molecular formula C42H16Br8O14 B8261255 5(6)-Carboxy-eosin

5(6)-Carboxy-eosin

Numéro de catalogue: B8261255
Poids moléculaire: 1383.8 g/mol
Clé InChI: XCIOXTCLDVENCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5(6)-Carboxy-eosin is a useful research compound. Its molecular formula is C42H16Br8O14 and its molecular weight is 1383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIOXTCLDVENCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H16Br8O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5(6)-Carboxy-eosin: An In-depth Technical Guide on its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile xanthene dye with significant applications in biomedical research and potential therapeutic development. As a brominated analog of carboxyfluorescein, its unique photophysical and biochemical properties underpin its dual mechanisms of action: photosensitization for photodynamic therapy (PDT) and specific inhibition of the plasma membrane Ca²⁺-ATPase (PMCA). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.

Core Mechanisms of Action

This compound's utility stems from two primary, independent mechanisms:

  • Photosensitization and Singlet Oxygen Generation: Upon excitation by light of an appropriate wavelength, this compound acts as a potent photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[1]

  • Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA): this compound is a specific and potent inhibitor of the PMCA, a crucial enzyme for maintaining intracellular calcium homeostasis. This inhibition disrupts cellular calcium signaling pathways.[1]

Photosensitization and Photodynamic Therapy (PDT)

The photosensitizing properties of this compound make it a valuable tool for photodynamic therapy research. The mechanism involves the generation of cytotoxic singlet oxygen upon light activation.

Molecular Mechanism of Photosensitization

The process of photosensitization by this compound can be described by the Jablonski diagram. The presence of heavy bromine atoms in its structure significantly enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).[2][3]

  • Light Absorption: this compound absorbs a photon of light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: Due to the heavy atom effect of bromine, the molecule efficiently undergoes intersystem crossing to a long-lived excited triplet state (T₁).

  • Energy Transfer (Type II Reaction): In the presence of molecular oxygen (³O₂), the excited triplet state of this compound transfers its energy to oxygen, converting it to the highly reactive singlet oxygen (¹O₂).[2][4]

  • Cellular Damage: Singlet oxygen is a potent oxidizing agent that reacts with various biomolecules, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately cell death.[4][5]

Signaling Pathways in Photodynamic Cell Death

The oxidative stress induced by this compound-mediated PDT can trigger multiple cell death pathways, primarily apoptosis and autophagy. The specific pathway activated often depends on the subcellular localization of the photosensitizer.[5][6][7]

  • Apoptosis: Photodamage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade and inducing apoptosis. Damage to anti-apoptotic proteins like Bcl-2 can further promote this pathway.[5][7]

  • Autophagy: In some cases, PDT can induce autophagy, a cellular process of self-digestion, which can either contribute to cell death or act as a survival mechanism.[6][7]

PDT_Signaling_Pathway cluster_0 Light Activation & ROS Generation cluster_1 Cellular Damage & Signaling 5_6_Carboxy_eosin_S0 This compound (S₀) 5_6_Carboxy_eosin_S1 This compound (S₁) 5_6_Carboxy_eosin_S0->5_6_Carboxy_eosin_S1 Absorption Light Light (hν) Light->5_6_Carboxy_eosin_S0 5_6_Carboxy_eosin_T1 This compound (T₁) 5_6_Carboxy_eosin_S1->5_6_Carboxy_eosin_T1 Intersystem Crossing O2 ³O₂ 1O2 ¹O₂ (Singlet Oxygen) Oxidative_Stress Oxidative Stress 1O2->Oxidative_Stress 5_6_Carboxy_eosin_T1O2 5_6_Carboxy_eosin_T1O2 5_6_Carboxy_eosin_T1O2->1O2 Energy Transfer Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Autophagy Autophagy Oxidative_Stress->Autophagy Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound in photodynamic therapy.
Quantitative Data: Photophysical Properties

PropertyValueNotes
Absorption Maxima (λex) ~521 nmFor the related Eosin-5-isothiocyanate in pH 9 buffer.[8] The absorption of xanthene dyes is pH-dependent.[9]
Emission Maxima (λem) ~544 nmFor the related Eosin-5-isothiocyanate in pH 9 buffer.[8]
Singlet Oxygen Quantum Yield (ΦΔ) 0.57For Eosin-5-isothiocyanate.[8] Generally, the singlet oxygen quantum yield of fluorescein (B123965) derivatives is enhanced with increasing halogenation.[3][10]
Fluorescence Quantum Yield (Φf) 0.75For 5- and 6-carboxyfluorescein (B556484) in PBS buffer.

Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound serves as a specific and potent inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), an essential pump for maintaining low intracellular calcium concentrations.

Molecular Mechanism of PMCA Inhibition

PMCA is a P-type ATPase that actively transports Ca²⁺ out of the cell against its electrochemical gradient. This compound inhibits PMCA through a non-competitive mechanism with respect to ATP. This suggests that it binds to a site on the enzyme that is distinct from the ATP-binding site.

Signaling Consequences of PMCA Inhibition

By inhibiting PMCA, this compound disrupts the cell's ability to extrude Ca²⁺, leading to an elevation in the cytosolic Ca²⁺ concentration. This can have several downstream effects:

  • Alteration of Ca²⁺ Oscillations: Inhibition of PMCA can enhance the frequency of Ca²⁺ oscillations induced by other agonists.

  • Modulation of Ca²⁺-Dependent Signaling: The sustained increase in intracellular Ca²⁺ can affect various Ca²⁺-dependent signaling pathways, influencing processes such as proliferation and apoptosis.

PMCA_Inhibition_Pathway cluster_0 PMCA Activity cluster_1 Inhibition by this compound PMCA PMCA Ca2_out Extracellular Ca²⁺ PMCA->Ca2_out Ca²⁺ Efflux ADP ADP + Pi PMCA->ADP Inhibition Inhibition Ca2_in Intracellular Ca²⁺ Ca2_in->PMCA ATP ATP ATP->PMCA Carboxy_eosin This compound Carboxy_eosin->PMCA Binds to PMCA Increased_Ca2_in Increased Intracellular Ca²⁺ Inhibition->Increased_Ca2_in Altered_Signaling Altered Ca²⁺ Signaling Increased_Ca2_in->Altered_Signaling

Caption: Mechanism of PMCA inhibition by this compound.
Quantitative Data: PMCA Inhibition

ParameterValueCell Type
IC₅₀ 5.8 ± 0.3 µMHuman Sperm (progesterone-induced Ca²⁺ clearance)
IC₅₀ 7.0 ± 0.5 µMHuman Sperm (PGE₁-induced Ca²⁺ clearance)
IC₅₀ 3.2 ± 0.5 µMHuman Sperm (progesterone/PGE₁-induced Ca²⁺ signals)

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell type.[11]

Experimental Protocols

Measurement of Singlet Oxygen Generation

A common method to detect and quantify singlet oxygen generation is through the use of a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance or fluorescence.[12][13][14][15][16]

Protocol: Spectrophotometric Detection of Singlet Oxygen using DPBF

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of DPBF in a non-polar solvent (e.g., ethanol (B145695) or DMF) and protect it from light.

  • Reaction Setup:

    • In a quartz cuvette, add the appropriate buffer or solvent.

    • Add the this compound solution to the desired final concentration.

    • Add the DPBF solution to a final concentration that gives an initial absorbance of approximately 1.0 at its absorption maximum (~415 nm). Mix gently.

  • Measurement:

    • Place the cuvette in a spectrophotometer and record the initial absorbance spectrum of DPBF.

    • Irradiate the sample with a light source corresponding to the absorption maximum of this compound (e.g., a laser or filtered lamp).

    • At specific time intervals during irradiation, stop the light source and record the absorbance spectrum of DPBF.

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

    • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield can be determined by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield (e.g., Rose Bengal).[16]

Measurement of PMCA Activity

PMCA activity can be assessed by measuring the rate of Ca²⁺ extrusion from cells or isolated membranes.

Protocol: Flow Cytometric Analysis of PMCA-mediated Ca²⁺ Extrusion

This method uses a fluorescent Ca²⁺ indicator to monitor changes in intracellular Ca²⁺ in individual cells.[17]

  • Cell Preparation:

    • Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Ca²⁺ Loading and Extrusion:

    • Resuspend the cells in a Ca²⁺-containing buffer.

    • Induce a rapid influx of Ca²⁺ using a Ca²⁺ ionophore (e.g., ionomycin) for a short period.

    • Quench the ionophore and resuspend the cells in a Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., EGTA) to initiate Ca²⁺ extrusion.

  • Inhibition with this compound:

    • For the inhibitor group, add this compound to the cell suspension before initiating the Ca²⁺ extrusion phase.

  • Flow Cytometry:

    • Immediately after initiating Ca²⁺ extrusion, acquire fluorescence data over time using a flow cytometer.

    • Analyze the rate of decrease in intracellular fluorescence, which corresponds to the rate of Ca²⁺ extrusion by PMCA.

  • Data Analysis:

    • Compare the rate of Ca²⁺ extrusion in the presence and absence of this compound. A slower rate of fluorescence decay in the presence of the inhibitor indicates PMCA inhibition.

Alternative Method: Coupled Enzyme Assay

For in vitro studies with isolated membranes, a coupled enzyme assay can be used to measure the ATPase activity of PMCA by spectrophotometrically monitoring the rate of NADH oxidation.[18][19]

Conclusion

This compound is a powerful molecular tool with well-defined dual mechanisms of action. Its ability to act as a photosensitizer for the generation of singlet oxygen makes it a valuable compound for research in photodynamic therapy and for inducing localized oxidative stress. Concurrently, its specific inhibition of the plasma membrane Ca²⁺-ATPase provides a means to investigate the role of Ca²⁺ homeostasis and signaling in various cellular processes. The quantitative data and experimental protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their studies and in the development of novel therapeutic strategies.

References

Spectral Properties and Applications of 5(6)-Carboxy-Eosin in Phosphate-Buffered Saline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 5(6)-carboxy-eosin in Phosphate-Buffered Saline (PBS). It is intended to be a comprehensive resource for researchers and professionals utilizing this versatile fluorescent probe in various applications, from bioconjugation to cellular imaging. This document outlines key spectral characteristics, detailed experimental protocols for their measurement, and visual representations of common experimental workflows.

Core Spectral Properties

Spectral PropertyRepresentative Value (in aqueous buffer, pH ~7)Notes
Absorption Maximum (λabs) ~525 nmThe peak wavelength at which the molecule absorbs light.
Emission Maximum (λem) ~546 nmThe peak wavelength of the emitted fluorescence after excitation.
Molar Extinction Coefficient (ε) ~112,000 cm-1M-1 at ~525 nmA measure of how strongly the molecule absorbs light at a given wavelength.[1]
Fluorescence Quantum Yield (Φ) ~0.2The ratio of photons emitted to photons absorbed; indicates the efficiency of the fluorescence process.[2]
Fluorescence Lifetime (τ) 0.2 - 1.0 nsThe average time the molecule spends in the excited state before returning to the ground state.[3]

Note: These values are based on data for Eosin Y and should be considered as close approximations for this compound in PBS. It is highly recommended to experimentally determine these values for specific experimental conditions.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are detailed protocols for preparing the dye and measuring its absorbance and fluorescence spectra in PBS.

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer and fluorometer cuvettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of the dye powder. The molecular weight of this compound is approximately 691.9 g/mol .[4]

    • Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Working Solutions in PBS:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into PBS (pH 7.4) to prepare a series of working solutions with concentrations appropriate for absorbance and fluorescence measurements. For absorbance, a typical starting concentration is 10 µM. For fluorescence, concentrations in the nanomolar to low micromolar range are usually sufficient.

Measurement of Absorbance Spectrum

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set the instrument to scan a wavelength range that includes the expected absorbance maximum (e.g., 400 nm to 600 nm).

  • Use a cuvette filled with PBS (pH 7.4) to blank the instrument.

  • Measure the absorbance spectrum of a diluted working solution of this compound in PBS. The absorbance at the peak should ideally be between 0.1 and 1.0 for accurate determination of the molar extinction coefficient.

  • Record the wavelength of maximum absorbance (λabs).

Measurement of Fluorescence Emission and Excitation Spectra

Instrumentation:

  • Spectrofluorometer

Procedure:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λabs (e.g., 525 nm).

    • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission peak (e.g., 530 nm to 700 nm).

    • Use a cuvette with PBS (pH 7.4) to measure the background signal.

    • Measure the fluorescence emission spectrum of a dilute working solution of this compound in PBS. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

    • Record the wavelength of maximum emission (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the determined λem (e.g., 546 nm).

    • Set the excitation scan range to cover the expected absorption region (e.g., 400 nm to 540 nm).

    • Measure the excitation spectrum of the same dilute working solution. The resulting spectrum should be similar in shape to the absorbance spectrum.

Determination of Relative Fluorescence Quantum Yield

The quantum yield of this compound can be determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).[5]

Procedure:

  • Prepare a series of dilutions of both the this compound (in PBS, pH 7.4) and the standard (in its appropriate solvent) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate the area under the corrected emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[6]

Visualized Workflows and Reactions

Visual representations of experimental processes can aid in understanding and execution. Below are diagrams created using the DOT language for common workflows involving this compound.

Workflow for Protein Labeling with this compound Succinimidyl Ester

This workflow outlines the key steps for conjugating this compound succinimidyl ester to a protein, such as an antibody.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution in Bicarbonate Buffer (pH 8.3) reaction Add Dye Stock to Protein (molar excess) Incubate for 1 hour at RT prep_protein->reaction prep_dye Prepare 10 mM Dye Stock Solution in DMSO prep_dye->reaction purify Purify Conjugate (e.g., size exclusion chromatography) reaction->purify analyze Characterize Conjugate (Degree of Labeling, Functionality) purify->analyze

Protein Labeling Workflow
Signaling Pathway of NHS Ester-Amine Reaction

The fundamental chemistry behind the labeling of proteins with this compound succinimidyl ester is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine on the protein.

NHSEsterReaction reagents This compound-NHS Ester Protein with Primary Amine (-NH2) reaction_conditions pH 7.2 - 8.5 reagents->reaction_conditions products Stable Amide Bond (-CO-NH-) N-Hydroxysuccinimide reaction_conditions->products

NHS Ester-Amine Reaction

This technical guide provides a foundational understanding of the spectral properties of this compound in PBS and the experimental considerations for its use. For critical applications, it is imperative that researchers perform their own spectral characterization to ensure the highest accuracy and reproducibility of their results.

References

structure and synthesis of 5(6)-carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5(6)-Carboxy-eosin: Structure, Synthesis, and Applications

Introduction

This compound is a brominated analog of 5(6)-carboxyfluorescein (B613776), widely utilized as a fluorescent probe, photosensitizer, and labeling agent in biological research. Its structure features a xanthene core tetrabrominated at positions 2', 4', 5', and 7', which imparts distinct spectral properties and a high quantum yield for generating singlet oxygen compared to its non-brominated counterpart.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, physicochemical properties, and a standard experimental workflow for its application in bioconjugation.

Chemical Structure

This compound is commercially available as a mixture of two regioisomers: 5-carboxy-eosin and 6-carboxy-eosin. These isomers arise from the initial synthesis of the carboxyfluorescein precursor, where the carboxyphenyl moiety can attach to the xanthene ring at two different positions. The structures of these isomers are shown below. The carboxyl group provides a convenient handle for covalent attachment to primary amines on biomolecules, such as proteins and peptides.

  • 5-Carboxy-eosin : 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid

  • 6-Carboxy-eosin : 4-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These properties are critical for its application in fluorescence-based assays and labeling experiments.

PropertyValue
CAS Number 132201-84-4
Molecular Formula C₄₂H₁₆Br₈O₁₄ (as a mixture of isomers)
Molecular Weight 1383.8 g/mol
Appearance Solid
Purity >98%
Solubility Soluble in DMSO, slightly soluble in methanol.[2]
Excitation Maximum (λex) ~526 nm[1]
Emission Maximum (λem) ~545 nm[1]
Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹ (for the carboxyfluorescein precursor, eosin (B541160) value is similar)[3]
Biological Activity Photosensitizer and potent generator of singlet oxygen (19 times greater than fluorescein). Specific inhibitor of the plasma membrane calcium pump (PMCA).

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor 5(6)-carboxyfluorescein is synthesized via a condensation reaction. This precursor is then brominated to yield the final product.

Synthesis Pathway Diagram

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Bromination Reactant1 Resorcinol (B1680541) Catalyst1 Methanesulfonic Acid Reactant1->Catalyst1 Reactant2 4-Carboxyphthalic Anhydride (B1165640) Reactant2->Catalyst1 Intermediate 5(6)-Carboxyfluorescein (Isomer Mixture) Catalyst1->Intermediate Heat (85°C, 24h) Reagent1 Bromine (Br₂) in Ethanol (B145695) Intermediate->Reagent1 Product This compound Reagent1->Product Stirring

Caption: Synthesis pathway for this compound.

Experimental Protocol

Stage 1: Synthesis of 5(6)-Carboxyfluorescein

This protocol is adapted from the procedure described by Burgess and coworkers.[4][5]

  • Reaction Setup : To a solution of resorcinol (2.0 equivalents) in methanesulfonic acid, add 1,2,4-benzenetricarboxylic anhydride (also known as 4-carboxyphthalic anhydride, 1.0 equivalent).[6]

  • Condensation : Attach an air condenser to the reaction flask and heat the mixture in an open vessel at 85°C for 24 hours.[6]

  • Precipitation : After cooling the reaction mixture to room temperature, pour it into approximately 7 volumes of an ice/water mixture.

  • Collection : An orange-yellow precipitate of 5(6)-carboxyfluorescein will form. Collect this solid by filtration.

  • Drying : Dry the collected solid thoroughly in an oven. The product is a mixture of the 5- and 6-carboxy isomers.

Stage 2: Bromination to this compound

This protocol is adapted from a standard procedure for the bromination of fluorescein.

  • Dissolution : Dissolve the dried 5(6)-carboxyfluorescein (1.0 equivalent) in ethanol in a round-bottom flask equipped with a mechanical stirrer.

  • Bromine Addition : While stirring constantly, slowly add bromine (at least 8.0 equivalents to ensure tetrabromination) to the solution. The reaction is exothermic and the temperature should be controlled, not exceeding 40°C.

  • Reaction : As the reaction proceeds, the color of the solution will turn from orange to a deep red, and the this compound product will begin to precipitate.

  • Crystallization : After the bromine addition is complete, continue stirring for an additional 15-30 minutes. Then, allow the mixture to stand, ideally for several hours or overnight, to ensure complete crystallization.

  • Collection and Washing : Collect the red crystalline product by filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted bromine and byproducts.

  • Drying : Dry the final product, this compound, in a vacuum oven or by gentle heating (around 110°C) to remove residual solvent.

Application: Bioconjugation Workflow

The carboxyl group of this compound is not directly reactive with amines on proteins. It must first be activated to an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This activated dye can then efficiently label proteins and other biomolecules.

Bioconjugation Workflow Diagram

G cluster_workflow General Bioconjugation Workflow cluster_details A 1. Dye Activation B 2. Conjugation Reaction A->B Add Protein A_detail Activate this compound with EDC and NHS to form Carboxy-eosin-NHS ester A->A_detail C 3. Purification B->C Stop Reaction B_detail React NHS ester with primary amines (-NH₂) on protein at pH 8.3-9.0 B->B_detail D 4. Characterization C->D Purified Conjugate C_detail Remove unreacted dye via size-exclusion chromatography or dialysis C->C_detail D_detail Confirm conjugation via UV-Vis spectroscopy (dye-to-protein ratio) D->D_detail

Caption: Workflow for protein labeling with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a general method for conjugating this compound to a protein, such as an antibody.[7][8][9]

  • Dye Activation :

    • Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Allow the reaction to proceed for at least 1 hour at room temperature to form the this compound-NHS ester.

  • Protein Preparation :

    • Dissolve the target protein in an amine-free buffer with a pH of 8.3-9.0, such as 0.1 M sodium bicarbonate buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the activated dye.

  • Conjugation :

    • Slowly add the activated this compound-NHS ester solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Termination (Optional) :

    • The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1.5 M hydroxylamine (B1172632) or Tris buffer, to consume any unreacted NHS ester.

  • Purification :

    • Separate the labeled protein conjugate from unreacted dye and reaction byproducts.

    • The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer like Phosphate-Buffered Saline (PBS). Dialysis is also an effective method for larger proteins.

  • Characterization :

    • Determine the degree of labeling (dye-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the eosin dye (at ~526 nm). Calculations will require the extinction coefficients for both the protein and the dye.

References

5(6)-carboxy-eosin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5(6)-Carboxy-Eosin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile fluorescent dye with significant applications in biological research. We will delve into its core properties, experimental applications, and its influence on cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a brominated analog of carboxyfluorescein, recognized for its utility as a photosensitizer and a specific inhibitor of the plasma membrane calcium pump (PMCA).[1] It is a mixture of two isomers, 5-carboxy-eosin and 6-carboxy-eosin.

PropertyValueReference
CAS Number 132201-84-4[1][2][3][4]
Molecular Weight 691.90 g/mol (for a single isomer) / 1383.8 g/mol (for the dimeric form often cited)[4][5][6]
Molecular Formula C₂₁H₈Br₄O₇ (for a single isomer) / C₄₂H₁₆Br₈O₁₄ (dimeric form)[1][4][5]
Appearance Solid Powder[5]
Solubility Soluble in DMSO[1]
Fluorescence Excitation: 492 nm; Emission: 517 nm (in 0.1 M Tris pH 8.0)

Core Applications and Experimental Protocols

This compound serves as a multifunctional tool in various research applications, primarily as a photosensitizer for singlet oxygen generation and photodynamic therapy, and as an inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).

Photosensitizer for Singlet Oxygen Generation and Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be excited by light to produce reactive oxygen species (ROS), particularly singlet oxygen, which is cytotoxic to cells. This property is harnessed in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

This protocol outlines a general procedure for assessing the photodynamic efficacy of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Light source with an appropriate wavelength for excitation (e.g., ~490-520 nm)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Photosensitizer Incubation:

    • Prepare working solutions of this compound in a complete culture medium at various concentrations.

    • Remove the old medium from the cells and add the this compound solutions.

    • Incubate for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake. Include a control group with a medium containing the same concentration of DMSO without the photosensitizer.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any extracellular dye.

  • Irradiation:

    • Add fresh, complete culture medium to each well.

    • Expose the cells to a light source at a specific wavelength and dose. The light dose (J/cm²) will need to be optimized for the specific cell line and photosensitizer concentration. Keep a set of plates in the dark as a non-irradiated control.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the induction of cell death.

  • Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.

PDT_Workflow A Seed cells in 96-well plate B Incubate with this compound A->B Overnight incubation C Wash cells with PBS B->C Allow cellular uptake D Irradiate with light C->D E Incubate post-irradiation D->E F Assess cell viability E->F 24-48 hours

Caption: Workflow for in vitro photodynamic therapy using this compound.

Inhibitor of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a known inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By inhibiting PMCA, it can modulate intracellular calcium signaling.

This protocol describes a method to measure the inhibitory effect of this compound on PMCA activity using a malachite green-based phosphate (B84403) detection assay, which quantifies the ATP hydrolyzed by the pump.

Materials:

  • Isolated cell membranes or purified PMCA

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl₂, 5 mM NaN₃

  • Substrate Solution: 2 mM ATP in assay buffer

  • Malachite Green Reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare PMCA: Add isolated membranes or purified PMCA to the wells of a 96-well plate.

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer to test a range of concentrations. Include a control with no inhibitor.

  • Pre-incubation: Add the different concentrations of this compound to the wells containing PMCA. Mix gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the ATP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. This time should be optimized to ensure linear phosphate release in the control wells.

  • Terminate Reaction: Stop the reaction by adding the Malachite Green Reagent to each well.

  • Color Development: Allow 15-20 minutes for color development at room temperature.

  • Measure Absorbance: Read the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

PMCA_Inhibition_Workflow A Prepare PMCA in 96-well plate B Add this compound dilutions A->B C Pre-incubate at 37°C B->C 30 minutes D Initiate reaction with ATP C->D E Incubate at 37°C D->E 30-60 minutes F Terminate reaction with Malachite Green E->F G Measure absorbance F->G After color development H Calculate % inhibition and IC50 G->H

Caption: Workflow for determining the IC₅₀ of this compound on PMCA activity.

Modulation of Intracellular Calcium Signaling

By inhibiting PMCA, this compound disrupts the normal extrusion of Ca²⁺ from the cell, leading to an increase in the cytosolic calcium concentration. This can have significant effects on various calcium-dependent signaling pathways.

An increase in intracellular Ca²⁺ can activate a multitude of downstream effectors, including calmodulin (CaM), which in turn can activate CaM-dependent kinases (CaMKs) and the phosphatase calcineurin. These signaling molecules regulate a wide array of cellular processes, such as gene expression, proliferation, and apoptosis.

Signaling Pathway: Effect of this compound on Intracellular Calcium

Calcium_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PMCA PMCA Ca_out Ca²⁺ (extracellular) Ca_in Ca²⁺ (intracellular) Ca_out->Ca_in Extrusion Calmodulin Calmodulin (CaM) Ca_in->Calmodulin Activates CaMK CaMKs Calmodulin->CaMK Activates Cellular_Response Cellular Responses (Gene expression, etc.) CaMK->Cellular_Response Regulates Carboxy_eosin This compound Carboxy_eosin->PMCA Inhibits

Caption: Inhibition of PMCA by this compound leads to increased intracellular Ca²⁺ and activation of downstream signaling.

References

5(6)-Carboxy-eosin as a Photosensitizer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-carboxy-eosin as a photosensitizer, detailing its core properties, mechanisms of action, and practical applications in research and drug development. The information is structured to be a valuable resource for professionals engaged in photodynamic therapy (PDT), cellular imaging, and the development of novel phototherapeutics.

Introduction to this compound

This compound is a brominated xanthene dye, an analogue of carboxyfluorescein, recognized for its potent photosensitizing capabilities. As a member of the eosin (B541160) family, it efficiently absorbs light in the visible spectrum and, upon excitation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This property makes it a valuable tool in various biomedical applications, including photodynamic therapy, where it can be used to induce targeted cell death in cancerous or other diseased tissues. Its carboxylic acid group facilitates conjugation to biomolecules such as proteins and peptides, enabling targeted delivery.

Physicochemical and Photophysical Properties

The efficacy of a photosensitizer is intrinsically linked to its chemical and light-absorbing properties. Key quantitative data for this compound and the closely related Eosin Y are summarized below.

PropertyValueReference(s)
Chemical Formula C₂₁H₈Br₄O₅ (for the core eosin structure)
Molecular Weight ~691.86 g/mol (for the core eosin structure)
Solubility Soluble in DMSO and basic aqueous solutions.
Absorption Maximum (λ_abs) ~525 nm in ethanol (B145695)
Emission Maximum (λ_em) ~548 nm in ethanol
Singlet Oxygen Quantum Yield (ΦΔ) Eosin Y: 0.57 in DMSO. This compound is reported to be a 19 times greater singlet oxygen generator than fluorescein.

Note: The photophysical properties of eosin derivatives can be influenced by the solvent, pH, and aggregation state.

Mechanism of Action as a Photosensitizer

The photosensitizing action of this compound is primarily mediated through a Type II photochemical reaction, leading to the generation of singlet oxygen. The process can be summarized in the following steps:

  • Light Absorption: The this compound molecule in its ground state (S₀) absorbs a photon of light, transitioning to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). The presence of heavy bromine atoms in the eosin structure enhances the efficiency of this process.

  • Energy Transfer: In the presence of molecular oxygen (³O₂), the photosensitizer in its triplet state can transfer its energy to oxygen, promoting it to the highly reactive singlet state (¹O₂).

  • Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with various biomolecules within the cell, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death through apoptosis or necrosis.

Signaling Pathways in this compound Mediated Photodynamic Therapy

The cellular response to PDT-induced oxidative stress is complex and involves the activation of multiple signaling pathways, culminating in cell death. The subcellular localization of the photosensitizer is a critical determinant of the initial site of damage and the subsequent signaling cascade. Eosin derivatives have been shown to accumulate in mitochondria and lysosomes.

  • Mitochondrial Damage: When localized in the mitochondria, this compound-mediated PDT can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway involving caspases.

  • Lysosomal Damage: Localization in lysosomes can lead to the release of lysosomal enzymes into the cytoplasm, triggering a different cell death pathway.

  • Stress-Activated Kinase Pathways: The generation of ROS is a major cellular stressor that activates stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play a crucial role in regulating both apoptosis and autophagy in response to PDT.

Experimental Protocols

Measurement of Singlet Oxygen Generation

A common indirect method to quantify singlet oxygen production is through the use of a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorbance or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a widely used probe.

Protocol: DPBF Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of DPBF in a non-polar solvent (e.g., ethanol or DMSO) and protect it from light.

    • Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) for calibration.

  • Assay Procedure:

    • In a quartz cuvette, mix the this compound solution (or the reference photosensitizer) with the DPBF solution in an appropriate solvent. The final concentrations should be optimized, but typical starting concentrations are in the low micromolar range for the photosensitizer and a higher concentration for DPBF (e.g., 20-50 µM).

    • Measure the initial absorbance of the DPBF at its maximum absorption wavelength (~410-415 nm).

    • Irradiate the solution with a light source corresponding to the absorption maximum of the photosensitizer (e.g., a laser or LED at ~525 nm).

    • At regular time intervals during irradiation, record the absorbance of the DPBF at its maximum wavelength. The absorbance will decrease as DPBF is consumed by singlet oxygen.

  • Data Analysis:

    • Plot the absorbance of DPBF against the irradiation time.

    • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield of this compound can be calculated relative to the reference photosensitizer using the following equation: ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) * (I(ref) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF bleaching, and I is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assay

This protocol outlines a general procedure for assessing the phototoxic effects of this compound on a cancer cell line in vitro.

Protocol: Cell Viability Assay (e.g., MTT or Neutral Red Uptake)

  • Cell Culture:

    • Plate cells (e.g., HeLa, A549, or another relevant cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the photosensitizer. Include a control group with no photosensitizer.

    • Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation:

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess photosensitizer.

    • Add fresh, phenol (B47542) red-free medium to the cells.

    • Expose one set of plates to a light source with a wavelength corresponding to the absorption of this compound. The light dose (fluence) should be optimized.

    • Keep a duplicate set of plates in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation:

    • Return both the irradiated and dark control plates to the incubator for a further 24-48 hours.

  • Viability Assessment:

    • Perform a cell viability assay, such as the MTT assay or Neutral Red Uptake (NRU) assay, according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the concentration of this compound for both the irradiated and dark control groups.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both conditions. A significant difference between the IC50 values of the irradiated and dark groups indicates a phototoxic effect.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in drug development:

  • As a Standalone Photosensitizer: Its high singlet oxygen quantum yield and visible light absorption make it a candidate for PDT applications, particularly for superficial tumors or in combination with light delivery technologies for deeper tissues.

  • As a Conjugate for Targeted PDT: The carboxylic acid group allows for its covalent attachment to targeting moieties such as antibodies, peptides, or nanoparticles. This enables the specific delivery of the photosensitizer to cancer cells, minimizing damage to surrounding healthy tissue.

  • For High-Throughput Screening: Its phototoxic properties can be utilized in high-throughput screening assays to identify compounds that may modulate cellular responses to oxidative stress or to screen for potential new photosensitizers.

  • In Mechanistic Studies: As a well-characterized photosensitizer, it can be used as a tool to investigate the cellular and molecular mechanisms of phototoxicity and oxidative stress-induced cell death.

Conclusion

This compound is a powerful and versatile photosensitizer with significant potential in biomedical research and drug development. Its robust generation of singlet oxygen upon visible light irradiation, coupled with its suitability for bioconjugation, makes it an excellent candidate for targeted photodynamic therapy and a valuable tool for studying the mechanisms of oxidative stress. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in their work.

The Solubility of 5(6)-Carboxy-eosin in DMSO and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5(6)-Carboxy-eosin

This compound is a brominated analog of carboxyfluorescein, belonging to the xanthene dye family. It is a multifunctional fluorescent dye widely utilized in various biological and chemical research applications. Key characteristics include its function as a photosensitizer and a potent generator of singlet oxygen, with an efficiency reportedly 19 times greater than that of fluorescein.[1][2] This property makes it valuable in photodynamic therapy research and for studying photoinduced cellular damage.

Furthermore, this compound is recognized as a specific inhibitor of the plasma membrane calcium pump (PMCA).[2][3][4] By blocking this key regulator of intracellular calcium, the dye serves as a valuable tool for investigating calcium signaling pathways and their role in cellular physiology and pathology. The presence of two carboxyl groups on the pendant phenyl ring enhances its water solubility compared to Eosin Y and provides reactive sites for conjugation to biomolecules.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental settings. It exhibits good solubility in polar aprotic solvents and aqueous buffers at neutral to alkaline pH.

SolventReported SolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)>50 mg/mL>69.2 mMA polar aprotic solvent, ideal for preparing concentrated stock solutions.
Water (and other polar solvents)>10 mM>10 mMThe carboxylate groups confer hydrophilicity, especially at pH > 5. Precipitation may occur in acidic conditions (pH < 4) as the carboxyl groups become protonated.

Note: The molecular weight of this compound is approximately 722.9 g/mol . Molar concentration is calculated based on this value.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method and UV-Vis Spectrophotometry

This protocol outlines a standard and reliable method for determining the aqueous solubility of this compound.

1. Materials and Equipment:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution preparation)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Create a series of standard solutions by diluting the stock solution in PBS (pH 7.4) to known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 520-530 nm).

  • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.

3. Solubility Measurement (Shake-Flask Method):

  • Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the solution to stand and the excess solid to settle.

  • Carefully remove a sample of the supernatant. To separate any remaining undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

  • Dilute the clear, saturated solution with PBS to a concentration that falls within the linear range of your calibration curve.

  • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculate the concentration of the diluted sample using the equation from the calibration curve.

  • Multiply this concentration by the dilution factor to determine the solubility of this compound in PBS at the specified temperature.

Application in Signaling Pathway Analysis: Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA)

This compound's role as a specific inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA) allows researchers to probe the dynamics of cellular calcium homeostasis. The PMCA is a crucial transport protein that actively pumps Ca2+ out of the cell, maintaining the low intracellular Ca2+ concentrations essential for normal cell function.

By inhibiting the PMCA, this compound causes an increase in the resting intracellular Ca2+ concentration and prolongs the duration of calcium transients.[3][4] This makes it a valuable tool for studying the consequences of impaired Ca2+ extrusion in various signaling pathways, including those involved in neurotransmission, muscle contraction, and apoptosis.

PMCA_Inhibition cluster_membrane Plasma Membrane PMCA PMCA Pump Intracellular Intracellular Space (Low [Ca²⁺]) PMCA->Intracellular H⁺ Ca_Signal Increased Intracellular [Ca²⁺] Altered Ca²⁺ Signaling PMCA->Ca_Signal Leads to Extracellular Extracellular Space (High [Ca²⁺]) Extracellular->PMCA Ca²⁺ Carboxy_Eosin This compound Carboxy_Eosin->PMCA Inhibits

Caption: Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow A 1. Prepare Saturated Solution (Excess compound in solvent) B 2. Equilibrate (e.g., 24-48h shaking at constant T) A->B C 3. Separate Solid and Liquid Phases (Centrifugation or Filtration) B->C D 4. Prepare Dilutions of Supernatant C->D E 5. Quantify Concentration (e.g., UV-Vis Spectrophotometry) D->E F 6. Calculate Solubility (Concentration x Dilution Factor) E->F

Caption: General workflow for solubility determination.

References

5(6)-Carboxy-Eosin: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties, experimental protocols, and relevant biological signaling pathways associated with 5(6)-carboxy-eosin. This xanthene dye, a brominated analog of carboxyfluorescein, is a valuable tool in various research and development applications due to its unique fluorescent characteristics and its role as a photosensitizer and specific inhibitor of the plasma membrane calcium pump (PMCA).

Core Photophysical and Chemical Properties

This compound is a versatile fluorescent dye with distinct spectral properties that make it suitable for a range of applications in biological imaging and assays. The presence of bromine atoms in its structure significantly influences its excitation and emission spectra compared to its non-brominated counterpart, carboxyfluorescein.

PropertyValueReference
Excitation Maximum (λex) ~530 nm[1]
Emission Maximum (λem) ~542 nm[1]
Molecular Weight 691.9 g/mol [2]
Singlet Oxygen Quantum Yield (ΦΔ) 0.91[1]
Purity >98%
Solubility Soluble in DMSO

Experimental Protocol: Labeling of Proteins with this compound Succinimidyl Ester

This protocol outlines a general procedure for the covalent labeling of proteins with this compound succinimidyl ester (SE), an amine-reactive derivative. This method is widely applicable for preparing fluorescently labeled antibodies and other proteins for use in immunoassays, fluorescence microscopy, and other biological applications.[5][6]

Materials:

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris or glycine.

  • This compound succinimidyl ester (SE)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound SE in anhydrous DMSO. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add the this compound SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

    • Collect the fractions containing the labeled protein. The successful removal of free dye can be monitored visually as the labeled protein will be colored, while the free dye will elute later.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye (~530 nm).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for long-term stability.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (1-2h, RT, dark) Protein->Mix Dye This compound SE (in DMSO) Dye->Mix Purify Purification (Gel Filtration/Dialysis) Mix->Purify Characterize Characterization (DOL) Purify->Characterize Store Storage (4°C or -20°C) Purify->Store Characterize->Store

Workflow for labeling proteins with this compound SE.

Signaling Pathway: Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a known specific inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA). PMCA is a crucial transport protein in the plasma membrane of all eukaryotic cells, responsible for actively pumping calcium ions (Ca²⁺) out of the cytoplasm. This process is vital for maintaining the low intracellular Ca²⁺ concentrations necessary for proper cell signaling.

By inhibiting PMCA, this compound disrupts this essential Ca²⁺ extrusion mechanism. This leads to an increase in the intracellular Ca²⁺ concentration, which can have significant downstream effects on various cellular processes that are regulated by calcium signaling pathways. These can include gene expression, cell proliferation, and apoptosis. The ability of this compound to modulate intracellular Ca²⁺ levels makes it a valuable tool for studying the role of PMCA and calcium signaling in health and disease.

PMCA_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PMCA PMCA Ca_out [Ca²⁺]out PMCA->Ca_out Efflux Ca_channel Ca²⁺ Channel Ca_in [Ca²⁺]in Ca_channel->Ca_in Ca_in->PMCA Binding Downstream Downstream Ca²⁺ Signaling Pathways Ca_in->Downstream Activation Carboxy_eosin This compound Carboxy_eosin->PMCA Inhibition Ca_out->Ca_channel Influx

Inhibition of PMCA by this compound disrupts Ca²⁺ homeostasis.

References

An In-depth Technical Guide to the Isomers of Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of carboxyfluorescein, focusing on the commonly used 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484). These isomers are widely employed as fluorescent labels and probes in various biological and drug discovery applications. This document details their synthesis, separation, and key physicochemical properties, along with experimental protocols and application workflows.

Introduction to Carboxyfluorescein Isomers

Carboxyfluorescein, often abbreviated as FAM, is a derivative of fluorescein (B123965) that possesses a carboxyl group, enabling its covalent attachment to biomolecules. The synthesis of carboxyfluorescein typically results in a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[1] While often used as a mixture (5(6)-FAM), the pure isomers are preferred in many applications to ensure homogeneity and reproducibility of the labeled species.[2][3] The fluorescence of these molecules originates from the xanthene core and is influenced by the position of the carboxyl group and the pH of the environment.[4]

Physicochemical and Spectroscopic Properties

The photophysical properties of 5- and 6-carboxyfluorescein are very similar, which makes their individual application dependent on the specific requirements of the experimental setup. However, subtle differences in properties such as quantum yield can be observed, particularly when they are conjugated to other molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for the isomers of carboxyfluorescein.

Property5-Carboxyfluorescein6-Carboxyfluorescein5(6)-Carboxyfluorescein (B613776) (Mixture)
Excitation Maximum (λex) ~494 nm~496 nm492 - 495 nm[4][5]
Emission Maximum (λem) ~520 nm~522 nm514 - 520 nm[4][5]
Molar Extinction Coefficient (ε) >70,000 M⁻¹cm⁻¹>70,000 M⁻¹cm⁻¹~83,000 M⁻¹cm⁻¹ at pH 9.0
Fluorescence Quantum Yield (Φ) ~0.93 (unconjugated)Lower than 5-isomer when forming bifluorophores[2]0.93 (unconjugated)[6]
pKa Not explicitly foundNot explicitly found~6.5[7][8]
Molecular Weight 376.32 g/mol 376.32 g/mol 376.32 g/mol
Chemical Formula C₂₁H₁₂O₇C₂₁H₁₂O₇C₂₁H₁₂O₇

Synthesis and Separation of Isomers

The most common method for synthesizing 5(6)-carboxyfluorescein is through the condensation of 1,2,4-benzenetricarboxylic anhydride (B1165640) (trimellitic anhydride) with resorcinol. This reaction typically yields a mixture of the 5- and 6-isomers.

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation Reactants 1,2,4-Benzenetricarboxylic Anhydride + Resorcinol Condensation Condensation Reaction (e.g., in methanesulfonic acid) Reactants->Condensation Mixture Mixture of 5- and 6-Carboxyfluorescein Isomers Condensation->Mixture FractionalCrystallization Fractional Crystallization Mixture->FractionalCrystallization ColumnChromatography Column Chromatography (of protected derivatives) Mixture->ColumnChromatography HPLC Preparative HPLC Mixture->HPLC Isomer5 Pure 5-Carboxyfluorescein FractionalCrystallization->Isomer5 Isomer6 Pure 6-Carboxyfluorescein FractionalCrystallization->Isomer6 ColumnChromatography->Isomer5 ColumnChromatography->Isomer6 HPLC->Isomer5 HPLC->Isomer6 cluster_assay Fluorescence Polarization Immunoassay (FPIA) cluster_key Key start Start: Prepare Reagents mix Mix Sample (containing analyte), Antibody, and Carboxyfluorescein-Tracer start->mix incubate Incubate to Reach Binding Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Low Polarization = High Analyte High Polarization = Low Analyte measure->analyze end End: Determine Analyte Concentration analyze->end Analyte Analyte (Unlabeled) Antibody Antibody Tracer Carboxyfluorescein-Tracer cluster_hts High-Throughput Screening (HTS) Workflow start Start: Plate Cells add_compounds Add Compound Library (one compound per well) start->add_compounds incubate Incubate Cells with Compounds add_compounds->incubate add_cfda_se Add Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) incubate->add_cfda_se incubate_stain Incubate for Staining add_cfda_se->incubate_stain wash Wash to Remove Excess Dye incubate_stain->wash read Read Fluorescence Intensity (e.g., plate reader or high-content imager) wash->read analyze Data Analysis: Identify 'Hits' that alter fluorescence read->analyze end End: Candidate Compound Identification analyze->end

References

An In-depth Technical Guide to the Biological Applications of Brominated Fluorescein Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological applications of key brominated fluorescein (B123965) analogs: Eosin (B541160) Y, Eosin B, Phloxine B, and Rose Bengal. It delves into their photophysical properties, detailed experimental protocols for their use, and the underlying mechanisms of action.

Introduction to Brominated Fluorescein Analogs

Brominated fluorescein analogs are a class of synthetic xanthene dyes characterized by the presence of bromine atoms on the fluorescein backbone. This halogenation significantly influences their photophysical and chemical properties, leading to a diverse range of biological applications. The introduction of heavy bromine atoms enhances intersystem crossing, the process where a molecule in an excited singlet state transitions to a triplet state. This "heavy-atom effect" is pivotal for applications such as photodynamic therapy (PDT), where the triplet-state dye can transfer energy to molecular oxygen to generate cytotoxic singlet oxygen. Furthermore, their vibrant colors and ability to bind to biological macromolecules make them invaluable as stains in histology and as probes in various cellular assays.

Quantitative Data of Key Brominated Fluorescein Analogs

The following tables summarize the key photophysical and solubility data for Eosin Y, Eosin B, Phloxine B, and Rose Bengal, facilitating their comparison and selection for specific applications.

Table 1: Photophysical Properties of Brominated Fluorescein Analogs

AnalogMolar Mass ( g/mol )Absorption Max (λ_max_abs, nm)Emission Max (λ_max_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Solvent
Eosin Y691.85514-518[1]549[2]112,000[3]0.67[3]Ethanol (B145695) (basic)
520[4]560[4]7.4 x 10⁵0.20[4][5]Water
Eosin B580.09527[1]545[6]95,000[1]0.63[1]Ethanol
Phloxine B829.66546-550[7]~56483,000[8]0.67[8]Ethanol
Rose Bengal1017.64559[6][9]~57090,400[6][9]0.11[6][9]Ethanol (basic)
546[10]---Water

Table 2: Solubility of Brominated Fluorescein Analogs

AnalogSolubility in WaterSolubility in Ethanol
Eosin Y40%[1]40%[1]
Eosin BSoluble[6][11]Soluble[6][11]
Phloxine B100 g/L[7]2 mg/mL[2]
Rose Bengal100 mg/mL[5]30 mg/mL[5]

Key Biological Applications and Experimental Protocols

This section details the methodologies for some of the most significant biological applications of brominated fluorescein analogs.

Histological Staining: Hematoxylin (B73222) and Eosin (H&E) Staining

Eosin Y is the most common counterstain to hematoxylin in the H&E staining method, the most widely used staining technique in histopathology.[1] Eosin, an acidic dye, stains basic cellular components, such as the cytoplasm and extracellular proteins, in varying shades of pink and red.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Hematoxylin Staining:

    • Immerse slides in Harris' hematoxylin solution for 5-15 minutes.

    • Rinse slides in running tap water.

    • Differentiate slides by dipping in 1% acid-alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

    • Wash slides in running tap water.

    • "Blue" the sections by immersing in a bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution) for 30-60 seconds.

    • Wash slides in running tap water.

  • Eosin Staining:

    • Immerse slides in 1% Eosin Y solution for 1-3 minutes.

    • Briefly rinse in distilled water to remove excess eosin.

  • Dehydration and Clearing:

    • Dehydrate slides through sequential immersions in 95% ethanol and 100% ethanol (two changes each) for 3 minutes each.

    • Clear slides in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Cell Viability Assays

Phloxine B and Erythrosin B are vital exclusion dyes used to assess cell viability. These dyes cannot pass through the intact cell membranes of live cells. However, they can penetrate the compromised membranes of dead cells, staining them a distinct red or pink color.

Experimental Protocol: Cell Viability Assay with Phloxine B or Erythrosin B

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) or culture medium.

  • Staining:

    • Prepare a working solution of Phloxine B or Erythrosin B (e.g., 0.4% in PBS).

    • Mix the cell suspension with an equal volume of the dye solution (1:1 ratio).

    • Incubate the mixture at room temperature for 1-5 minutes.

  • Quantification:

    • Load the stained cell suspension into a hemocytometer or an automated cell counter.

    • Count the number of stained (dead) and unstained (live) cells under a light microscope.

    • Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100%.

Photodynamic Therapy (PDT)

Brominated fluorescein analogs, particularly Rose Bengal, are potent photosensitizers used in PDT for the treatment of cancers and microbial infections. Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species (ROS), primarily singlet oxygen, which induce oxidative stress and lead to cell death through apoptosis or necrosis.

Experimental Protocol: In Vitro Photodynamic Therapy with Rose Bengal

  • Cell Culture and Seeding:

    • Culture the target cells (e.g., cancer cells or microbial cells) in a suitable medium.

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Prepare a stock solution of Rose Bengal in a suitable solvent (e.g., sterile PBS or DMSO).

    • Dilute the stock solution to the desired final concentration in the cell culture medium.

    • Replace the medium in the wells with the Rose Bengal-containing medium and incubate for a specific period (e.g., 1-4 hours) to allow for cellular uptake.

  • Light Irradiation:

    • Wash the cells with PBS to remove any extracellular Rose Bengal.

    • Add fresh culture medium to the wells.

    • Irradiate the cells with a light source of the appropriate wavelength (e.g., green light around 540-560 nm) for a defined duration.

  • Post-Irradiation Incubation and Assessment:

    • Incubate the cells for a further period (e.g., 24-48 hours).

    • Assess cell viability using a standard assay (e.g., MTT assay, trypan blue exclusion, or a Phloxine B/Erythrosin B assay as described above).

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence polarization immunoassays are competitive, homogeneous assays used to quantify small molecules in a sample. A fluorescently labeled tracer (e.g., an antigen labeled with a brominated fluorescein analog) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The change in the polarization of the emitted fluorescence upon binding is measured to determine the concentration of the unlabeled antigen.

Experimental Protocol: General Fluorescence Polarization Immunoassay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding).

    • Prepare a solution of the specific antibody in the assay buffer.

    • Prepare a solution of the fluorescent tracer (e.g., Eosin-labeled antigen) in the assay buffer.

    • Prepare a series of standards with known concentrations of the unlabeled antigen.

  • Assay Procedure:

    • In a microplate, add the antibody solution, the fluorescent tracer solution, and either the standard or the unknown sample.

    • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated by the instrument.

    • A standard curve is generated by plotting the fluorescence polarization values of the standards against their known concentrations.

    • The concentration of the antigen in the unknown samples is determined by interpolating their fluorescence polarization values on the standard curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving brominated fluorescein analogs.

PDT_Mechanism cluster_light Light Activation cluster_oxygen Energy Transfer cluster_cell Cellular Damage PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_singlet PS_triplet Photosensitizer (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing (Heavy Atom Effect) O2_ground Molecular Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) Cellular_Components Lipids, Proteins, Nucleic Acids O2_singlet->Cellular_Components Reacts with Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death Light Light (Photon) Light->PS_ground Absorption PS_tripletO2_ground PS_tripletO2_ground PS_groundO2_singlet PS_groundO2_singlet PS_tripletO2_ground->PS_groundO2_singlet Energy Transfer Histology_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Hematoxylin Hematoxylin Rehydration->Hematoxylin Bluing Bluing Hematoxylin->Bluing Eosin Eosin Bluing->Eosin Dehydration Dehydration Eosin->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy FPIA_Workflow cluster_reagents Reagents cluster_reaction Competitive Binding cluster_detection Detection Antibody Specific Antibody Binding_Equilibrium Incubation to Reach Binding Equilibrium Antibody->Binding_Equilibrium Tracer Fluorescent Tracer (Eosin-Antigen) Tracer->Binding_Equilibrium Sample Sample (Unlabeled Antigen) Sample->Binding_Equilibrium Polarized_Light Excite with Polarized Light Binding_Equilibrium->Polarized_Light FP_Measurement Measure Fluorescence Polarization Polarized_Light->FP_Measurement Quantification Quantify Antigen via Standard Curve FP_Measurement->Quantification

References

5(6)-Carboxy-eosin as a Singlet Oxygen Generator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, recognized for its potent activity as a photosensitizer. As a multifunctional dye, it serves as a crucial tool in various biological experiments, from tracking biomolecules to analyzing cell structures.[1][2][3][4] Its primary significance in advanced research, particularly in photodynamic therapy (PDT) and photochemical studies, lies in its capacity to generate singlet oxygen (¹O₂) with high efficiency—reportedly 19 times greater than its parent compound, fluorescein.

Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can induce oxidative damage to cellular components like lipids, proteins, and nucleic acids.[5] This cytotoxic effect is harnessed in PDT to destroy malignant cells.[6][7] The carboxyl group in the this compound structure provides a convenient handle for conjugation to targeting moieties such as peptides and antibodies, enabling site-specific delivery and action. This guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic pathways related to this compound as a singlet oxygen generator.

Photophysical and Photochemical Properties

The generation of singlet oxygen by this compound is a classic Type II photochemical process. This mechanism is initiated by the absorption of light by the photosensitizer, leading to a cascade of energy transfer events.

  • Light Absorption: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of a specific wavelength, transitioning to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for this process, undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). The heavy bromine atoms in the eosin (B541160) structure facilitate this spin-forbidden transition, enhancing the triplet yield.

  • Energy Transfer: In the presence of molecular oxygen (³O₂), which is naturally in a triplet ground state, the excited triplet state of the photosensitizer can transfer its energy to the oxygen molecule.

  • Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to the highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀), ready to absorb another photon.[8][9]

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating any photosensitizer.

Quantitative Data Summary

The following table summarizes the key properties of this compound and its close analog, Eosin Y.

PropertyValueNotes / Reference
Molecular Formula C₄₂H₁₆Br₈O₁₄For the dimeric form often cited.
Molecular Weight 1383.8 DaFor the dimeric form.
Purity >98%
Solubility Soluble in DMSO
Absorption Max (λ_abs) ~520-530 nmDependent on solvent and pH. Similar to Eosin Y.
Emission Max (λ_em) ~540-550 nmDependent on solvent and pH. Similar to Eosin Y.
Singlet Oxygen Quantum Yield (ΦΔ) High (19x > Fluorescein)Varies significantly with concentration and solvent due to aggregation and self-quenching effects.[10] Eosin Y, a related compound, showed a ΦΔ of 0.57 in DMSO.[11]

Note: The photophysical properties of xanthene dyes like eosin are highly dependent on experimental conditions. Increasing concentrations can lead to molecular aggregation, which significantly decreases the singlet oxygen quantum yield due to self-quenching.[10] Therefore, optimizing photosensitizer concentration is crucial for reproducible and efficient singlet oxygen generation.

Mandatory Visualizations

Mechanism of Singlet Oxygen Generation

Type_II_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 O2_ground Triplet Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet Excitation O2_singlet->O2_ground Oxidative Damage

Caption: Type II photochemical process for singlet oxygen generation by a photosensitizer.

Experimental Protocols

Accurate generation and detection of singlet oxygen are paramount for its application in research. Several well-established direct and indirect methods are available.

General Protocol for Singlet Oxygen Generation
  • Preparation of Photosensitizer Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS, D₂O for enhanced singlet oxygen lifetime) to a final concentration where absorbance at the excitation wavelength is between 0.05 and 0.2 to avoid aggregation and inner filter effects.[10]

  • Sample Preparation: Place the photosensitizer solution in a suitable cuvette or sample holder. Ensure the solution is saturated with oxygen by gentle bubbling or by ensuring sufficient headspace in a sealed container.

  • Irradiation: Irradiate the sample using a light source with a wavelength that overlaps with the absorption spectrum of this compound (e.g., a laser or LED centered around 520-530 nm). The light dose (fluence) should be controlled and measured.

Protocols for Singlet Oxygen Detection

This is the most reliable and specific method for singlet oxygen detection.

  • Principle: Singlet oxygen emits weak phosphorescence in the near-infrared (NIR) region, with a characteristic peak around 1270 nm, as it decays back to its ground state.[10]

  • Instrumentation: Requires a sensitive NIR detector (e.g., a photomultiplier tube) coupled with a time-resolved spectrometer.

  • Methodology:

    • Excite the this compound solution with a pulsed laser.

    • Detect the time-resolved emission at 1270 nm.

    • The decay kinetics of the phosphorescence signal can provide accurate measurements of singlet oxygen lifetime and production.[10][12]

These methods rely on a chemical reaction between singlet oxygen and a probe molecule, leading to a measurable change in absorbance or fluorescence.

A. UV-Vis Spectroscopy with 1,3-Diphenylisobenzofuran (DPBF)

  • Principle: DPBF is a chemical trap that rapidly and irreversibly reacts with singlet oxygen, causing a decrease in its characteristic absorbance around 410-420 nm.[13]

  • Methodology:

    • Add DPBF to the this compound solution.

    • Record the initial UV-Vis spectrum.

    • Irradiate the solution for specific time intervals.

    • Measure the decrease in DPBF absorbance at its maximum after each irradiation period. The rate of decrease is proportional to the rate of singlet oxygen generation.

B. Fluorescence Spectroscopy with Singlet Oxygen Sensor Green (SOSG)

  • Principle: SOSG is a highly selective fluorescent probe that is weakly fluorescent until it reacts with singlet oxygen to form an endoperoxide product (SOSG-EP), which is highly fluorescent with an emission maximum around 525-531 nm.[13][14]

  • Methodology:

    • Add SOSG to the this compound solution.

    • Irradiate the sample at the excitation wavelength of the photosensitizer.

    • Measure the increase in fluorescence intensity at ~525 nm over time. The rate of fluorescence increase corresponds to the rate of singlet oxygen production.[14]

C. Electron Spin Resonance (ESR) Spectroscopy with Spin Traps

  • Principle: Since singlet oxygen is not a radical, it cannot be detected directly by ESR.[5] However, it reacts with spin traps like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) to produce a stable nitroxide radical (TEMPO), which has a characteristic ESR signal.[5][13]

  • Methodology:

    • Add TEMP to the this compound solution in an ESR-compatible tube.

    • Irradiate the sample in situ within the ESR spectrometer's cavity.

    • Record the ESR spectrum. The intensity of the TEMPO signal is proportional to the amount of singlet oxygen generated.

Protocol for Relative Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol uses a reference photosensitizer with a known quantum yield (e.g., Rose Bengal, ΦΔ ≈ 0.76) to determine the ΦΔ of this compound.[11]

  • Prepare Solutions: Prepare solutions of the reference (Std) and the sample (Spl) with identical optical densities at the irradiation wavelength in the same solvent.

  • Add Chemical Trap: Add an identical concentration of a chemical trap (e.g., DPBF) to both solutions.

  • Irradiate and Monitor: Irradiate both solutions under identical conditions (light source, geometry, irradiation time). Monitor the rate of decay of the trap's absorbance (k) for both the standard (k_Std) and the sample (k_Spl).

  • Calculate ΦΔ: The quantum yield of the sample (ΦΔ_Spl) can be calculated using the following equation:

    ΦΔ_Spl = ΦΔ_Std * (k_Spl / k_Std)

Experimental Workflow Visualization

Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_std Prepare Standard (Std) (e.g., Rose Bengal) match_od Adjust to Equal Optical Density at λ_irr prep_std->match_od prep_spl Prepare Sample (Spl) (this compound) prep_spl->match_od add_trap Add Chemical Trap (e.g., DPBF) to both match_od->add_trap irradiate Irradiate Both Samples (Identical Conditions) add_trap->irradiate monitor Monitor Trap Absorbance vs. Time irradiate->monitor calc_rate Calculate Decay Rate (k) for Std and Spl monitor->calc_rate calc_qy Calculate Relative ΦΔ ΦΔ_Spl = ΦΔ_Std * (k_Spl / k_Std) calc_rate->calc_qy

Caption: Workflow for determining the relative singlet oxygen quantum yield (ΦΔ).

Applications in Research and Drug Development

The ability of this compound to efficiently generate singlet oxygen upon illumination makes it a valuable tool in several advanced applications.

Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death.[6] The singlet oxygen generated by this compound is the primary cytotoxic agent responsible for the therapeutic effect.

  • Mechanism of Action: Singlet oxygen is highly reactive and has a short lifetime in the cellular environment, meaning its damaging effects are confined to the immediate vicinity of the photosensitizer's location. This allows for highly localized tissue destruction.

  • Cellular Targets: Singlet oxygen can oxidize lipids (leading to membrane damage), proteins (inactivating enzymes), and nucleic acids. This multi-targeted attack can trigger various cell death pathways, including apoptosis and necrosis, and can also shut down tumor vasculature.[7][15]

  • Targeted Therapy: The carboxyl group of this compound can be conjugated to tumor-targeting ligands, such as peptides (e.g., eosin-(KLAKLAK)₂), to enhance its accumulation in malignant tissues, thereby improving therapeutic selectivity and reducing side effects.

Signaling Pathway Visualization in PDT

PDT_Pathway PS This compound in Cell SO ¹O₂ (Singlet Oxygen) PS->SO Energy Transfer Light Light (hν) Light->PS Activation O2 ³O₂ Damage Oxidative Damage (Lipids, Proteins, etc.) SO->Damage Reaction Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Simplified signaling pathway of PDT-induced cell death via singlet oxygen.

Conclusion

This compound stands out as a highly effective and versatile photosensitizer for the generation of singlet oxygen. Its robust photophysical properties, combined with the chemical tractability afforded by its carboxyl group, make it an invaluable agent in both fundamental photochemical research and the development of targeted photodynamic therapies. A thorough understanding of the experimental conditions that govern its efficiency—particularly concentration and solvent choice—is critical for harnessing its full potential. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to employ this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 5(6)-Carboxy-Eosin Protein Labeling for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye belonging to the xanthene class, characterized by its bright orange-red fluorescence. Its utility in biological research, particularly in microscopy, stems from its ability to be covalently attached to proteins. The dye contains a carboxylic acid group, which is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient labeling. This NHS ester form readily reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[1][2][3] This covalent conjugation allows for the visualization and tracking of proteins in various applications, including fluorescence microscopy, immunofluorescence assays, and flow cytometry. Furthermore, the presence of four bromine atoms in the eosin (B541160) structure makes it a potent photosensitizer and a useful marker for correlative light-electron microscopy.[4][5]

These application notes provide a comprehensive protocol for the successful labeling of proteins with this compound succinimidyl ester for microscopy-based assays.

Chemical Properties and Reaction Mechanism

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The reaction is highly dependent on pH, with an optimal range of 8.0-9.0.[6] Below this range, the amine groups are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling proteins with this compound N-hydroxysuccinimide ester.

Materials and Reagents
  • Protein of interest (antibody, enzyme, etc.) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)

  • This compound, succinimidyl ester (SE)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Microcentrifuge tubes

Protein Preparation
  • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before labeling.

Dye Preparation
  • Allow the vial of this compound, SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.

Labeling Reaction
  • Calculate the required volume of the dye stock solution. The optimal dye-to-protein molar ratio should be determined empirically for each protein, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

  • While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. For example, add 1/10th volume of 1.5 M hydroxylamine, pH 8.5.

  • Incubate for 30 minutes at room temperature.[7]

Purification of the Labeled Protein
  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

  • Collect the fractions containing the labeled protein.

Data Presentation

Table 1: Key Reagent and Reaction Parameters
ParameterRecommended ValueNotes
Protein Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer0.1 M Sodium BicarbonatepH should be between 8.0 and 9.0.[6]
Dye SolventAnhydrous DMSO or DMFPrepare dye solution fresh.
Dye:Protein Molar Ratio10:1 - 20:1This should be optimized for the specific protein.
Incubation Time1 hourCan be adjusted based on optimization.
Incubation TemperatureRoom Temperature
Quenching Agent1.5 M Hydroxylamine, pH 8.5Stops the labeling reaction.[7]
Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound (Amax). The Amax for eosin is approximately 524 nm.

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    where:

    • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.2-0.3 for eosin dyes).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = Amax / εdye

    where:

    • εdye is the molar extinction coefficient of this compound at its Amax. The extinction coefficient for Eosin Y is approximately 112,000 cm-1M-1.[8] Note: The exact value for this compound should be obtained from the supplier's certificate of analysis.

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Table 2: Spectral Properties of Eosin
PropertyWavelength (nm)
Excitation Maximum (λex)~521-524
Emission Maximum (λem)~544-550

Note: Spectral properties can be influenced by the local environment and conjugation to a protein.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in Reaction Buffer) labeling Labeling Reaction (1 hr, Room Temp) protein_prep->labeling dye_prep Dye Preparation (10 mg/mL in DMSO/DMF) dye_prep->labeling quenching Quenching (30 min, Room Temp) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Characterization (Spectrophotometry, DOL Calculation) purification->analysis

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_reaction Conjugation Chemistry protein Protein (-NH2) conjugate Labeled Protein (Stable Amide Bond) protein->conjugate + dye This compound-NHS dye->conjugate nhs N-hydroxysuccinimide conjugate->nhs by-product

Caption: Reaction of this compound-NHS with a protein's primary amine.

References

Application Notes and Protocols for Amine Labeling Using 5(6)-Carboxy-eosin Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin succinimidyl ester is a versatile, amine-reactive fluorescent dye belonging to the xanthene class. Its succinimidyl ester group readily reacts with primary and secondary aliphatic amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] This property makes it an excellent candidate for fluorescently labeling proteins, peptides, and other amine-containing biomolecules for a wide range of applications in biological research and drug development. The resulting eosin-labeled conjugates exhibit bright, orange-red fluorescence, making them suitable for detection in various fluorescence-based assays. Applications include fluorescence microscopy, flow cytometry, and other biochemical analyses.[]

Physicochemical Properties and Specifications

While the exact spectral properties of this compound succinimidyl ester can vary slightly depending on the solvent and conjugation state, the following table summarizes key data for the closely related eosin (B541160) molecule. Researchers should experimentally verify the spectral characteristics of their specific conjugate for the most accurate results.

PropertyValueReference
Molecular FormulaC₂₉H₁₅Br₄NO₁₁[]
Molecular Weight873.05 g/mol []
Excitation Maximum (λex)~521 nm[4]
Emission Maximum (λem)~544 nm[4]
Molar Extinction Coefficient (ε) at λex~95,000 M⁻¹cm⁻¹ (for Eosin-5-isothiocyanate at pH 9)[4]
Recommended Storage-20°C, desiccated and protected from light
SolubilitySoluble in DMSO, DMF[5]

Note on Molar Extinction Coefficient: The precise molar extinction coefficient and the correction factor at 280 nm for this compound succinimidyl ester are not consistently reported in publicly available literature. The value provided is for a related compound and should be used as an estimate. For accurate determination of the degree of labeling, it is recommended to experimentally determine the extinction coefficient of the free dye under the same buffer conditions used for measurements.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins (e.g., Antibodies) with this compound Succinimidyl Ester

This protocol provides a general guideline for conjugating this compound succinimidyl ester to proteins, such as IgG antibodies. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex® G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Note that labeling efficiency is generally higher at higher protein concentrations.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound succinimidyl ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 0.873 mg of the dye in 100 µL of solvent.

    • The dye solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a molar ratio between 10:1 and 20:1 (dye:protein).

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle stirring or rocking.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) pre-equilibrated with PBS.

    • The first colored band to elute from the column is the fluorescently labeled protein.

    • Alternatively, for small-scale reactions, ultrafiltration can be used to remove the free dye.

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C. The addition of a carrier protein like BSA (5-10 mg/mL) can also improve stability.[1]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max, approximately 521 nm). If the solution is too concentrated, dilute it with PBS to an absorbance reading below 2.0 and record the dilution factor.

  • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye × path length)

    • ε_dye is the molar extinction coefficient of this compound at its λ_max (~95,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_protein × path length)

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 2 and 10.[6]

Protocol 3: Immunofluorescence Staining of Adherent Cells

This protocol describes a general procedure for using a this compound labeled antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips or in chamber slides

  • PBS

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound labeled primary antibody

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for eosin (excitation ~521 nm, emission ~544 nm).

Application Workflows and Diagrams

Amine Labeling Workflow

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH 8.3-8.5) Mix Mix Dye and Protein (Incubate 1-2h at RT) Protein->Mix Dye This compound SE Stock Solution (DMSO) Dye->Mix Purify Purify Conjugate (Size-Exclusion Chromatography) Mix->Purify Analyze Characterize Conjugate (Spectrophotometry for DOL) Purify->Analyze

Caption: Workflow for labeling proteins with this compound succinimidyl ester.

Immunofluorescence Staining Workflow

ImmunofluorescenceWorkflow Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., 0.1% Triton X-100) Fix->Perm Block Blocking (e.g., 1% BSA) Perm->Block PrimaryAb Incubate with Labeled Primary Antibody Block->PrimaryAb Wash Wash (3x with PBS) PrimaryAb->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for direct immunofluorescence staining using a labeled primary antibody.

Principle of Amine Labeling Reaction

AmineReaction Reactants Protein-NH₂ + This compound-SE Transition pH 8.3-8.5 Reactants->Transition Products Protein-NH-CO-Eosin + NHS Transition->Products

Caption: Reaction of a primary amine with a succinimidyl ester to form a stable amide bond.

References

Application Notes and Protocol for 5(6)-Carboxy-Eosin Diacetate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The 5(6)-carboxy-eosin diacetate assay offers a straightforward and sensitive method to discriminate between live and dead cells based on intracellular enzymatic activity and membrane integrity. This fluorogenic probe is a valuable tool for researchers in various fields, including cancer biology, immunology, and pharmacology, enabling the quantitative analysis of cytotoxicity and cellular health in response to various stimuli.

This compound diacetate is a cell-permeable compound that is non-fluorescent. Once it crosses the membrane of a viable cell, intracellular esterases cleave the diacetate groups. This enzymatic cleavage converts the molecule into the fluorescent compound this compound, which is retained within the cell due to its negative charge, leading to a bright fluorescence.[1][2] In contrast, cells with compromised membrane integrity or inactive esterases will not retain the fluorescent product and thus exhibit minimal fluorescence.[1][3][4] This principle allows for the differentiation and quantification of live cells within a population.

Principle of the Assay

The this compound diacetate cell viability assay relies on two key cellular characteristics: enzymatic activity and membrane integrity. The non-fluorescent and lipophilic nature of this compound diacetate allows it to passively diffuse across the plasma membrane of both live and dead cells. Inside live cells, ubiquitous intracellular esterases hydrolyze the acetate (B1210297) groups, yielding the fluorescent and membrane-impermeant this compound. The intact cell membrane of viable cells effectively traps this fluorescent product, resulting in a strong, detectable signal. Conversely, non-viable cells with damaged membranes cannot retain the fluorescent dye, and cells with diminished metabolic activity exhibit reduced esterase function, leading to a significantly weaker fluorescent signal.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterRecommended RangeNotes
This compound Diacetate Stock Solution 1-10 mM in anhydrous DMSOPrepare fresh and protect from light.[5]
Working Concentration 0.5-10 µM in serum-free medium or PBSOptimal concentration should be determined empirically for each cell type.[6][7]
Incubation Time 15-30 minutesShorter times may be sufficient for some cell types; longer times may increase background.[4][8]
Incubation Temperature 37°COptimal for enzymatic activity.[5]
Excitation Wavelength (approx.) 488 nmCompatible with standard FITC filter sets.[3][8]
Emission Wavelength (approx.) 520-530 nm

Table 2: Typical Results for Live vs. Dead Cell Populations

Cell PopulationExpected Fluorescence IntensityRationale
Live Cells HighActive intracellular esterases and intact cell membranes retain the fluorescent product.[1][3]
Dead Cells Low / NegligibleCompromised membrane integrity leads to leakage of the fluorescent product; inactive esterases.[3]
Apoptotic/Necrotic Cells Intermediate to LowVaries depending on the stage of cell death and the degree of membrane permeability and esterase activity.[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Fluorescence Plate Reader

This protocol is suitable for quantitative analysis of cell viability in a 96-well or 384-well plate format, ideal for high-throughput screening applications.

Materials:

  • This compound diacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer without serum

  • Cell culture medium

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compounds and appropriate controls (e.g., vehicle control, positive control for cytotoxicity) and incubate for the desired period.

  • Preparation of Staining Solution: Prepare a 2X working solution of this compound diacetate in serum-free medium or PBS. The final concentration should be optimized for your cell type (typically in the range of 1-20 µM).

  • Cell Staining: Carefully remove the culture medium from the wells and wash once with PBS. Add an equal volume of the 2X staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 488 nm and emission at approximately 525 nm.

Protocol 2: Cell Viability Assessment by Flow Cytometry

This protocol allows for the analysis of individual cells within a heterogeneous population.

Materials:

  • This compound diacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer without serum

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in PBS or a suitable buffer.

  • Preparation of Staining Solution: Prepare a 2X working solution of this compound diacetate in PBS.

  • Cell Staining: Add an equal volume of the 2X staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]

  • Washing: Wash the cells twice with PBS to remove excess dye. Centrifuge at 300-400 x g for 5 minutes for each wash.[10]

  • Resuspension: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometric analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and collecting the emission in the FITC channel (typically around 530 nm).[8][11]

Mandatory Visualization

G cluster_workflow Experimental Workflow A Prepare Single-Cell Suspension or Seed Cells B Treat Cells with Test Compounds A->B D Incubate Cells with Staining Solution (15-30 min, 37°C) B->D C Prepare this compound Diacetate Staining Solution C->D E Wash Cells (Optional, Recommended for Flow Cytometry) D->E F Acquire Data E->F G Fluorescence Plate Reader F->G Quantitative Analysis H Flow Cytometer F->H Single-Cell Analysis

Caption: Experimental workflow for the this compound diacetate cell viability assay.

G cluster_pathway Mechanism of Action cluster_cell Cell cluster_live Live Cell cluster_dead Dead Cell A This compound Diacetate (Non-fluorescent) B Intracellular Esterases A->B Enzymatic Cleavage C This compound (Fluorescent) B->C D Intact Membrane (Fluorescence Retained) C->D E This compound Diacetate F Inactive/Leaked Esterases E->F G Compromised Membrane (Fluorescence Leaks Out) E->G

Caption: Mechanism of this compound diacetate in live versus dead cells.

References

Application Notes and Protocols: 5(6)-Carboxy-Eosin in Flow Cytometry for Cell Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of 5(6)-carboxy-eosin and its closely related and more commonly used derivative, 5(6)-carboxyfluorescein (B613776) diacetate succinimidyl ester (CFSE or CFDA-SE), for long-term cell tracing and proliferation analysis using flow cytometry. While this compound is a brominated analog of carboxyfluorescein, the succinimidyl ester forms of carboxyfluorescein are the reagents predominantly utilized for covalent cell labeling.[1] This document will focus on the principles and protocols associated with these amine-reactive dyes for robust and reliable cell tracking in various research and drug development applications.

The fundamental principle behind this technique lies in the covalent labeling of intracellular proteins with the fluorescent dye.[1][2] The dye is cell-permeable and, once inside the cell, its succinimidyl ester group reacts with primary amines of intracellular proteins, forming stable amide bonds.[2] This ensures the dye is well-retained within the cells and is not transferred to adjacent cells.[2] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, leading to a sequential halving of fluorescence intensity with each cell generation.[2] This progressive reduction in fluorescence allows for the quantitative analysis of cell proliferation and the tracking of cell populations over time.[1][2]

Principle of Method

The succinimidyl ester of 5(6)-carboxyfluorescein is a non-fluorescent and cell-permeant compound.[1] Upon entering a viable cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and membrane-impermeant.[1] The reactive succinimidyl ester group then forms covalent bonds with intracellular proteins.[1] This stable, covalent labeling ensures that the fluorescence is maintained within the cell for extended periods, making it an ideal tool for long-term cell tracking both in vitro and in vivo.[1][3]

When a labeled cell divides, the total fluorescence is partitioned equally between the two daughter cells. This results in a 50% reduction in the mean fluorescence intensity (MFI) of the daughter cells compared to the parent cell. By analyzing the fluorescence intensity of a cell population over time using flow cytometry, distinct peaks representing successive generations of divided cells can be identified. This allows for the precise quantification of cell proliferation and the tracking of cell fate.[1][2]

Applications

  • Cell Proliferation and Division Tracking: Quantitatively measure the number of cell divisions in response to stimuli.[1][2]

  • In Vitro and In Vivo Cell Tracking: Monitor the migration, homing, and localization of cells in culture or within a living organism.[3][4]

  • Immunology Research: Track the expansion of specific lymphocyte populations following antigen stimulation.[3]

  • Cancer Research: Monitor the proliferation of tumor cells and the efficacy of anti-proliferative drugs.[3]

  • Stem Cell Research: Track the fate and differentiation of transplanted stem cells.

  • Drug Development: Assess the cytotoxic and cytostatic effects of novel therapeutic compounds.[2]

Data Presentation

Table 1: Spectral Properties of Carboxyfluorescein-Based Dyes

PropertyValueReference
Excitation Maximum~492 nm[1]
Emission Maximum~517 nm[1]
Common Laser Line488 nm (Blue Laser)[2]
Common Emission FilterFITC channel (e.g., 525/50 nm)[1][5]

Table 2: Recommended Staining Parameters for Cell Labeling

ParameterRecommended RangeNotesReference
Cell Concentration for Staining 10 - 20 million cells/mLHigher concentrations can lead to inefficient staining.[5][6]
Staining Buffer PBS or HBSS with low serum (e.g., 0.1% FBS/BSA)Serum proteins compete for dye binding, reducing staining efficiency.[5][7]
Final Dye Concentration 0.5 - 10 µMOptimal concentration is cell-type dependent and should be titrated.[5][7]
Incubation Time 5 - 15 minutesLonger times can increase toxicity.[5][6][7]
Incubation Temperature Room Temperature or 37°C37°C can facilitate faster dye uptake.[5][6]
Stop/Efflux Step Addition of 100% FBSHelps to quench unbound dye and allow efflux of excess dye.[5]
Wash Steps 3 washes with complete mediaCrucial for removing unbound dye and ensuring a tight initial fluorescence peak.[5][7]

Experimental Protocols

Materials and Reagents
  • 5(6)-carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or CFSE)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser and appropriate filters for FITC detection

Protocol 1: Staining Cells with this compound Derivative (CFSE)
  • Prepare a Stock Solution: Dissolve CFSE in anhydrous DMSO to a stock concentration of 2-10 mM. Aliquot into single-use vials and store at -20°C, protected from light and moisture.[7] Hydrolyzed CFSE will appear yellow and will not effectively stain cells.[5]

  • Prepare Cells: Harvest cells and wash them once with PBS. Resuspend the cells at a concentration of 10-20 million cells/mL in pre-warmed PBS containing 0.1% BSA.[5][7]

  • Prepare Staining Solution: Immediately before use, dilute the CFSE stock solution in the same low-serum buffer to a 2X working concentration. The final concentration for staining typically ranges from 0.5 to 10 µM and should be optimized for each cell type.[7]

  • Staining: Add an equal volume of the 2X CFSE staining solution to the cell suspension. Mix gently but thoroughly.

  • Incubation: Incubate the cells for 8-15 minutes at room temperature or 37°C, protected from light.[5][6]

  • Stopping the Reaction: To stop the staining reaction, add an equal volume of pre-warmed, filtered 100% FBS and incubate for 10 minutes at 37°C.[5] This step helps to quench any remaining reactive dye and allows for the efflux of unbound dye from the cells.[5]

  • Washing: Wash the cells at least three times with complete cell culture medium to remove any unbound dye.[5][7] This is critical for obtaining a tight, brightly stained initial population.

  • Day 0 Sample: After the final wash, take an aliquot of the stained cells to serve as the "Day 0" or undivided population control. Analyze this sample by flow cytometry to determine the initial staining intensity.

  • Cell Culture: Culture the remaining labeled cells under the desired experimental conditions.

  • Flow Cytometry Analysis: At various time points, harvest the cells, wash them with flow cytometry staining buffer (e.g., PBS with 1% BSA), and analyze them on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (FITC).[2]

Protocol 2: Combined Cell Tracing and Viability Assay

For simultaneous assessment of cell proliferation and viability, a viability dye such as Propidium Iodide (PI) or 7-AAD can be used.

  • Follow steps 1-9 from Protocol 1.

  • Harvest the cells at the desired time point and wash them with cold PBS.

  • Resuspend the cells in flow cytometry staining buffer.

  • Add a viability dye (e.g., Propidium Iodide to a final concentration of 1 µg/mL) to the cell suspension immediately before analysis.[2]

  • Analyze the samples on a flow cytometer with at least two fluorescence channels to detect both the carboxyfluorescein derivative and the viability dye.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare single cell suspension (10-20x10^6 cells/mL in 0.1% BSA/PBS) stain_cells Add 2X CFSE solution (Final conc. 0.5-10 µM) prep_cells->stain_cells 1 incubate_stain Incubate 8-15 min (RT or 37°C, protected from light) stain_cells->incubate_stain 2 stop_reaction Stop with 100% FBS (Incubate 10 min at 37°C) incubate_stain->stop_reaction 3 wash_cells Wash cells 3x (with complete media) stop_reaction->wash_cells 4 day0_sample Acquire 'Day 0' sample (undivided control) wash_cells->day0_sample 5 culture_cells Culture cells under experimental conditions wash_cells->culture_cells 6 time_points Harvest cells at different time points culture_cells->time_points 7 flow_analysis Analyze by Flow Cytometry (488nm laser, FITC channel) time_points->flow_analysis 8

Caption: Experimental workflow for cell tracing using this compound derivatives.

Proliferation_Analysis cluster_cell_division Cell Division cluster_flow_histogram Flow Cytometry Histogram G0 Generation 0 (MFI = X) G1 Generation 1 (MFI = X/2) G0->G1 Division 1 peak0 Gen 0 G0->peak0 G2 Generation 2 (MFI = X/4) G1->G2 Division 2 peak1 Gen 1 G1->peak1 Gn Generation n (MFI = X/2^n) G2->Gn ... peak2 Gen 2 G2->peak2 peakn Gen n Gn->peakn histogram Fluorescence Intensity

Caption: Principle of cell proliferation analysis by dye dilution.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested SolutionReference
Weak or No Signal - Hydrolyzed dye stock.- Insufficient dye concentration.- Low protein content in cells.- Use a fresh aliquot of dye.- Titrate the dye concentration upwards.- Ensure cells are healthy.[5][7]
High Background Fluorescence - Incomplete removal of unbound dye.- High dye concentration leading to non-specific binding.- Increase the number of wash steps after staining.- Optimize and potentially lower the dye concentration.[5][7]
Broad Initial Fluorescence Peak - Heterogeneous staining of the cell population.- Inefficient washing.- Ensure a single-cell suspension before staining.- Perform thorough washing after the stop/efflux step.[5]
Cell Toxicity or Death - High dye concentration.- Prolonged incubation time.- Titrate to find the lowest effective dye concentration.- Reduce the staining incubation time.[5][7]
Loss of Fluorescence Over Time (not due to division) - Dye efflux from cells.- Ensure the stop/efflux step with 100% FBS is performed.- Use a lower staining concentration.[5]
Difficulty Resolving Proliferation Peaks - Rapid cell division leading to overlapping peaks.- Asymmetric cell division.- Analyze cells at earlier time points.- This method assumes symmetric division.[1]

References

Application Notes and Protocols for Immunofluorescence Staining with 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins and other antigens within cells and tissues. The choice of fluorophore is critical for achieving high-quality staining with a strong signal-to-noise ratio. 5(6)-Carboxy-eosin, a brominated analog of carboxyfluorescein, is a versatile fluorescent dye well-suited for immunofluorescence applications. Its properties as a photosensitizer and singlet oxygen generator also open possibilities for advanced techniques like correlative light and electron microscopy.[1] This document provides detailed protocols for using this compound in immunofluorescence, from antibody conjugation to staining of both cultured cells and tissue sections.

Dye Characteristics

This compound is a multifunctional dye that can be covalently conjugated to antibodies and other proteins.[2] Its spectral properties are similar to other eosin (B541160) derivatives, making it compatible with standard fluorescence microscopy setups.

Key Properties of Eosin Dyes for Immunofluorescence:

PropertyValue/CharacteristicSource
Excitation Maximum (approx.) ~525 nm[3]
Emission Maximum (approx.) ~545 nm[3]
Molecular Weight 1383.8 Da[1]
Solubility Soluble in DMSO and water[1]
Reactivity The carboxyl group can be activated (e.g., as a succinimidyl ester) to react with primary amines on proteins.[4][]
Advantages - Good photostability compared to some other common dyes.- High sensitivity and improved penetration due to its smaller size.[6]- Can be used for fluorescence photooxidation for correlative light-electron microscopy.[6]

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation and the local environment.

Experimental Protocols

Part 1: Conjugation of this compound Succinimidyl Ester to a Secondary Antibody

This protocol describes the covalent labeling of a secondary antibody with this compound succinimidyl ester (SE). The succinimidyl ester group reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[4][]

Materials:

  • Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • This compound, succinimidyl ester (SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1M Sodium Bicarbonate buffer (pH 8.3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 column or other size-exclusion chromatography system

  • Bovine Serum Albumin (BSA)

  • Sodium Azide (B81097)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 1M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.[7] This may require optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a Sephadex G-25 column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and at the absorbance maximum of eosin (~525 nm).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL is typically between 2 and 7.

  • Storage:

    • Add BSA to a final concentration of 1% and sodium azide to 0.02% as a preservative.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.

Workflow for Antibody Conjugation:

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_ab Prepare Antibody in Bicarbonate Buffer conjugation Incubate Antibody and Dye (1-2 hours, RT, dark) prep_ab->conjugation prep_dye Prepare this compound SE in DMSO prep_dye->conjugation purify Purify via Size-Exclusion Chromatography conjugation->purify store Store Conjugate at 4°C purify->store

Antibody conjugation workflow.
Part 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA in PBS

  • Primary Antibody (specific to the target antigen)

  • This compound conjugated Secondary Antibody (from Part 1)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Culture cells on coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[8]

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filters for eosin (Excitation: ~525 nm, Emission: ~545 nm) and the counterstain.

Workflow for Staining Adherent Cells:

Staining_Adherent_Cells start Cells on Coverslip fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (Triton X-100) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (BSA) wash2->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (this compound conjugate) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mount Mount with Antifade Medium wash4->mount image Fluorescence Microscopy mount->image

Immunofluorescence staining of adherent cells.
Part 3: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • PBS

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)

  • Primary Antibody

  • This compound conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).[10]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.[11]

    • Allow slides to cool to room temperature.

    • Wash with PBS.

  • Permeabilization (if needed):

    • Incubate with 0.1-0.2% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Apply diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the this compound conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Counterstain with DAPI if desired.

    • Mount with antifade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope.

Workflow for Staining Tissue Sections:

Staining_Tissue_Sections start FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval block Blocking antigen_retrieval->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (this compound conjugate) primary_ab->secondary_ab mount Mounting secondary_ab->mount image Imaging mount->image

Immunofluorescence staining of tissue sections.

Application Example: Visualization of Cytoskeletal Proteins

Eosin-based dyes are excellent for staining cytoplasmic proteins due to their bright fluorescence and good photostability.[3] A common application is the visualization of cytoskeletal components, such as actin filaments or microtubules, which are crucial for various cellular processes including cell division, migration, and intracellular transport. For instance, a primary antibody against β-tubulin can be used to label microtubules, followed by a this compound conjugated secondary antibody for visualization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient antibody conjugation- Primary or secondary antibody concentration too low- Photobleaching- Optimize the dye-to-antibody ratio during conjugation.- Titrate both primary and secondary antibodies to find the optimal concentration.- Minimize exposure to light; use an antifade mounting medium.
High Background - Non-specific antibody binding- Inadequate blocking- Secondary antibody cross-reactivity- Increase the concentration of BSA or serum in the blocking buffer.- Ensure the blocking serum is from the same species as the secondary antibody was raised in.- Centrifuge the secondary antibody solution before use to remove aggregates.
Autofluorescence - Intrinsic fluorescence of the tissue or cells- Treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation.- Use a narrow bandpass emission filter to reduce bleed-through.

Signaling Pathway Diagram: MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Immunofluorescence can be used to visualize the activation and translocation of key proteins in this pathway, such as the phosphorylation of ERK and its subsequent translocation to the nucleus.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates

Simplified MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Covalent Labeling of Antibodies with 5(6)-Carboxy-eosin Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of antibodies with 5(6)-carboxy-eosin succinimidyl ester (SE). Eosin (B541160), a xanthene dye, is a potent fluorescent molecule widely used in various biological applications. When conjugated to antibodies, it serves as a robust reporter for immunoassays such as immunofluorescence, flow cytometry, and western blotting. The succinimidyl ester reactive group of this compound SE efficiently forms stable amide bonds with primary amino groups (e.g., on lysine (B10760008) residues) present on the antibody, ensuring a stable and reliable conjugate.

These application notes offer a comprehensive protocol for antibody conjugation, purification of the labeled antibody, and characterization of the conjugate by determining the degree of labeling (DOL). Adherence to this protocol will enable researchers to generate high-quality, eosin-labeled antibodies for their specific research needs.

Principle of the Reaction

The covalent labeling of antibodies with this compound SE is based on the reaction between the N-hydroxysuccinimide (NHS) ester group of the dye and primary amine groups on the antibody. This reaction, which is most efficient at a slightly alkaline pH (8.0-9.0), results in the formation of a stable amide bond, covalently attaching the eosin dye to the antibody.

Materials and Reagents

Materials
  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Spectrophotometer

  • Quartz cuvettes

  • Gel filtration column (e.g., Sephadex G-25)

  • Collection tubes

  • Vortex mixer

  • pH meter

Reagents
  • Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Bovine Serum Albumin (BSA) for determining antibody concentration (optional)

Experimental Protocols

Preparation of Reagents
  • Antibody Solution: The antibody should be in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS before labeling. The concentration should be at least 1 mg/mL for efficient labeling.

  • This compound SE Stock Solution: Immediately before use, dissolve the this compound SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

Antibody Labeling Procedure
  • Adjust pH of Antibody Solution: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for the conjugation reaction.

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A starting point of 10:1 to 20:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically.

  • Initiate Conjugation: Slowly add the calculated volume of the this compound SE stock solution to the antibody solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quench the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Antibody

Unconjugated dye must be removed from the labeled antibody to prevent background signal in downstream applications. Gel filtration chromatography is a common and effective method for this purification.

  • Prepare the Gel Filtration Column: Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

  • Load the Sample: Carefully load the quenched reaction mixture onto the top of the column.

  • Elute the Conjugate: Elute the column with PBS. The larger, labeled antibody will pass through the column more quickly than the smaller, unconjugated dye molecules.

  • Collect Fractions: Collect the fractions as they elute. The first colored fractions will contain the purified eosin-labeled antibody. The later colored fractions will contain the free dye.

  • Pool and Store: Pool the fractions containing the labeled antibody. The conjugate is now ready for characterization and use, or can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Characterization of the Labeled Antibody: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled antibody.

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of this compound (Amax), which is approximately 524 nm.

    • Use a quartz cuvette for accurate UV measurements.

    • Dilute the sample with PBS if the absorbance readings are too high (ideally below 1.5).

  • Calculate the Degree of Labeling (DOL):

    The DOL can be calculated using the following formula:

    Protein Concentration (M) = [ (A280 - (Amax x CF280)) / εprotein ] x Dilution Factor

    DOL = (Amax x Dilution Factor) / (εdye x Protein Concentration (M))

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • Amax is the absorbance of the conjugate at the absorbance maximum of eosin (~524 nm).

    • CF280 is the correction factor for the dye's absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M-1cm-1).

    • εdye is the molar extinction coefficient of the dye at its Amax.

    • Dilution Factor is the factor by which the sample was diluted before absorbance measurement.

Quantitative Data Summary

The following table provides the necessary spectral data for calculating the Degree of Labeling.

ParameterValueReference/Note
Antibody (IgG)
Molar Extinction Coefficient (εprotein) at 280 nm210,000 M-1cm-1Typical value for IgG
This compound SE
Absorbance Maximum (λmax)~524 nm
Molar Extinction Coefficient (εdye) at λmax~83,000 M-1cm-1Approximated using the value for 5(6)-carboxyfluorescein.
Correction Factor (CF280)~0.178Approximated using the value for 5(6)-carboxyfluorescein.

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody Purified Antibody in Amine-Free Buffer Mix Mix Antibody and Bicarbonate Buffer Antibody->Mix Dye This compound SE Solvent Anhydrous DMF/DMSO Dye->Solvent AddDye Add Eosin SE Solution Solvent->AddDye Buffer 1M Sodium Bicarbonate (pH 8.5) Buffer->Mix Mix->AddDye Incubate Incubate 1 hr at RT (in dark) AddDye->Incubate Quench Quench Reaction Incubate->Quench GelFiltration Gel Filtration Chromatography (Sephadex G-25) Quench->GelFiltration Collect Collect Labeled Antibody Fractions GelFiltration->Collect Spectro Measure A280 and Amax Collect->Spectro CalculateDOL Calculate Degree of Labeling (DOL) Spectro->CalculateDOL

Caption: Workflow for covalent labeling of antibodies with this compound SE.

Chemical Reaction of Eosin SE with Antibody

ChemicalReaction Antibody Antibody H2N-Lysine Conjugate Eosin-Labeled Antibody Stable Amide Bond Antibody:amine->Conjugate + EosinSE This compound N-hydroxysuccinimide Ester EosinSE:nhs->Conjugate NHS N-hydroxysuccinimide EosinSE->NHS releases

Caption: Reaction of this compound SE with a primary amine on an antibody.

Applications of Eosin-Labeled Antibodies

Eosin-labeled antibodies are versatile tools for a variety of immunoassays.

Immunofluorescence Microscopy

Directly labeled primary antibodies or labeled secondary antibodies can be used to visualize the localization of specific antigens in fixed and permeabilized cells or tissue sections. The bright fluorescence of eosin provides a strong signal for high-resolution imaging.

Flow Cytometry

Eosin-conjugated antibodies are suitable for identifying and quantifying specific cell populations within a heterogeneous sample. The fluorescence intensity can be used to determine the level of antigen expression on individual cells.

Western Blotting

In a direct western blot, an eosin-labeled primary antibody can be used to detect the protein of interest on the membrane, eliminating the need for a secondary antibody and reducing the number of steps in the protocol.

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) - Antibody concentration is too low.- Concentrate the antibody to at least 1 mg/mL.
- Inactive this compound SE due to hydrolysis.- Use fresh, anhydrous DMF or DMSO to dissolve the dye immediately before use.
- Incorrect pH of the reaction buffer.- Ensure the final pH of the antibody solution is between 8.0 and 9.0.
- Presence of primary amines in the antibody buffer.- Dialyze the antibody against an amine-free buffer like PBS.
High Background in Assays - Incomplete removal of unconjugated dye.- Ensure thorough purification by gel filtration. Pool only the initial colored fractions.
- Non-specific binding of the antibody.- Include appropriate blocking steps in your immunoassay protocol.
Precipitation of Antibody during Labeling - High concentration of organic solvent.- Keep the volume of added DMF/DMSO to a minimum (typically <10% of the total reaction volume).
- Over-labeling of the antibody.- Reduce the molar ratio of dye to antibody in the conjugation reaction.

Conclusion

The protocol described in these application notes provides a reliable method for the covalent labeling of antibodies with this compound SE. By carefully following these steps, researchers can produce high-quality fluorescently labeled antibodies suitable for a wide range of immunological applications. The characterization of the conjugate by determining the DOL is a critical step to ensure experimental reproducibility and high-quality data.

Application Notes and Protocols for In Situ Hybridization Detection Using 5(6)-Carboxy-Eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. The choice of fluorescent label for the hybridization probe is critical for achieving high sensitivity and specificity. 5(6)-Carboxy-eosin, a brominated analog of carboxyfluorescein, presents a valuable alternative to more commonly used fluorophores. Its key advantages include a significant Stokes shift and its utility as a photosensitizer, which can be leveraged for advanced applications such as correlative light-electron microscopy.[1][2] This document provides detailed application notes and protocols for the use of this compound in ISH.

Physicochemical Properties of this compound

This compound is a xanthene dye characterized by the presence of four bromine atoms, which significantly influence its photophysical properties.[3] This heavy atom effect enhances intersystem crossing, making it an efficient generator of singlet oxygen, a property that is about 19 times greater than that of fluorescein.[1][2] The carboxyl groups provide a reactive handle for conjugation to biomolecules, including nucleic acid probes.

Data Presentation: Comparison of Fluorophores

The selection of a fluorophore for ISH depends on factors such as brightness, photostability, and spectral compatibility with available imaging systems. Below is a comparison of this compound with other commonly used fluorescent dyes.

PropertyThis compound5(6)-Carboxyfluorescein (FAM)Cyanine 3 (Cy3)
Excitation Max (nm) ~526-530~493~550
Emission Max (nm) ~542-545~517~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (similar to Eosin (B541160) Y)~83,000~150,000
Quantum Yield Moderate~0.93 (unconjugated)~0.15
Photostability ModerateModerateHigh
Key Features Efficient photosensitizer, large Stokes shiftHigh quantum yield, pH sensitiveHigh photostability, bright

Experimental Protocols

I. Probe Labeling with this compound

Nucleic acid probes (DNA or RNA) can be labeled with this compound either through enzymatic incorporation of a labeled nucleotide or by chemical conjugation to an amine-modified oligonucleotide.

A. Enzymatic Labeling using 5-Carboxyeosin-aminoallyl-dUTP

This method is suitable for generating DNA probes via nick translation, random priming, or PCR. The protocol is adapted from methods for synthesizing similar labeled nucleotides.[4][5]

Materials:

  • DNA template (e.g., plasmid, PCR product)

  • 5-Carboxyeosin-aminoallyl-dUTP

  • dATP, dCTP, dGTP, dTTP

  • DNA Polymerase I/DNase I mix (for nick translation) or Klenow fragment (for random priming)

  • 10x Nick Translation Buffer or Random Priming Buffer

  • Nuclease-free water

  • Purification columns or ethanol (B145695) precipitation reagents

Protocol:

  • Prepare the labeling reaction mix on ice. For a 50 µL nick translation reaction:

    • 1 µg of DNA template

    • 5 µL of 10x Nick Translation Buffer

    • 1 µL of dNTP mix (0.5 mM dATP, dCTP, dGTP; 0.25 mM dTTP)

    • 2 µL of 5-Carboxyeosin-aminoallyl-dUTP (1 mM)

    • 5 µL of DNA Polymerase I/DNase I

    • Nuclease-free water to 50 µL

  • Incubate the reaction at 15°C for 2-4 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe using a suitable DNA purification kit or by ethanol precipitation.

  • Resuspend the labeled probe in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Assess labeling efficiency by spectrophotometry or gel electrophoresis.

B. Chemical Labeling of Amine-Modified Oligonucleotides

This method is ideal for labeling synthetic oligonucleotide probes.

Materials:

  • 5' or 3' amine-modified oligonucleotide

  • This compound, N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.2 M Sodium bicarbonate buffer, pH 9.0

  • Gel filtration column (e.g., Sephadex G-25)

Protocol:

  • Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

  • In a microcentrifuge tube, combine:

    • 10 µL of the oligonucleotide solution

    • 10 µL of 0.2 M sodium bicarbonate buffer, pH 9.0

    • 5 µL of the carboxy-eosin NHS ester solution

  • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purify the labeled probe using a gel filtration column to remove unconjugated dye.

  • Verify labeling by spectrophotometry.

II. In Situ Hybridization on Paraffin-Embedded Tissue Sections

This protocol is a general guideline and may require optimization for specific tissues and probes. It is adapted from standard ISH protocols.

Materials:

  • Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

  • Proteinase K solution (20 µg/mL in PBS)

  • 4% Paraformaldehyde in PBS

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound labeled probe

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Protocol:

Day 1: Pretreatment and Hybridization

  • Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.

  • Wash slides in PBS for 5 minutes.

  • Treat with Proteinase K at 37°C for 10-30 minutes. The duration needs to be optimized for the specific tissue type.

  • Wash in PBS for 5 minutes.

  • Post-fix in 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash in PBS for 2 x 5 minutes.

  • Dehydrate through a graded ethanol series and air dry.

  • Prepare the hybridization mix by diluting the this compound labeled probe in hybridization buffer (typically 1-10 ng/µL).

  • Denature the probe and target DNA by heating the slides with the hybridization mix at 75-85°C for 5-10 minutes.

  • Incubate overnight at 37-42°C in a humidified chamber.

Day 2: Post-Hybridization Washes and Detection

  • Remove coverslips and wash the slides in 2x SSC at room temperature for 5 minutes.

  • Perform stringent washes: 2 x 15 minutes in 50% formamide/2x SSC at 42°C, followed by 2 x 10 minutes in 2x SSC at 42°C.

  • Wash in 0.1x SSC at 60°C for 15 minutes.

  • Wash in PBS at room temperature for 5 minutes.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash in PBS for 5 minutes.

  • Mount with an antifade mounting medium.

  • Visualize using a fluorescence microscope with appropriate filter sets for eosin (Excitation ~530 nm, Emission ~550 nm) and DAPI.

Mandatory Visualizations

Experimental Workflow for ISH using this compound

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization cluster_detection Detection & Imaging ProbeLabeling Probe Labeling with This compound Denaturation Denaturation of Probe and Target DNA ProbeLabeling->Denaturation TissuePrep Tissue Section Deparaffinization & Rehydration Pretreatment Proteinase K Digestion & Post-fixation TissuePrep->Pretreatment Pretreatment->Denaturation Hybridization Overnight Hybridization Denaturation->Hybridization Washes Post-Hybridization Stringent Washes Hybridization->Washes Counterstain DAPI Counterstaining Washes->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for in situ hybridization using this compound labeled probes.

Logical Relationship of Probe Labeling Methods

Probe_Labeling_Methods cluster_enzymatic Enzymatic Labeling cluster_chemical Chemical Conjugation Template DNA Template LabeledProbe1 Labeled DNA Probe Template->LabeledProbe1 Labeled_dUTP 5-Carboxyeosin- aminoallyl-dUTP Labeled_dUTP->LabeledProbe1 Enzyme DNA Polymerase Enzyme->LabeledProbe1 Oligo Amine-modified Oligonucleotide LabeledProbe2 Labeled Oligo Probe Oligo->LabeledProbe2 EosinNHS This compound NHS Ester EosinNHS->LabeledProbe2

Caption: Methods for labeling nucleic acid probes with this compound.

References

Application Notes and Protocols: 5(6)-Carboxy-Eosin as a Fluorescent Marker for DNA Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye belonging to the xanthene class, structurally related to fluorescein. Its utility in biological research stems from its ability to serve as a fluorescent marker for various biomolecules, including proteins and nucleic acids.[1][2][3] The presence of bromine atoms in its structure also makes it a valuable tool in correlative light-electron microscopy.[4] These application notes provide detailed protocols and technical data for the use of this compound as a fluorescent marker for the visualization of DNA in two primary applications: fluorescence microscopy and agarose (B213101) gel electrophoresis.

Principle of DNA Visualization

Eosin (B541160) Y, a closely related compound, is an anionic dye that can interact with the positively charged histone proteins associated with DNA in the cell nucleus. While the precise mechanism of this compound's interaction with DNA for positive fluorescence is not extensively documented, it is believed to involve binding to DNA-associated proteins, leading to localized fluorescence. One study has demonstrated its successful use as a direct fluorescent marker for in vivo DNA visualization when incorporated as a thymidine (B127349) analog, indicating its proximity to DNA results in a detectable signal.[4][5][6]

In contrast, for gel electrophoresis, eosin Y has been effectively used for negative staining. In this method, the dye stains the agarose gel, while the DNA bands remain unstained, appearing as transparent bands against a fluorescent background. This is attributed to the interaction between eosin Y and the DNA molecule, potentially through groove binding, which prevents the dye from accumulating in the regions occupied by DNA.

Data Presentation

The following tables summarize the key quantitative data for the use of this compound and the closely related Eosin Y as a fluorescent DNA marker.

Table 1: Spectral Properties of this compound and Eosin Y

DyeApplicationExcitation Maxima (nm)Emission Maxima (nm)Recommended Filter Set
This compoundIn vivo DNA labeling (aqueous)527556TRITC/Rhodamine
Eosin YGeneral Fluorescence524544TRITC/Rhodamine
Eosin YFluorescence Staining for Necrosis515-518540-550TRITC/Rhodamine

Table 2: General Properties and Storage

PropertyThis compound
Molecular FormulaC₂₁H₈Br₄O₇
AppearanceRed to brown powder
SolubilitySoluble in DMSO and DMF
StorageStore at -20°C, protect from light and moisture

Experimental Protocols

Application 1: Fluorescence Microscopy of Cell Nuclei

This protocol details the use of this compound for the fluorescent staining of nuclei in fixed cells, adapted from protocols for Eosin Y.[1]

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set (e.g., TRITC/Rhodamine)

Protocol:

  • Cell Preparation: Grow cells on sterile coverslips in a petri dish until the desired confluency is reached.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Visualization: Visualize the stained nuclei using a fluorescence microscope equipped with a TRITC/Rhodamine filter set.

Expected Results:

Cell nuclei should appear fluorescent, with the color corresponding to the emission spectrum of this compound (in the green-yellow range). The cytoplasm may exhibit some background fluorescence.

Application 2: Agarose Gel Electrophoresis (Negative Staining)

This protocol describes a negative staining method for visualizing DNA in agarose gels using Eosin Y. The DNA bands will appear as clear bands against a fluorescently stained gel.

Materials:

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or TBE)

  • Eosin Y staining solution (0.01% w/v in water)

  • UV transilluminator or a blue light transilluminator

Protocol:

  • Gel Electrophoresis: Prepare and run an agarose gel according to standard protocols to separate DNA fragments.

  • Staining: After electrophoresis, carefully place the gel in a container with the 0.01% Eosin Y staining solution. Ensure the gel is fully submerged.

  • Incubation: Incubate the gel for 30-60 minutes at room temperature with gentle agitation. Protect the container from light.

  • Destaining (Optional): For a clearer background, briefly rinse the gel in distilled water for 5-10 minutes.

  • Visualization: Place the gel on a UV or blue light transilluminator. The agarose gel will fluoresce, while the DNA bands will appear as transparent or dark bands.

Expected Results:

The majority of the agarose gel will exhibit fluorescence, while the DNA bands will be visible as clear, non-fluorescent regions.

Mandatory Visualizations

Experimental_Workflow_Microscopy cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_visualization Visualization cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (4% PFA) cell_culture->fixation wash1 3. Wash (PBS) fixation->wash1 permeabilization 4. Permeabilization (Triton X-100) wash1->permeabilization wash2 5. Wash (PBS) permeabilization->wash2 staining 6. Staining (this compound) wash2->staining wash3 7. Wash (PBS) staining->wash3 mounting 8. Mounting wash3->mounting microscopy 9. Fluorescence Microscopy mounting->microscopy

Figure 1: Experimental workflow for fluorescent staining of cell nuclei.

Gel_Electrophoresis_Workflow cluster_electrophoresis Gel Electrophoresis cluster_staining Negative Staining cluster_visualization Visualization gel_prep 1. Prepare Agarose Gel load_run 2. Load Samples & Run Electrophoresis gel_prep->load_run stain_gel 3. Stain Gel with Eosin Y load_run->stain_gel destain 4. Optional Destain stain_gel->destain visualize 5. Visualize on Transilluminator destain->visualize

Figure 2: Workflow for negative staining of DNA in agarose gels.

Signaling_Pathway_Concept cluster_interaction Molecular Interaction cluster_fluorescence Fluorescence Process dye This compound complex Dye-DNA Complex dye->complex Binding dna DNA/Histones dna->complex emission Fluorescence Emission (e.g., ~556 nm) complex->emission Fluorescence excitation Excitation Light (e.g., ~527 nm) excitation->complex

Figure 3: Conceptual diagram of the fluorescence mechanism.

Troubleshooting and Considerations

  • Photobleaching: this compound, like other fluorophores, is susceptible to photobleaching.[5][7][8][9] To minimize this effect during fluorescence microscopy, reduce the exposure time and excitation light intensity. The use of an anti-fade mounting medium is also recommended.[1]

  • Background Staining: In fluorescence microscopy, some non-specific background staining of the cytoplasm may occur. To reduce this, ensure thorough washing steps and consider optimizing the dye concentration.

  • Filter Set Compatibility: Ensure that the filter sets on your fluorescence microscope are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize bleed-through from other fluorophores if performing multi-color imaging.[10][11][12][13]

  • Negative Staining in Gels: The success of the negative staining method depends on achieving a good contrast between the stained gel and the unstained DNA. The concentration of Eosin Y and the staining time may need to be optimized for different gel percentages and thicknesses.

Conclusion

This compound is a valuable fluorescent marker for DNA visualization in both microscopy and gel electrophoresis. Its application in fluorescence microscopy allows for the direct visualization of cell nuclei. While its use in gel electrophoresis is primarily for negative staining, this method provides a simple and effective way to visualize DNA bands. The protocols provided here serve as a starting point, and researchers are encouraged to optimize the conditions for their specific experimental needs.

References

Application Notes: 5(6)-Carboxy-eosin for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5(6)-Carboxy-eosin is a multifunctional, brominated analog of fluorescein (B123965) that serves as a powerful tool in live cell imaging and analysis. Its unique chemical structure, featuring four bromine atoms and a carboxylic acid group for conjugation, imparts several key properties. It is a potent photosensitizer capable of generating singlet oxygen upon illumination, making it highly effective for photodynamic therapy (PDT) studies. Furthermore, it functions as a specific and potent inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), allowing researchers to investigate the dynamics of cellular calcium (Ca²⁺) homeostasis.[1][2] Its fluorescence in the visible spectrum enables straightforward visualization using standard microscopy equipment.

Key Properties and Specifications

The following table summarizes the key quantitative and qualitative properties of this compound.

PropertyValueReference / Note
Molecular Formula C₄₂H₁₆Br₈O₁₄
Molecular Weight ~1383.8 Da
Excitation (Peak) ~525 nmSimilar to Eosin Y, compatible with green/yellow lasers
Emission (Peak) ~545 nm[3] (Data for Eosin Y)
Solubility Soluble in DMSO, DMF
Primary Functions Photosensitizer, PMCA Inhibitor
Singlet Oxygen Generation Reported to be 19 times greater than fluorescein
PMCA Inhibition (IC₅₀) ~1 µM for cardiac PMCA[1]

Application 1: Photosensitizer for Photodynamic Therapy (PDT)

This compound's high efficiency in generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation makes it an excellent photosensitizer for targeted cell ablation in live-cell models. In PDT, the dye is loaded into cells and then irradiated with a specific wavelength of light. The resulting ROS induce localized oxidative stress, leading to damage of cellular components and triggering cell death pathways such as apoptosis or necrosis. This application is crucial for cancer research and for studying the cellular response to oxidative damage.

PDT_Workflow cluster_workflow Photodynamic Therapy (PDT) Experimental Workflow A 1. Cell Loading Incubate live cells with This compound B 2. Wash Step Remove unbound dye from extracellular medium A->B C 3. Light Activation Irradiate specific region with ~525 nm light B->C D 4. ROS Generation Dye transfers energy to O₂, creating singlet oxygen (¹O₂) C->D E 5. Oxidative Damage ¹O₂ damages lipids, proteins, and organelles D->E F 6. Imaging & Analysis Monitor cell morphology, viability (e.g., with Propidium Iodide), and apoptosis markers E->F

PDT experimental workflow using this compound.
Protocol 1: Induction of Photodynamic Therapy (PDT) in Live Cells

  • Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach 50-70% confluency.

  • Dye Loading:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

    • Dilute the stock solution in serum-free culture medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

    • Remove the culture medium from the cells and add the dye-containing medium.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.

  • Wash and Image Preparation:

    • Aspirate the loading solution and wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or HBSS with Ca²⁺/Mg²⁺) to remove extracellular dye.

    • Add fresh imaging medium to the dish.

  • Pre-Irradiation Imaging:

    • Place the dish on the microscope stage, enclosed in an environmental chamber (37°C, 5% CO₂).

    • Using low-intensity illumination, locate the target cells and acquire baseline fluorescence images of the carboxy-eosin signal (Excitation: ~525 nm, Emission: ~545 nm) and any other viability markers.

  • Photodynamic Activation:

    • Select a region of interest (ROI).

    • Irradiate the ROI with a high-intensity light source (e.g., a 514 nm or 532 nm laser line on a confocal microscope) for a defined period (e.g., 30-60 seconds). The duration will require optimization based on cell type and light source power.

  • Post-Irradiation Analysis:

    • Immediately following irradiation, acquire time-lapse images to monitor morphological changes, such as membrane blebbing or cell shrinkage.

    • To quantify cell death, add a viability stain like Propidium Iodide (PI) or a fluorescent apoptosis marker (e.g., Annexin V conjugate) to the medium and image over time.

Application 2: Selective Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a specific inhibitor of PMCA, the high-affinity pump responsible for extruding Ca²⁺ from the cytosol to maintain low intracellular Ca²⁺ concentrations.[1] By inhibiting PMCA, researchers can study its role in shaping Ca²⁺ signals, particularly in response to stimuli that trigger Ca²⁺ influx or release from internal stores. This is valuable in neuroscience, cardiology, and studies of cellular signaling, where precise Ca²⁺ regulation is critical. Inhibition of PMCA typically leads to a slower decay of Ca²⁺ transients and may elevate the resting cytosolic Ca²⁺ level.[2]

PMCA_Inhibition cluster_pathway Effect of this compound on Cytosolic Ca²⁺ Stimulus Cellular Stimulus (e.g., Neurotransmitter) Ca_Influx Ca²⁺ Influx / Release (ER, Extracellular) Stimulus->Ca_Influx Cytosol_Ca ↑ Cytosolic [Ca²⁺] Ca_Influx->Cytosol_Ca PMCA PMCA Pump (Ca²⁺ Extrusion) Cytosol_Ca->PMCA Activates Effect Slower decay of Ca²⁺ signal Elevated resting [Ca²⁺] PMCA->Effect Inhibitor This compound Inhibitor->PMCA Inhibits Inhibitor->Effect CLEM_Workflow cluster_workflow Correlative Light-Electron Microscopy (CLEM) Workflow A 1. Labeling Introduce Carboxy-eosin conjugate (e.g., Eosin-dUTP) into live cells B 2. Fluorescence Imaging Identify location of labeled structure (e.g., DNA) in the cell A->B C 3. Sample Preparation for EM Cell fixation, embedding, and sectioning B->C D 4. Electron Microscopy Image the same cell section using a TEM C->D E 5. Correlation Overlay fluorescence and EM images to map the labeled structure to the cellular ultrastructure D->E

References

Troubleshooting & Optimization

Technical Support Center: 5(6)-Carboxy-Eosin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their 5(6)-carboxy-eosin labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound NHS ester?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is between 8.3 and 8.5.[1][2][3] This pH represents a compromise: it is high enough to ensure that a significant portion of the primary amines (like the epsilon-amino group of lysine) are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[1][4]

Q2: What type of buffer should I use for the labeling reaction?

It is critical to use an amine-free buffer.[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the this compound NHS ester, which will significantly reduce labeling efficiency.[1]

Recommended amine-free buffers include:

  • 0.1 M Sodium Bicarbonate

  • 0.1 M Sodium Phosphate

  • 0.1 M HEPES

  • 50 mM Borate (B1201080)

Q3: How should I prepare and store the this compound NHS ester?

The this compound NHS ester is susceptible to hydrolysis, especially in the presence of moisture. It should be stored at -20°C, desiccated, and protected from light.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.[1] A stock solution should be prepared immediately before use in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] Aqueous solutions of the NHS ester are not stable and should be used without delay.[2]

Q4: How can I remove unreacted this compound after the labeling reaction?

Removal of unconjugated dye is essential for accurate downstream analysis. Common methods for separating the labeled protein from the smaller, unreacted dye molecules include:

  • Size-Exclusion Chromatography (Gel Filtration): This is a highly effective method.[5]

  • Dialysis: This method is also commonly used.

  • Chromatography: Other chromatographic techniques can be employed.[2]

  • Precipitation: For proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can be effective.[2][3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Fluorescence Inefficient Labeling: The pH of the reaction buffer may be too low (below 8.0), leading to protonated and unreactive amine groups.[4][6]Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[2][3]
Hydrolyzed NHS Ester: The this compound NHS ester may have been prematurely hydrolyzed by moisture.[1]Use a fresh vial of the dye and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][2]
Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for the dye.[1][6]Exchange the buffer to an amine-free buffer like PBS, bicarbonate, or borate using dialysis or a desalting column.[1][5]
Over-labeling and Self-Quenching: Attaching too many dye molecules to a single protein can lead to fluorescence quenching.[7]Reduce the molar ratio of dye to protein in the labeling reaction.[7]
Precipitation of Protein During Labeling High Concentration of Organic Solvent: The final concentration of the organic solvent (DMSO or DMF) used to dissolve the dye may be too high, causing protein denaturation.Aim to keep the final organic solvent concentration below 10%.
Incorrect Buffer Conditions: The buffer pH may be close to the isoelectric point (pI) of the protein, reducing its solubility.Ensure the buffer pH is not close to the pI of your protein.
Over-labeling: Excessive labeling can alter the properties of the protein, leading to precipitation.[7]Lower the molar ratio of dye to protein.[7]
Inconsistent Labeling Results pH Drift: The hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease over time, especially in large-scale reactions.[1]Use a more concentrated buffer or monitor and adjust the pH during the reaction.[1]
Variable Reagent Quality: The this compound NHS ester may have degraded due to improper storage.[1]Store the NHS ester desiccated at -20°C and allow it to warm to room temperature before opening.[1]

Quantitative Data

The efficiency of the labeling reaction is highly dependent on the stability of the NHS ester, which is influenced by pH and temperature. The following table illustrates the effect of pH on the half-life of a typical NHS ester in aqueous solution.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours[1]
8.0Room Temperature~1 hour[4]
8.5Room Temperature~30 minutes[4]
8.6410 minutes[1]
9.0Room Temperature< 10 minutes[4]

The dye-to-protein molar ratio is another critical parameter that needs to be optimized for each specific protein.

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 to 15:1 ratio is a good starting point for optimization.[5]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound N-hydroxysuccinimide ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange your protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10- to 20-fold molar excess is a common starting point).[6]

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Labeled Protein:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the storage buffer. The first colored band to elute is the labeled protein.

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of this compound (approximately 520 nm, Amax).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = Amax / (εdye × Protein Concentration (M))

    Where:

    • εdye is the molar extinction coefficient of this compound at its Amax.

Visualizations

cluster_workflow Experimental Workflow for this compound Labeling A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Labeling Reaction (1-2 hours, room temperature, dark) A->C B Prepare Dye Stock Solution (Anhydrous DMSO/DMF) B->C D Purification (Gel filtration, dialysis) C->D E Characterization (Calculate Degree of Labeling) D->E

Caption: A general workflow for protein labeling with this compound.

cluster_reaction Chemical Reaction of this compound NHS Ester with a Primary Amine Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-Eosin (Stable Amide Bond) Protein->Labeled_Protein pH 8.3-8.5 Dye This compound-NHS Dye->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) Dye->NHS

Caption: The reaction of an NHS ester with a primary amine to form a stable amide bond.

References

reducing background fluorescence of 5(6)-carboxy-eosin staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background fluorescence in 5(6)-carboxy-eosin staining.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in this compound staining?

High background fluorescence, often referred to as autofluorescence, can originate from several sources:

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can react with amines in proteins, creating fluorescent products.[1] Glutaraldehyde is known to cause more autofluorescence than formaldehyde.

  • Endogenous Fluorophores: Many biological structures naturally fluoresce. Common sources include collagen, elastin, red blood cells (due to heme), and lipofuscin, an age-related pigment that accumulates in cells.[1]

  • Heat and Dehydration: Excessive heat during tissue processing and dehydration steps can increase autofluorescence.

  • Non-specific Staining: The this compound dye may bind non-specifically to tissue components, contributing to the overall background signal.

Q2: How can I proactively minimize background fluorescence during sample preparation?

Optimizing your protocol from the start can significantly reduce background fluorescence:

  • Choice of Fixative: If compatible with your experimental goals, consider using a non-aldehyde fixative. If using aldehydes, fix for the minimum time required to preserve tissue structure.

  • Perfusion: For animal studies, perfusing the tissues with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a major source of autofluorescence.[1]

  • Temperature Control: Avoid high temperatures during tissue processing and embedding.

  • pH of Eosin (B541160) Solution: Maintain the pH of the eosin staining solution between 4.6 and 5.0 for optimal staining and to minimize background.[2][3]

Q3: Are there chemical treatments to reduce background fluorescence after it has occurred?

Yes, several chemical quenching agents can be applied to stained slides to reduce background fluorescence. The most common include:

  • Sudan Black B: A lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[1][4][5][6][7][8]

  • Sodium Borohydride (B1222165): A reducing agent that can diminish aldehyde-induced autofluorescence.[9][10][11][12]

  • Commercial Reagents: Several commercial kits are available that are formulated to reduce autofluorescence from various sources.[1][13][14][15]

Q4: What is photobleaching and can it help reduce eosin background?

Photobleaching involves exposing the stained tissue section to intense light to selectively destroy the fluorophores contributing to the background signal.[16][17] This can be an effective method, but it's crucial to use a light source and duration that minimizes damage to the specific this compound signal.

Q5: Can advanced imaging techniques help separate the signal from the background?

Yes, spectral unmixing is a powerful imaging technique that can computationally separate the emission spectra of this compound from the autofluorescence spectrum.[18][19][20][21] This requires a microscope with spectral imaging capabilities and appropriate software.

Troubleshooting Guide

This guide addresses specific issues you may encounter with high background fluorescence during your this compound staining experiments.

Problem: Diffuse, high background across the entire tissue section.

Possible Cause Recommended Solution
Fixation-induced autofluorescence 1. Optimize Fixation: Reduce fixation time to the minimum necessary for tissue preservation. 2. Sodium Borohydride Treatment: Post-staining, treat the slide with a fresh solution of 0.1% sodium borohydride in PBS for 10-30 minutes.
Improper eosin pH 1. Check and Adjust pH: Ensure your eosin solution is within the optimal pH range of 4.6-5.0. Adjust with acetic acid if necessary.[2][3] 2. Thorough Rinsing: After the bluing step (if using hematoxylin (B73222) as a counterstain), rinse thoroughly with water to prevent alkaline carryover into the eosin.[3]
Non-specific eosin binding 1. Optimize Staining Time: Reduce the incubation time in the eosin solution. 2. Adjust Eosin Concentration: Dilute your eosin staining solution.

Problem: Granular, punctate background fluorescence, especially in aged tissues.

Possible Cause Recommended Solution
Lipofuscin accumulation 1. Sudan Black B Treatment: After staining, treat the slide with 0.1% - 0.3% Sudan Black B in 70% ethanol (B145695) for 5-20 minutes.[4][5][6][7][8] 2. Commercial Quenching Reagents: Utilize a commercial autofluorescence elimination reagent specifically designed to target lipofuscin.[13][14][15]

Problem: Background fluorescence localized to specific structures (e.g., connective tissue, red blood cells).

Possible Cause Recommended Solution
Autofluorescence from collagen/elastin 1. Spectral Unmixing: If available, use a spectral imaging microscope to separate the eosin signal from the collagen/elastin autofluorescence. 2. Photobleaching: Carefully apply photobleaching, monitoring to ensure the eosin signal is not significantly degraded.
Autofluorescence from red blood cells 1. Pre-fixation Perfusion: For animal tissues, perfuse with PBS prior to fixation to remove blood.[1] 2. Sudan Black B Treatment: Sudan Black B can also help to quench fluorescence from heme.

Quantitative Data on Autofluorescence Reduction

The following table summarizes the reported effectiveness of various methods for reducing background fluorescence. Note that much of the available quantitative data comes from studies using fluorophores other than this compound, but the principles are generally applicable.

MethodTarget of QuenchingReported Reduction EfficiencyReference
Sudan Black B General Autofluorescence65-95%[4]
Commercial Reagent (e.g., Autofluorescence Eliminator Reagent) LipofuscinSignificant reduction (with marginal 5-10% reduction of Cy3 signal)[13]
Photobleaching (with H₂O₂) General AutofluorescenceUp to ~96% reduction at 520 nm excitation after 90 minutes[17]
Photobleaching (light only) General Autofluorescence~85% reduction at 520 nm excitation after 24 hours[17]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Deparaffinize and rehydrate your stained tissue sections as per your standard protocol.

  • Prepare a fresh 0.1% sodium borohydride solution by dissolving 10 mg of sodium borohydride in 10 mL of PBS. Caution: Prepare fresh and handle with care as it is a reactive substance.

  • Immerse the slides in the sodium borohydride solution for 10-30 minutes at room temperature.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Coverslip with an appropriate mounting medium.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
  • Complete your this compound staining protocol up to the final wash step before coverslipping.

  • Prepare a 0.1% - 0.3% Sudan Black B solution in 70% ethanol.

  • Immerse the slides in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.

  • Rinse the slides in 70% ethanol to remove excess Sudan Black B.

  • Wash the slides with PBS (3 x 5 minutes).

  • Coverslip with an aqueous mounting medium.

Protocol 3: General Photobleaching Procedure
  • Place your stained and coverslipped slide on the microscope stage.

  • Select a broad-spectrum light source (e.g., mercury arc lamp or a dedicated LED photobleaching device).

  • Expose the area of interest to continuous illumination. The duration of exposure will need to be optimized for your specific tissue and microscope setup. Start with shorter durations (e.g., 30-60 minutes) and assess the reduction in background and any potential impact on the eosin signal.

  • Image the specimen once the background has been sufficiently reduced.

Protocol 4: Spectral Unmixing using ImageJ/Fiji

This protocol provides a general workflow for spectral unmixing using the LUMoS plugin in ImageJ/Fiji.

  • Acquire a spectral image stack of your this compound stained tissue. This involves capturing images at a series of emission wavelengths.

  • Acquire a reference spectrum for autofluorescence. This can be done by imaging an unstained tissue section under the same conditions.

  • Acquire a reference spectrum for this compound. This can be done by imaging a slide with only the eosin stain.

  • Open your spectral image stack in ImageJ/Fiji.

  • Install and run the LUMoS (Learning Unsupervised Means of Spectra) plugin. [19][20]

  • Follow the plugin's prompts to define the number of fluorophores to unmix (in this case, 2: eosin and autofluorescence) and provide the reference spectra.

  • The plugin will generate unmixed images, one corresponding to the eosin signal and one to the autofluorescence.

Visualized Workflows and Concepts

TroubleshootingWorkflow start High Background Fluorescence Observed issue_type Identify Background Pattern start->issue_type diffuse Diffuse Background issue_type->diffuse Diffuse granular Granular/Punctate Background issue_type->granular Granular structural Structure-Specific Background issue_type->structural Structural fixation Fixation-Induced? diffuse->fixation lipofuscin Lipofuscin? granular->lipofuscin collagen_rbc Collagen/RBCs? structural->collagen_rbc ph_issue Incorrect Eosin pH? fixation->ph_issue No solution_nabh4 Treat with Sodium Borohydride fixation->solution_nabh4 Yes solution_ph Adjust Eosin pH (4.6-5.0) ph_issue->solution_ph Yes end_node Reduced Background Signal ph_issue->end_node No solution_sbb Treat with Sudan Black B lipofuscin->solution_sbb Yes lipofuscin->end_node No solution_spectral Use Spectral Unmixing collagen_rbc->solution_spectral Collagen solution_perfuse Perfuse Tissue Pre-Fixation collagen_rbc->solution_perfuse RBCs solution_nabh4->end_node solution_ph->end_node solution_sbb->end_node solution_spectral->end_node solution_perfuse->end_node

Caption: Troubleshooting workflow for high background fluorescence.

StainingProtocol cluster_quenching Chemical Quenching Options cluster_photophysical Photophysical Correction Options start Start: Stained Slide with High Background nabh4 Sodium Borohydride (for aldehyde-induced background) start->nabh4 Option 1a sbb Sudan Black B (for lipofuscin) start->sbb Option 1b photobleach Photobleaching start->photobleach Option 2a spectral Spectral Unmixing start->spectral Option 2b end_node Image Acquisition with Reduced Background nabh4->end_node sbb->end_node photobleach->end_node spectral->end_node

Caption: Overview of post-staining background reduction methods.

SpectralUnmixing cluster_inputs Reference Spectra cluster_outputs Unmixed Signals mixed_signal Mixed Signal Eosin + Autofluorescence unmixing_process Spectral Unmixing Algorithm mixed_signal->unmixing_process eosin_ref Eosin Spectrum eosin_ref->unmixing_process auto_ref Autofluorescence Spectrum auto_ref->unmixing_process eosin_unmixed Pure Eosin Signal unmixing_process->eosin_unmixed auto_unmixed Autofluorescence Signal unmixing_process->auto_unmixed

Caption: Conceptual diagram of the spectral unmixing process.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of 5(6)-carboxy-eosin in fluorescence microscopy applications. Find answers to frequently asked questions and troubleshoot common issues to enhance the quality and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can significantly impact the quality and quantitative accuracy of fluorescence microscopy imaging. Eosin Y, a closely related compound, is known to be susceptible to photobleaching, a process often driven by the production of singlet oxygen.[1][2]

Q2: How does the photostability of this compound compare to other common fluorophores?

A2: As a derivative of fluorescein (B123965), this compound is generally considered to have moderate photostability. Studies on similar dyes like Eosin Y515 have shown it to be less photostable than some other commonly used dyes.[3][4] For instance, fluorescein has a shorter photobleaching half-life compared to rhodamine derivatives.[2]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS), such as singlet oxygen, which are major contributors to the photodegradation of fluorophores.[5] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][5]

Q4: Which antifade reagents are recommended for this compound?

A4: While specific data for this compound is limited, studies on the closely related fluorescein molecule provide valuable guidance. p-Phenylenediamine (PPD) and n-propyl gallate (NPG) have been shown to be highly effective in retarding the fading of fluorescein-conjugated antibodies.[2] Commercial mounting media such as ProLong Gold and VECTASHIELD have also demonstrated significant protection against photobleaching for various fluorophores.[6][7][8]

Q5: Can I prepare my own antifade mounting medium?

A5: Yes, it is possible to prepare homemade antifade mounting media. A common recipe involves a glycerol-based medium containing an antifade agent like n-propyl gallate or p-phenylenediamine. However, commercial preparations often offer more consistent performance and a defined refractive index.

Troubleshooting Guides

Issue 1: Weak or Fading Fluorescence Signal
Potential Cause Recommended Solution
Photobleaching - Minimize the exposure time to the excitation light.[9] - Reduce the intensity of the excitation light using neutral density filters.[10] - Use an effective antifade reagent in your mounting medium.[2][6][7][8] - Image samples shortly after preparation, as signal intensity can decrease over time.
Low Fluorophore Concentration - Optimize the concentration of the this compound conjugate used for staining. - Ensure adequate incubation time for the staining reagent to bind to the target.
Incorrect Microscope Settings - Ensure the correct excitation and emission filters are being used for this compound (Excitation/Emission max ~522/545 nm). - Optimize the gain and exposure settings on the microscope to maximize signal detection without introducing excessive noise.
pH of Mounting Medium - For fluorescein derivatives, a slightly alkaline pH (around 8.5) in the mounting medium can enhance fluorescence intensity.
Issue 2: High Background Fluorescence
Potential Cause Recommended Solution
Non-specific Staining - Increase the number and duration of wash steps after staining to remove unbound fluorophore.[11] - Include a blocking step in your protocol (e.g., with bovine serum albumin) to reduce non-specific binding sites.[12][13] - Titrate the concentration of your this compound conjugate to find the optimal signal-to-noise ratio.[12]
Autofluorescence of the Sample - If the tissue or cells have endogenous fluorescence, consider using a fluorophore with a different spectral profile. - Use a mounting medium that is specifically formulated to reduce autofluorescence.
Contaminated Reagents or Slides - Use high-purity reagents and clean microscope slides to avoid introducing fluorescent contaminants.
Antifade Reagent Autofluorescence - Some antifade reagents, like p-phenylenediamine, can be prone to autofluorescence, especially with UV excitation. If this is an issue, consider an alternative antifade reagent.[5]

Quantitative Data

Table 1: Photostability of Eosin Y515 in Fresh Tissue
MetricValue
Relative change of SNR after 25 min of constant illumination ~40% decrease

Data adapted from a study on rapid ex vivo microscopy of fresh tissues. This indicates that Eosin Y515 is less photostable compared to other dyes like DRAQ5 and SYBR Gold under the tested conditions.[3]

Table 2: Comparative Efficacy of Antifade Reagents on Fluorescein
Antifade Reagent/Mounting MediumReported Half-life (seconds)Fold Increase vs. Glycerol/PBS
90% Glycerol in PBS (pH 8.5)91x
Vectashield9610.7x
p-PhenylenediamineHighly effective-
n-Propyl gallateHighly effective-

Data is for fluorescein, a closely related fluorophore to this compound. Half-life values can vary depending on experimental conditions.[2]

Experimental Protocols

Protocol 1: General Staining Protocol for this compound

This protocol provides a general workflow for staining cells or tissue sections with a this compound conjugate. Optimization of concentrations and incubation times may be required for specific applications.

  • Sample Preparation: Prepare cells or tissue sections on microscope slides according to your standard laboratory procedures (e.g., fixation, permeabilization).

  • Blocking (Optional but Recommended): Incubate the sample with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.

  • Staining: Dilute the this compound conjugate to the desired working concentration in a suitable buffer (e.g., PBS). Apply the staining solution to the sample and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the sample three times with PBS or a similar buffer for 5 minutes each to remove unbound conjugate.

  • Mounting: Remove excess wash buffer and add a drop of antifade mounting medium to the sample.

  • Coverslipping: Carefully place a coverslip over the sample, avoiding air bubbles.

  • Sealing (Optional): Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

  • Imaging: Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound.

Protocol 2: Evaluating the Performance of Antifade Reagents

This protocol describes a method to quantitatively compare the effectiveness of different antifade reagents for this compound.

  • Sample Preparation: Prepare multiple identical samples stained with this compound as described in Protocol 1.

  • Mounting: Mount each sample with a different antifade mounting medium (including a control with no antifade reagent, e.g., glycerol/PBS).

  • Image Acquisition:

    • Select a representative field of view for each sample.

    • Using a constant light source intensity and exposure time, acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) within the stained structure.

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

    • Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

  • Comparison: Compare the photobleaching curves and half-lives for the different antifade reagents to determine their relative effectiveness.

Visualizations

Experimental_Workflow_for_Antifade_Evaluation Experimental Workflow: Antifade Reagent Evaluation cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison Stain Stain multiple identical samples with this compound Mount Mount each sample with a different antifade reagent Stain->Mount Acquire Acquire time-lapse fluorescence images Mount->Acquire Measure Measure fluorescence intensity over time Acquire->Measure Normalize Normalize intensity data Measure->Normalize Plot Plot photobleaching curves Normalize->Plot Calculate Calculate photobleaching half-life (t½) Plot->Calculate Compare Compare efficacy of antifade reagents Calculate->Compare

Caption: Workflow for evaluating antifade reagent performance.

Photobleaching_Mitigation_Strategy Strategies to Mitigate Photobleaching A Photobleaching Observed B Reduce Excitation Light A->B C Decrease Exposure Time A->C D Use Antifade Reagent A->D E Optimize Staining Protocol A->E F Improved Signal Stability B->F C->F D->F E->F

Caption: Key strategies to minimize photobleaching.

References

Technical Support Center: Optimizing 5(6)-Carboxy-Eosin Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of 5(6)-carboxy-eosin to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound N-hydroxysuccinimide (NHS) ester to proteins?

The optimal pH for the reaction between a this compound NHS ester and primary amines on a protein is between 8.3 and 8.5.[1][2][3] This pH range provides a balance between ensuring the primary amine is deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.

Q2: Why is pH so critical for the conjugation reaction?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2) found on lysine (B10760008) residues and the N-terminus of the protein. At a pH below its pKa (around 9-10.5 for lysine), the amine group is protonated (-NH3+), making it unreactive towards the NHS ester. Increasing the pH deprotonates the amine, increasing its nucleophilicity and reactivity.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive towards the amine. The rate of hydrolysis increases significantly with increasing pH.[4][5]

Therefore, the optimal pH is a compromise that maximizes the concentration of reactive amine while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][3]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1][3]

  • HEPES or Borate buffers can also be used.[4]

Buffers to avoid:

  • Tris (tris(hydroxymethyl)aminomethane): While some sources suggest it can be used due to its hindered amine, it is generally not recommended as it can still react with the NHS ester.[1][3]

  • Glycine: Contains a primary amine and should be avoided.[5]

Q4: How should I prepare the this compound NHS ester for the reaction?

This compound NHS ester is often poorly soluble in aqueous solutions. The recommended procedure is to first dissolve it in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][2] This stock solution is then added to the protein solution in the appropriate reaction buffer.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no conjugation Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary.
Hydrolysis of the this compound NHS ester. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the protein solution.[1][5] Minimize the time the ester is in an aqueous environment before the reaction.
Presence of primary amine contaminants in the protein solution. Ensure your protein solution is free from buffers like Tris or glycine, or other amine-containing additives.[6] Perform buffer exchange into a recommended conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) before starting the reaction.
Low protein concentration. The optimal protein concentration for labeling is typically 1-10 mg/mL.[1] If your protein is too dilute, consider concentrating it.
Inconsistent results pH drift during the reaction. The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time, especially in large-scale reactions.[3][5] Use a more concentrated buffer or monitor and adjust the pH during the reaction.
Impure antibody or protein. Impurities in the protein sample may compete for labeling. It is recommended to use a protein with a purity of >95%.
Precipitation of protein during conjugation High concentration of organic solvent. The amount of DMSO or DMF used to dissolve the NHS ester should be kept to a minimum, typically less than 10% of the total reaction volume.
Protein instability at the reaction pH. If your protein is not stable at pH 8.3-8.5, you can try performing the reaction at a lower pH (e.g., 7.2-7.4), but be aware that the reaction will be slower and may require a longer incubation time.[7]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the half-life of the NHS ester decreases, meaning it hydrolyzes more rapidly. This highlights the importance of working efficiently once the NHS ester is in an aqueous solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[4]
8.64°C10 minutes[4]

Experimental Protocols

General Protocol for Protein Conjugation with this compound NHS Ester

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (or another suitable amine-free buffer) to a final concentration of 1-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.3 and 8.5.

  • Prepare the this compound NHS Ester Solution:

    • Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction:

    • Add the dissolved NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_result Result protein_prep Prepare Protein in Buffer (pH 8.3-8.5) conjugation Mix and Incubate (1-4h RT or O/N 4°C) protein_prep->conjugation dye_prep Dissolve Eosin-NHS in DMSO/DMF dye_prep->conjugation purify Purify Conjugate (Gel Filtration/Dialysis) conjugation->purify final_product Labeled Protein purify->final_product

Caption: Experimental workflow for protein conjugation with this compound NHS ester.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction protein Protein-NH2 (Deprotonated Amine) conjugate Protein-NH-Eosin (Stable Amide Bond) protein->conjugate eosin_nhs Eosin-NHS Ester eosin_nhs->conjugate hydrolyzed_eosin Hydrolyzed Eosin (Inactive) eosin_nhs->hydrolyzed_eosin High pH nhs N-hydroxysuccinimide conjugate->nhs h2o H2O h2o->hydrolyzed_eosin

Caption: Reaction pathway for NHS ester conjugation and the competing hydrolysis side reaction.

References

5(6)-carboxy-eosin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with 5(6)-carboxy-eosin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a xanthene dye with dual carboxyl groups, which gives it a high degree of hydrophilicity. Its solubility is highly dependent on the solvent and pH. It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), with a solubility of over 50 mg/mL in DMSO.[1] In aqueous buffers, its solubility is significantly influenced by pH.

Q2: Why is the pH of the aqueous buffer so critical for dissolving this compound?

The solubility of this compound in aqueous solutions is pH-dependent due to its carboxyl groups.[1][2] At a pH above 5, the carboxyl groups are deprotonated, resulting in a negatively charged molecule that is readily soluble in water.[1] However, in acidic conditions (pH < 4), the carboxyl groups become protonated, reducing the molecule's overall charge and leading to precipitation.[1]

Q3: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of this compound in an aqueous buffer is most likely due to the pH of the solution being too low (acidic). When the pH drops below 4, the carboxyl groups of the molecule become protonated, which decreases its solubility in water and can cause it to precipitate out of solution.[1]

Q4: Can I dissolve this compound directly in an acidic buffer?

It is not recommended to dissolve this compound directly in an acidic buffer (pH < 7). Due to the protonation of the carboxyl groups at low pH, the dye has very low solubility and will likely not dissolve. It is best to first prepare a concentrated stock solution in a suitable organic solvent or an alkaline aqueous buffer and then dilute it into your desired acidic buffer, ensuring the final pH of the solution remains in a range where the dye is soluble.

Q5: Are there any alternative organic solvents to DMSO for making a stock solution?

Yes, several alternatives to DMSO can be used, although their suitability may depend on your specific application. Dimethylformamide (DMF) is a common alternative.[3] Other options include ethanol (B145695) and acetonitrile, though these may be less effective for highly concentrated stock solutions.[3][4] For biological applications where DMSO might have unwanted effects, zwitterionic liquids (ZILs) have been proposed as a less toxic alternative.[5][6]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

Possible Cause 1: Incorrect pH of the buffer.

  • Troubleshooting Step: Measure the pH of your buffer. If it is neutral or acidic, you will need to adjust it.

  • Solution: Add a small amount of a base (e.g., 1 M NaOH) dropwise to your buffer while stirring to raise the pH to above 7. The this compound should dissolve as the buffer becomes more alkaline.

Possible Cause 2: Low-quality reagent.

  • Troubleshooting Step: Check the purity and expiration date of your this compound.

  • Solution: Use a high-purity grade of this compound from a reputable supplier.

Issue 2: Precipitation Occurs After Dissolving

Possible Cause 1: pH of the final solution is too low.

  • Troubleshooting Step: If you diluted a stock solution into a larger volume of buffer, the final pH may have dropped. Measure the pH of the final solution.

  • Solution: Add a small amount of a suitable base to readjust the pH to a slightly alkaline level (pH 7-9).

Possible Cause 2: Aggregation of the dye.

  • Troubleshooting Step: Observe the precipitate. If it appears more amorphous or gelatinous rather than crystalline, it could be aggregation.

  • Solution: Try gentle warming or sonication to break up the aggregates. For future experiments, consider preparing a more dilute stock solution or adding a small amount of a non-ionic surfactant like Tween-20 to your buffer.

Issue 3: Inconsistent Staining or Fluorescence

Possible Cause 1: Incomplete dissolution of the dye.

  • Troubleshooting Step: Visually inspect your stock solution for any undissolved particles.

  • Solution: Filter the stock solution through a 0.22 µm syringe filter before use to remove any undissolved material.

Possible Cause 2: pH-dependent fluorescence.

  • Troubleshooting Step: The fluorescence of this compound can be pH-dependent.[1]

  • Solution: Ensure that the pH of your experimental buffer is consistent across all samples to get reproducible fluorescence measurements.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitypH DependencyReference
Dimethyl Sulfoxide (DMSO)>50 mg/mLNot applicable[1]
Aqueous BuffersHigh (>10 mM)pH > 5[1]
Aqueous BuffersLow/InsolublepH < 4[1]
EthanolSolubleNot specified[3]
Non-polar solvents (e.g., hexane)Negligible (<0.01 mM)Not applicable[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Weighing the dye: Accurately weigh out the required amount of this compound powder.

  • Initial Dissolution: Add a small volume of high-purity water (e.g., Milli-Q) to the powder. The dye will likely not dissolve at this stage.

  • pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Complete Dissolution: Continue adding NaOH until the this compound has completely dissolved and the pH of the solution is between 8 and 9.

  • Final Volume Adjustment: Once the dye is fully dissolved, add high-purity water to reach the final desired volume for a 10 mM concentration.

  • Storage: Store the stock solution protected from light at 4°C. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the dye: Accurately weigh out the required amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex or sonicate the mixture until the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the DMSO stock solution in a desiccated container, protected from light, at -20°C.

Visualizations

G Workflow for Preparing Aqueous this compound Solution start Start weigh Weigh this compound Powder start->weigh add_water Add Small Volume of Water weigh->add_water check_dissolution Check for Dissolution add_water->check_dissolution add_base Add 1M NaOH Dropwise check_dissolution->add_base No adjust_volume Adjust to Final Volume with Water check_dissolution->adjust_volume Yes measure_ph Measure pH add_base->measure_ph check_ph Is pH 8-9? measure_ph->check_ph check_ph->add_base No check_ph->adjust_volume Yes store Store Solution at 4°C (short-term) or -20°C (long-term) adjust_volume->store

Caption: Workflow for preparing an aqueous solution of this compound.

G Effect of pH on this compound Solubility cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 7) acidic Protonated Carboxyl Groups Reduced Electrostatic Repulsion Low Solubility (Precipitation) alkaline Deprotonated Carboxyl Groups Increased Electrostatic Repulsion High Solubility start This compound in Aqueous Buffer start->acidic Lower pH start->alkaline Raise pH

Caption: The influence of pH on the solubility of this compound.

References

Technical Support Center: 5(6)-Carboxy-Eosin in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5(6)-carboxy-eosin in flow cytometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in flow cytometry?

This compound is a fluorescent dye belonging to the xanthene class.[1] While it is a multifunctional dye used in various biological experiments, in flow cytometry it can be adapted for several applications, including:

  • Cell Viability and Proliferation: Similar to other carboxyfluorescein derivatives like CFSE, it can be used to track cell division. As cells divide, the dye is distributed equally among daughter cells, leading to a sequential halving of fluorescence intensity.[2][3][4]

  • Intracellular pH Measurement: Carboxyfluorescein-based dyes are known to be pH-sensitive, allowing for the measurement of intracellular pH changes.[5][6][7][8]

  • Drug Efflux Assays: Its parental compound, carboxyfluorescein, is a substrate for multidrug resistance proteins (MRPs), making this compound potentially useful for studying drug efflux pump activity.[9][10]

Q2: What are the excitation and emission spectra of this compound?

While specific data for this compound can vary slightly, it is a derivative of fluorescein. Generally, it is excited by a blue laser (488 nm) and its emission maximum is in the green range, typically around 520-530 nm. It is crucial to consult the manufacturer's specifications for the exact spectral properties of your specific reagent.

Q3: How should I store and handle this compound?

Proper storage is critical to maintain the dye's fluorescence activity. It should be stored desiccated and protected from light. For optimal stability, it is recommended to reconstitute the dye and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common issues encountered when using this compound in flow cytometry experiments.

Problem 1: Weak or No Signal
Possible Causes Solutions
Suboptimal Dye Concentration Titrate the this compound concentration to determine the optimal staining intensity for your cell type and application. Start with a range and perform a dose-response experiment.
Incorrect Staining Conditions Optimize incubation time and temperature. For live cells, staining is often performed at room temperature or 37°C for 15-60 minutes. Keep conditions consistent across experiments.
Low Dye Uptake Ensure cells are healthy and metabolically active, as uptake can be an active process. Use a positive control of cells known to stain well.
Incorrect Instrument Settings Verify that the correct laser (e.g., 488 nm) is being used for excitation and that the emission is being collected in the appropriate channel (e.g., FITC channel).[11]
Photobleaching Protect stained samples from light at all times.[12]
Problem 2: High Background or Non-Specific Staining
Possible Causes Solutions
Excess Dye Concentration Use the lowest effective concentration of this compound as determined by titration. High concentrations can lead to non-specific binding.[13]
Inadequate Washing Increase the number of wash steps after staining to remove unbound dye.[13] Consider adding a small amount of protein (e.g., BSA) to the wash buffer to reduce non-specific binding.[14]
Dead Cells Dead cells have compromised membranes and can non-specifically take up fluorescent dyes.[14][15] Use a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from your analysis.[11]
Cellular Autofluorescence Include an unstained control to assess the level of autofluorescence in your cells.[13] If autofluorescence is high in the green channel, consider using a brighter fluorochrome for your co-stains.[11][16]
Problem 3: Compensation Issues in Multicolor Experiments
Possible Causes Solutions
Spectral Overlap This compound (emitting in the green spectrum) will likely have significant spectral overlap with other green-emitting fluorochromes like FITC and Alexa Fluor 488. It will also have some overlap into the yellow-green channel (PE).[17][18]
Incorrect Compensation Controls Use single-stained compensation controls for each fluorochrome in your panel, including this compound.[19] The compensation control must be at least as bright as the experimental sample.[20]
Compensation Calculation Errors Utilize the automated compensation features of your flow cytometry software. Ensure that the positive and negative populations in your compensation controls are correctly gated.
Data Presentation: Recommended Laser and Filter Sets
FluorochromeExcitation Laser (nm)Emission Filter (nm)Potential for Spectral Overlap with this compound
This compound 488 (Blue) ~530/30 -
FITC / Alexa Fluor 488488 (Blue)~530/30High
PE488 (Blue) or 561 (Yellow-Green)~578/26Moderate
Propidium Iodide (PI)488 (Blue) or 561 (Yellow-Green)~610/20Low to Moderate
APC633/640 (Red)~660/20Low
DAPI355 (UV) or 405 (Violet)~461/50Very Low

Experimental Protocols

Protocol 1: General Staining with this compound (Adaptable for Viability/Proliferation)

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

  • Cell Preparation:

    • Harvest cells and wash them once with 1X PBS.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.

  • Dye Preparation:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in PBS or serum-free medium. It is recommended to perform a titration to find the optimal concentration (e.g., 0.1 µM to 10 µM).[3]

  • Staining:

    • Add the diluted this compound to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Stop the staining by adding 4-5 volumes of complete medium containing FBS and incubate for a further 5-10 minutes.

  • Washing:

    • Wash the cells 2-3 times with complete medium or flow cytometry staining buffer to remove any unbound dye.

  • Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings (e.g., 488 nm excitation, ~530/30 nm emission filter).

Protocol 2: Intracellular pH Measurement (Conceptual Workflow)

This protocol is based on the principles of using other carboxyfluorescein derivatives for pH measurement.

  • Cell Loading: Load cells with the acetoxymethyl (AM) ester form of this compound, which is cell-permeant. Intracellular esterases will cleave the AM groups, trapping the fluorescent dye inside the cells.

  • Calibration: To obtain a standard curve, treat aliquots of stained cells with a buffer containing nigericin (B1684572) (a proton ionophore) at a range of known pH values. This will equilibrate the intracellular and extracellular pH.

  • Measurement: Acquire data from both the experimental samples and the calibration samples. The fluorescence intensity of carboxy-eosin is pH-dependent.

  • Analysis: Generate a calibration curve of fluorescence intensity versus pH from the calibration samples. Use this curve to determine the intracellular pH of your experimental samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Cell Suspension (1x10^6 cells/mL) stain Incubate Cells with Dye (15-30 min, 37°C) cell_prep->stain dye_prep Prepare this compound Working Solution dye_prep->stain wash Wash Cells (2-3 times) stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Caption: General workflow for staining cells with this compound for flow cytometry.

Troubleshooting_Logic cluster_solutions_weak Solutions for Weak Signal cluster_solutions_bg Solutions for High Background cluster_solutions_comp Solutions for Compensation start Problem Detected weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg comp_issue Compensation Issue start->comp_issue titrate_up Titrate Dye Concentration Up weak_signal->titrate_up optimize_stain Optimize Incubation Time/Temp weak_signal->optimize_stain check_settings Check Instrument Settings weak_signal->check_settings titrate_down Titrate Dye Concentration Down high_bg->titrate_down increase_wash Increase Wash Steps high_bg->increase_wash viability_dye Use Viability Dye high_bg->viability_dye single_stain Use Single-Stain Controls comp_issue->single_stain check_overlap Check Spectral Overlap comp_issue->check_overlap auto_comp Use Auto-Compensation comp_issue->auto_comp

Caption: A logical flowchart for troubleshooting common issues with this compound.

Calcium_Signaling cluster_pathway Generic Calcium Signaling Pathway stimulus External Stimulus (e.g., Antigen, Mitogen) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 dag DAG plc->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release ca_release->pkc downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) pkc->downstream carboxy_eosin This compound (Potential pH indicator for downstream effects) downstream->carboxy_eosin

Caption: A potential application of this compound in a calcium signaling pathway.

References

effect of protein concentration on 5(6)-carboxy-eosin labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 5(6)-carboxy-eosin labeling of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for labeling with this compound?

A1: For efficient labeling, a protein concentration of 2 mg/mL in a suitable buffer is recommended.[1] However, concentrations as low as 1 mg/mL can be used, though this may result in lower labeling efficiency.[1] Higher protein concentrations, in the range of 5-20 mg/mL, generally favor the labeling reaction over the hydrolysis of the NHS ester, leading to higher efficiency.[2]

Q2: What is the ideal pH for the labeling reaction?

A2: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester like this compound and primary amines on a protein is between 8.0 and 9.0. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[2] At lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester increases, reducing labeling efficiency.

Q3: Which buffers should be avoided in the labeling reaction?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided. These buffers will compete with the protein for the this compound NHS ester, significantly reducing the labeling efficiency.

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted dye can be removed by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against a suitable buffer, such as phosphate-buffered saline (PBS).[3][4]

Q5: How do I determine the efficiency of the labeling reaction?

A5: The labeling efficiency is typically expressed as the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated from the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of this compound (approximately 522 nm).[3][4]

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Labeling Incorrect pH: The reaction buffer is not within the optimal pH range of 8.0-9.0.Verify the pH of your reaction buffer and adjust it to 8.3-8.5 using 0.1 M sodium bicarbonate.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the dye.Exchange the protein into a non-amine-containing buffer like PBS or sodium bicarbonate before labeling.
Hydrolyzed this compound NHS ester: The reactive ester has been inactivated by moisture.Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the solid dye desiccated at -20°C.
Low Protein Concentration: The concentration of the protein is too low, favoring hydrolysis of the dye.Increase the protein concentration in the reaction mixture. Concentrations of 2 mg/mL or higher are recommended.[1]
Protein Precipitation during Labeling Over-labeling: A high degree of labeling can alter the protein's solubility.Reduce the molar excess of the this compound NHS ester in the reaction. Start with a lower dye-to-protein molar ratio.
Inappropriate Buffer Conditions: The buffer pH is close to the isoelectric point of the protein.Adjust the buffer pH to be at least one pH unit away from the protein's isoelectric point.
Use of Organic Solvents: The protein may be sensitive to the DMSO or DMF used to dissolve the dye.Minimize the volume of the organic solvent added to the protein solution (typically not exceeding 10% of the total reaction volume).
Low Fluorescence Signal Low Degree of Labeling (DOL): Not enough dye molecules are attached to the protein.Optimize the labeling reaction by increasing the protein concentration, adjusting the pH, or increasing the molar ratio of dye to protein.
Fluorescence Quenching: Over-labeling can lead to self-quenching of the fluorophores.Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL. An optimal DOL for many applications is between 2 and 10.[5]
Protein Denaturation: The labeling process may have altered the protein's conformation, affecting the dye's fluorescence.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Quantitative Data

The concentration of the protein in the labeling reaction has a significant impact on the molar incorporation of the fluorescent dye. Generally, higher protein concentrations lead to a higher degree of labeling.

Table 1: Effect of Protein Concentration on the Molar Incorporation of a Fluorescein (B123965) Label on Murine IgG

Protein Concentration (mg/mL)Molar Incorporation (Dye:Protein Ratio)
1.05.0
0.54.2
0.253.6
0.12.7

This data is adapted from a study on fluorescein labeling of murine IgG at a constant molar coupling ratio of 20:1 for 2 hours at pH 7.0.[6]

Experimental Protocols

Key Experiment: Labeling of Bovine Serum Albumin (BSA) with this compound NHS Ester

This protocol describes a general procedure for the covalent labeling of Bovine Serum Albumin (BSA) with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound NHS ester

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[2] Ensure the buffer is free of any primary amines.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the BSA solution, slowly add the desired amount of the dye stock solution. The molar ratio of dye to protein can be varied to optimize the degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the colored, labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~522 nm, Amax).

    • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL: DOL = Amax / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of this compound at its Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis p_sol Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer) mix Mix Protein and Dye Solutions p_sol->mix d_sol Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) d_sol->mix incubate Incubate 1-2 hours at RT (Protected from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze by Spectrophotometry (Calculate DOL) purify->analyze

Caption: Workflow for this compound protein labeling.

signaling_pathway Protein Protein (with Primary Amines, e.g., Lysine) Reaction Labeling Reaction (pH 8.0-9.0) Protein->Reaction CarboxyEosin This compound NHS Ester CarboxyEosin->Reaction LabeledProtein Labeled Protein (Stable Amide Bond) Reaction->LabeledProtein NHS_leaving N-Hydroxysuccinimide (Leaving Group) Reaction->NHS_leaving

Caption: Chemical reaction of this compound labeling.

References

Technical Support Center: 5(6)-Carboxy-Eosin Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 5(6)-carboxy-eosin labeled antibodies.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized this compound labeled antibody?

Lyophilized antibodies are stable for long-term storage. For optimal performance, store the vial under desiccating conditions and protected from light.

Q2: What is the recommended procedure for reconstituting my lyophilized antibody?

To ensure the integrity of your antibody, follow these steps for reconstitution:

  • Before opening, centrifuge the vial at 12,000 x g for 20 seconds to pellet the lyophilized powder.

  • Add sterile, distilled water to achieve a final antibody concentration of 1 mg/mL.

  • Recap the vial and gently vortex to ensure the powder is fully dissolved.

  • Centrifuge the vial again to collect the antibody solution at the bottom.

Q3: How should I store the reconstituted this compound labeled antibody?

Proper storage of the reconstituted antibody is crucial for maintaining its activity. Refer to the table below for recommended storage conditions.

Q4: My fluorescent signal is weak. What are the possible causes and solutions?

Weak or no fluorescent signal can be due to several factors. Please refer to the troubleshooting section below for a detailed guide.

Q5: I am observing high background staining in my experiment. How can I reduce it?

High background can obscure your specific signal. The troubleshooting guide below provides several strategies to minimize non-specific staining.

Storage and Handling Data

Proper storage and handling are critical for the performance of your this compound labeled antibodies. The following tables summarize key quantitative data for storage conditions and dye properties.

Table 1: Recommended Storage Conditions for this compound and Labeled Antibodies

Product FormShort-Term Storage (1-2 weeks)Long-Term StorageSpecial Handling Instructions
This compound (Solid) +4°C+4°CStore in the dark, under desiccating conditions.[1]
Lyophilized Labeled Antibody +4°C-20°C or -80°CStore under desiccating conditions, protected from light.
Reconstituted Labeled Antibody +4°C-20°C (with 50% glycerol)Aliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex)~526 nm
Emission Maximum (λem)~545 nm
SolventSoluble in DMSO

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol outlines the steps for covalently labeling an antibody with this compound NHS ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.0-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Dye Preparation:

    • Dissolve the this compound NHS ester in fresh anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[2]

  • Labeling Reaction:

    • Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to 8.0-8.5.[2]

    • Add the dissolved dye to the antibody solution. A molar coupling ratio of 10:1 to 40:1 (dye:antibody) is a good starting point.[3]

    • Gently stir the reaction mixture for 1-2 hours at room temperature in the dark.[2][3]

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~526 nm (for eosin).

    • Calculate the DOL, which is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 3.[4]

Protocol 2: Immunofluorescence Staining with this compound Labeled Antibody

This protocol provides a general procedure for direct immunofluorescence staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • This compound labeled primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Rinse cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope with appropriate filters for eosin (B541160) (Excitation: ~526 nm, Emission: ~545 nm).

Protocol 3: Flow Cytometry with this compound Labeled Antibody

This protocol describes the staining of cell surface markers for flow cytometry analysis.

Materials:

  • Cell suspension

  • This compound labeled primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking solution (optional)

Procedure:

  • Cell Preparation:

    • Adjust the cell density to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Fc Receptor Blocking (optional):

    • To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal amount of this compound labeled primary antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings for eosin.

Troubleshooting

dot

TroubleshootingGuide Troubleshooting this compound Labeled Antibody Experiments WeakSignal Weak or No Signal C1_Antibody Suboptimal Antibody Concentration WeakSignal->C1_Antibody C2_Storage Improper Antibody Storage/Handling WeakSignal->C2_Storage C3_Antigen Low Antigen Expression WeakSignal->C3_Antigen C4_Protocol Suboptimal Staining Protocol WeakSignal->C4_Protocol HighBackground High Background C5_Antibody Antibody Concentration Too High HighBackground->C5_Antibody C6_Blocking Insufficient Blocking HighBackground->C6_Blocking C7_Washing Inadequate Washing HighBackground->C7_Washing C8_FcBinding Non-specific Fc Receptor Binding HighBackground->C8_FcBinding Photobleaching Rapid Photobleaching C9_Exposure Prolonged Exposure to Excitation Light Photobleaching->C9_Exposure C10_Intensity High Excitation Light Intensity Photobleaching->C10_Intensity C11_Mounting No Antifade Mounting Medium Photobleaching->C11_Mounting S1 Titrate antibody to determine optimal concentration C1_Antibody->S1 S2 Store antibody as recommended; avoid freeze-thaw cycles C2_Storage->S2 S3 Use positive controls; consider signal amplification C3_Antigen->S3 S4 Optimize incubation times and temperatures C4_Protocol->S4 C5_Antibody->S1 S5 Increase blocking time or change blocking agent C6_Blocking->S5 S6 Increase number and duration of wash steps C7_Washing->S6 S7 Use Fc receptor blocking solution C8_FcBinding->S7 S8 Minimize light exposure; image quickly C9_Exposure->S8 S9 Reduce laser power or use neutral density filters C10_Intensity->S9 S10 Use a fresh, high-quality antifade mounting medium C11_Mounting->S10

Caption: Troubleshooting guide for common issues with this compound labeled antibodies.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an immunofluorescence experiment using a directly labeled primary antibody.

ImmunofluorescenceWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (optional, for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking AntibodyIncubation Incubate with This compound Labeled Antibody Blocking->AntibodyIncubation Washing Wash to Remove Unbound Antibody AntibodyIncubation->Washing Mounting Mount with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

References

Technical Support Center: Minimizing Photobleaching of 5(6)-Carboxy-Eosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 5(6)-carboxy-eosin during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Q2: How can I tell if the signal loss I'm observing is due to photobleaching or a genuine biological event?

A2: To differentiate between photobleaching and a biological phenomenon, you can image a fixed control sample under the same imaging conditions. If the fluorescence intensity of the control sample decreases over time, it is indicative of photobleaching. Additionally, observing cell morphology for signs of stress, such as blebbing or rounding, can suggest phototoxicity, which often accompanies photobleaching.

Q3: What are the primary factors that influence the rate of photobleaching for this compound?

A3: The rate of photobleaching is primarily influenced by:

  • Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.

  • Exposure Duration: Longer exposure to the excitation light leads to more significant fading.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to the photobleaching of many fluorophores, including eosin, through the formation of reactive oxygen species.

  • Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting medium can affect the photostability of the fluorophore.

Q4: Can I completely prevent photobleaching?

A4: While complete prevention of photobleaching is not possible, its rate can be significantly reduced by optimizing imaging conditions and using appropriate reagents. The goal is to acquire a high-quality image with a sufficient signal-to-noise ratio (SNR) while minimizing the total light exposure to the sample.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in fluorescence microscopy.

Problem Possible Cause(s) Recommended Solution(s)
Rapid signal fading during image acquisition 1. Excitation light intensity is too high.2. Exposure time is too long.3. No antifade reagent is being used.4. The mounting medium is not optimized for photostability.1. Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal.2. Use the shortest possible exposure time that yields a clear image.3. Utilize a commercial or homemade antifade mounting medium.4. Choose a mounting medium with a high refractive index and components that scavenge reactive oxygen species.
Poor signal-to-noise ratio (SNR) 1. The initial fluorescence signal is weak.2. The detector gain is too low.3. Autofluorescence from the sample or mounting medium is high.1. Ensure optimal labeling with this compound.2. Increase the detector gain, but be mindful of introducing noise.3. Use a mounting medium with low intrinsic fluorescence and consider pre-bleaching the sample to reduce autofluorescence.
Signs of cell stress or death in live-cell imaging (phototoxicity) 1. Excessive light exposure is generating cytotoxic reactive oxygen species.2. The wavelength of the excitation light is causing cellular damage.1. Minimize the total light dose by reducing intensity, exposure time, and the frequency of image acquisition.2. If possible, use longer wavelength excitation, although this is limited by the fluorophore's excitation spectrum.3. For live-cell imaging, use a specialized live-cell imaging solution containing oxygen scavengers and other protective agents.
Inconsistent fluorescence intensity between samples 1. Different samples are being exposed to varying amounts of light before imaging.2. The mounting medium is not applied uniformly.1. Standardize the time from mounting to imaging for all samples and protect them from ambient light.2. Ensure a consistent volume of mounting medium is used for each slide and that the coverslip is sealed properly to prevent evaporation.

Quantitative Data on Antifade Reagents

Antifade Reagent/MediumKey Component(s)Relative Effectiveness in Reducing Photobleaching (General)Notes
ProLong™ Gold Antifade Mountant Proprietary antifade reagentsHighHard-setting mountant that cures over time, providing excellent long-term sample preservation.
VECTASHIELD® Mounting Medium p-Phenylenediamine (PPD) or other proprietary reagentsHighAvailable in hardening and non-hardening formulations. PPD can cause initial quenching of some fluorophores.[1]
SlowFade™ Gold Antifade Reagent Proprietary antifade reagentsHighNon-hardening glycerol-based mountant suitable for immediate imaging.[2]
n-Propyl gallate (NPG) n-Propyl gallateModerate to HighA common component of homemade and commercial antifade media.
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1,4-Diazabicyclo[2.2.2]octaneModerateA widely used amine-based antioxidant.
Glycerol/PBS NoneLowProvides a basic level of photoprotection due to its viscosity but is significantly less effective than dedicated antifade reagents.

Note: The effectiveness of an antifade reagent can be fluorophore-dependent. It is always recommended to test a few different options for your specific experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with this compound for Fixed Cells

This protocol provides a general workflow for immunofluorescence staining with a this compound conjugated secondary antibody, incorporating steps to minimize photobleaching.

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash cells briefly with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in the blocking buffer to its optimal concentration. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

    • Wash cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and remove excess liquid from the edge with a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure if using a hard-setting formulation (follow the manufacturer's instructions).

    • Store the slides flat and protected from light at 4°C.

Protocol 2: Optimizing Microscope Settings for Imaging this compound
  • Excitation and Emission: Use the appropriate filter set for this compound (Excitation max ~522 nm, Emission max ~548 nm).

  • Light Source: Use the lowest possible intensity from your laser or lamp that provides a detectable signal. For laser scanning confocal microscopes, start with a low laser power (e.g., 1-5%).

  • Detector Gain and Offset: Adjust the detector gain (or PMT voltage) to amplify the signal without introducing excessive noise. Set the offset (black level) so that the background is just above zero.

  • Pinhole (Confocal Microscopy): For confocal imaging, start with a pinhole size of 1 Airy unit (AU) for a good balance between resolution and signal collection. You can slightly increase the pinhole size to collect more photons if the signal is weak, at the cost of some resolution.

  • Scan Speed and Averaging: Use a fast scan speed to minimize the dwell time of the laser on any given point. If the signal is weak, you can use frame averaging (e.g., 2-4 frames) to improve the SNR instead of increasing the laser power.

  • Image Acquisition:

    • Locate the region of interest using a lower magnification objective or transmitted light to minimize light exposure to the area you will image.

    • Focus on an area adjacent to your region of interest before moving to the desired area for final image capture.

    • Acquire images as quickly as possible. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Photobleaching Start Start: Rapid Signal Loss Observed Check_Light Is Excitation Light Minimized? Start->Check_Light Reduce_Light Reduce Intensity & Exposure Time Check_Light->Reduce_Light No Check_Antifade Using Antifade Medium? Check_Light->Check_Antifade Yes Reduce_Light->Check_Antifade Use_Antifade Incorporate Antifade Mounting Medium Check_Antifade->Use_Antifade No Check_SNR Is SNR Adequate? Check_Antifade->Check_SNR Yes Use_Antifade->Check_SNR Optimize_Detector Optimize Detector Settings (Gain, Averaging) Check_SNR->Optimize_Detector No End Problem Minimized Check_SNR->End Yes Consider_Alternative Consider a More Photostable Fluorophore Optimize_Detector->Consider_Alternative If still inadequate Optimize_Detector->End Experimental_Workflow Experimental Workflow for Minimizing Photobleaching Sample_Prep Sample Preparation (Fixation, Permeabilization, Blocking) Primary_Ab Primary Antibody Incubation Sample_Prep->Primary_Ab Secondary_Ab This compound Secondary Antibody (Protect from light) Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Medium Secondary_Ab->Mounting Imaging Microscopy (Optimized Settings) Mounting->Imaging Analysis Image Analysis Imaging->Analysis

References

Validation & Comparative

A Head-to-Head Comparison: 5(6)-Carboxy-eosin vs. FITC for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of fluorescent label for antibodies is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, 5(6)-Carboxy-eosin and Fluorescein (B123965) Isothiocyanate (FITC) are two xanthene dyes that offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for antibody labeling, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.

Key Performance Characteristics

A summary of the key photophysical and chemical properties of this compound and FITC is presented in the table below. This data is essential for understanding the potential performance of each dye in fluorescence-based applications.

PropertyThis compoundFITC (Fluorescein Isothiocyanate)
Excitation Maximum (λex) ~521 - 530 nm~490 - 495 nm
Emission Maximum (λem) ~544 - 551 nm~520 - 525 nm
Molar Extinction Coefficient (ε) ~95,000 cm⁻¹M⁻¹ (for Eosin-5-isothiocyanate)~75,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not widely reported for antibody conjugates. Eosin (B541160) Y has a singlet oxygen quantum yield of 0.57.~0.50 - 0.92 (can be quenched upon conjugation)
Reactive Group Carboxylic AcidIsothiocyanate
Target Functional Group Primary Amines (after activation)Primary Amines
Photostability Generally considered more photostable than fluorescein.[1]Prone to photobleaching.[2][3]
pH Sensitivity Fluorescence is pH-dependent.Fluorescence is sensitive to pH changes.[3][4]
Commercial Availability Less common as a pre-activated ester for antibody labeling.Widely available in pre-activated forms and kits.[1]

Performance Comparison

FITC has long been a workhorse in biological research due to its bright green fluorescence and high quantum yield.[5] It is readily available and cost-effective, making it a popular choice for a wide range of applications, including flow cytometry and immunofluorescence.[4] However, FITC suffers from significant drawbacks, most notably its susceptibility to photobleaching and the pH sensitivity of its fluorescence.[2][3]

This compound, a brominated derivative of fluorescein, offers potential advantages in terms of photostability.[1] While direct comparative studies on antibody conjugates are limited, eosin, in general, is known to be a potent photosensitizer, which can be a desirable property in specific applications like photodynamic therapy but may be a confounding factor in standard immunofluorescence.[6] The commercial availability of pre-activated this compound for antibody labeling is less common compared to FITC.[1]

One study comparing eosin and fluorescein conjugates in the context of photopolymerization found that eosin conjugates absorbed more light energy from a 530 nm LED source.[7] At low densities, eosin was more sensitive for initiating gelation, but at higher densities, the performance of fluorescein began to rival that of eosin.[7] While not a direct measure of performance in immunofluorescence, this suggests that the local concentration of the fluorophore can significantly influence its effective brightness.

Experimental Protocols

Detailed methodologies for the conjugation of this compound and FITC to antibodies are provided below. These protocols outline the necessary steps to achieve efficient and reproducible labeling.

Antibody Labeling with this compound (Two-Step Carbodiimide (B86325) Chemistry)

This protocol describes the activation of the carboxylic acid on this compound using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples to primary amines on the antibody.

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or desalting column

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC (or EDC), and NHS in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (Carboxy-eosin:DCC/EDC:NHS).

    • Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

    • Add the activated this compound NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by dialysis against PBS or by using a desalting column.

Antibody Labeling with FITC (Isothiocyanate Chemistry)

This protocol outlines the direct coupling of the isothiocyanate group of FITC to primary amines on the antibody.

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or desalting column

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of FITC in anhydrous DMSO at a concentration of 1-10 mg/mL.

    • Ensure the antibody is in an amine-free buffer at a pH of 8.5-9.5.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the antibody solution while gently stirring. The optimal molar ratio of FITC to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 2-8 hours at 4°C or 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted FITC by dialysis against PBS or by using a desalting column.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for antibody labeling with this compound and FITC.

G cluster_eosin This compound Labeling Workflow eosin_start Start: this compound activate Activate with EDC/NHS in DMF/DMSO eosin_start->activate Step 1 conjugate_eosin Conjugation Reaction (1-2 hours, RT) activate->conjugate_eosin Step 2 antibody_eosin Antibody in Bicarbonate Buffer antibody_eosin->conjugate_eosin purify_eosin Purification (Dialysis / Desalting Column) conjugate_eosin->purify_eosin Step 3 end_eosin Labeled Antibody purify_eosin->end_eosin Final Product

Caption: Workflow for antibody labeling with this compound.

G cluster_fitc FITC Labeling Workflow fitc_start Start: FITC dissolve_fitc Dissolve FITC in anhydrous DMSO fitc_start->dissolve_fitc Step 1 conjugate_fitc Conjugation Reaction (1-8 hours, 4°C or RT) dissolve_fitc->conjugate_fitc Step 2 antibody_fitc Antibody in Carbonate-Bicarbonate Buffer antibody_fitc->conjugate_fitc quench Quench Reaction (Optional) conjugate_fitc->quench Step 3 purify_fitc Purification (Dialysis / Desalting Column) quench->purify_fitc Step 4 end_fitc Labeled Antibody purify_fitc->end_fitc Final Product

Caption: Workflow for antibody labeling with FITC.

Conclusion

The choice between this compound and FITC for antibody labeling depends on the specific requirements of the experiment. FITC is a well-established, bright, and cost-effective fluorophore, but its utility is limited by its poor photostability and pH sensitivity. This compound offers a potential advantage in terms of photostability, but it is less commonly available in a pre-activated form for antibody labeling, requiring a two-step conjugation process. Researchers should carefully consider these factors and may need to perform pilot experiments to determine the optimal fluorophore for their specific application. The lack of direct, comprehensive comparative studies highlights an area where further research would be beneficial to the scientific community.

References

A Comparative Guide to the Fluorescence Brightness of 5(6)-Carboxy-Eosin and Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selecting the optimal fluorescent dye is paramount for achieving high-quality results in fluorescence-based assays. This guide provides a detailed comparison of the fluorescence brightness of 5(6)-carboxy-eosin and the widely used Alexa Fluor family of dyes. The objective is to furnish researchers with the necessary data and protocols to make informed decisions for their specific experimental needs.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent light. The product of these two values provides a theoretical measure of a dye's brightness.

Due to the limited availability of precise photophysical data for this compound, data for the closely related compound Eosin Y is presented here as a proxy. Eosin Y is also a brominated fluorescein (B123965) derivative and offers a reasonable approximation for comparative purposes.

Below is a table summarizing the key photophysical properties of Eosin Y and a selection of spectrally comparable Alexa Fluor dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Eosin Y (in ethanol) 525548112,0000.6775,040
Eosin Y (in water) 525548112,0000.2325,760
Alexa Fluor 488 49551973,0000.9267,160
Alexa Fluor 532 53155481,0000.6149,410
Alexa Fluor 546 556573112,0000.7988,480
Alexa Fluor 555 555565155,0000.1015,500

Note: The brightness of a dye can be significantly influenced by its local environment, including solvent polarity, pH, and conjugation to biomolecules. The data presented here is for the free dye in solution.

Experimental Protocols

Determining Relative Fluorescence Brightness in Solution

This protocol outlines a method for comparing the fluorescence brightness of different dye solutions using a spectrofluorometer.

1. Materials:

  • Spectrofluorometer with excitation and emission monochromators
  • Quartz cuvettes (1 cm path length)
  • Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline pH 7.4)
  • Stock solutions of this compound and Alexa Fluor dyes of known concentration

2. Procedure:

  • a. Preparation of Dye Solutions:
  • Prepare a series of dilutions for each dye in the chosen solvent. The final concentrations should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
  • b. Absorbance Measurement:
  • Using a spectrophotometer, measure the absorbance spectrum of each diluted dye solution.
  • Record the absorbance value at the excitation wavelength that will be used for the fluorescence measurement.
  • c. Fluorescence Measurement:
  • Set the excitation and emission slit widths of the spectrofluorometer to be identical for all measurements.
  • For each dye solution, excite the sample at its absorption maximum and record the fluorescence emission spectrum.
  • d. Data Analysis:
  • Integrate the area under the emission spectrum for each dye to obtain the total fluorescence intensity.
  • Correct the fluorescence intensity for the absorbance at the excitation wavelength.
  • The relative brightness can be compared by normalizing the corrected fluorescence intensity to that of a reference dye.

Visualizing Experimental Workflows

A common application for these fluorescent dyes is in immunofluorescence microscopy. The following diagram illustrates a typical workflow for indirect immunofluorescence staining.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor or Eosin Conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for indirect immunofluorescence staining.

This logical diagram outlines the key steps in preparing and staining cells for analysis by fluorescence microscopy, a common application for comparing the performance of different fluorescent dyes.

Fluorescence_Principle GS Ground State (S₀) ES Excited State (S₁) GS->ES Absorption ES->GS Emission ES->GS Photon_in Excitation Photon Photon_out Emitted Photon (Fluorescence) Heat_loss Non-radiative Decay

Caption: Principle of fluorescence excitation and emission.

A Head-to-Head Battle of Intracellular pH Sensors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular pH (pHi) measurement, the selection of an appropriate fluorescent sensor is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of leading intracellular pH probes, offering detailed experimental protocols and performance data to inform your choice. While the initial focus of this guide was the validation of 5(6)-carboxy-eosin as a pHi sensor, our extensive review of the scientific literature indicates that its primary applications are as a photosensitizer and a specific inhibitor of the plasma membrane calcium pump (PMCA). Its reported pKa values of approximately 2.5 and 4.5 fall outside the typical physiological intracellular pH range of 6.8-7.4, rendering it suboptimal for monitoring cytosolic pH[1]. Therefore, this guide pivots to an in-depth comparison of three widely used and validated intracellular pH sensors: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), Seminaphthorhodafluor (SNARF-1), and the pHrodo™ series of dyes.

Performance at a Glance: A Comparative Analysis

The ideal intracellular pH sensor should exhibit a pKa value close to the physiological pH of the cytosol, demonstrate high fluorescence quantum yield, be photostable, and have low cytotoxicity. The following table summarizes the key performance indicators of BCECF, SNARF-1, and the pHrodo™ dyes, providing a clear overview of their respective strengths and weaknesses.

Performance Metric2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF)Seminaphthorhodafluor (SNARF-1)pHrodo™ Red & Green
pKa ~6.98 - 7.0[2][3][4]~7.5 (SNARF-1)[5], ~7.2 (SNARF-5F), ~6.4 (SNARF-4F)[5]~6.5 - 6.8[6]
Optimal pH Range 6.0 - 8.0[7]~7.0 - 8.0 (SNARF-1)[5]4.0 - 9.0[6][8]
Excitation Wavelength(s) Ratiometric: ~490 nm (pH sensitive) and ~440 nm (isosbestic)[2][7]Ratiometric (dual emission): ~550 nm[9]pHrodo Red: ~560 nm, pHrodo Green: ~509 nm[8]
Emission Wavelength(s) ~535 nm[2][7]Ratiometric: ~585 nm and ~630 nm[9]pHrodo Red: ~585 nm, pHrodo Green: ~533 nm[8]
Ratiometric Capability Yes (Dual Excitation)[2][7]Yes (Dual Emission)[9][10]No (Intensity-based)[6]
Photostability Subject to photobleaching[11]Good photostability[11]Does not photobleach significantly[6][11]
Cytotoxicity Low at typical working concentrations[11]Low toxicity[12]Low cytotoxicity[11]

Experimental Protocols

Accurate and reproducible pHi measurements rely on meticulous experimental execution. The following are detailed protocols for the loading, measurement, and calibration of BCECF, SNARF-1, and pHrodo™ dyes in cultured cells.

General Workflow for Intracellular pH Measurement

The overarching workflow for using fluorescent dyes to measure intracellular pH involves several key steps: dye loading, measurement of fluorescence, and calibration.

G cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_calibration In Situ Calibration prep_cells Prepare Cell Culture load_dye Incubate with AM Ester of Dye prep_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells acquire_image Acquire Fluorescence Images/ Readings wash_cells->acquire_image analyze_data Calculate Fluorescence Ratio or Intensity add_nigericin Add Calibration Buffers with Nigericin (B1684572)/Valinomycin (B1682140) analyze_data->add_nigericin measure_calibration Measure Fluorescence at Known pH values generate_curve Generate Calibration Curve final_ph Determine Intracellular pH generate_curve->final_ph

General workflow for intracellular pH measurement.
Protocol 1: Intracellular pH Measurement with BCECF-AM

BCECF is a dual-excitation ratiometric dye, allowing for the determination of pHi by the ratio of fluorescence emission when excited at a pH-sensitive wavelength versus a pH-insensitive (isosbestic) wavelength.

Materials:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Calibration buffers (a series of buffers with known pH values, e.g., from 6.0 to 8.0)

  • Nigericin (a K⁺/H⁺ ionophore)

  • Valinomycin (a K⁺ ionophore)

Procedure:

  • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Loading:

    • Plate cells on a suitable imaging dish or multi-well plate.

    • Dilute the BCECF-AM stock solution in HBS to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[7]

    • Wash the cells three times with HBS to remove extracellular dye.[7]

  • Fluorescence Measurement:

    • Mount the cells on a fluorescence microscope equipped with appropriate filter sets.

    • Acquire fluorescence emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).[2][7]

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

  • In Situ Calibration:

    • Prepare a high-potassium calibration buffer containing ~120-140 mM KCl.

    • Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

    • To each calibration buffer, add nigericin (10 µM) and valinomycin (10 µM) to equilibrate the intracellular and extracellular pH.

    • Sequentially perfuse the cells with the calibration buffers, from low to high pH or vice versa.

    • Measure the 490/440 nm fluorescence ratio at each pH point.

    • Plot the fluorescence ratio against the known pH values to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.[13][14]

Protocol 2: Intracellular pH Measurement with SNARF-1-AM

SNARF-1 is a dual-emission ratiometric dye. The ratio of fluorescence intensities at two different emission wavelengths provides a measure of pHi.

Materials:

  • Carboxy SNARF-1-AM (seminaphthorhodafluor-1, acetoxymethyl ester)

  • Anhydrous DMSO

  • Physiological buffer (e.g., Krebs-Ringer-HEPES, KRH)

  • Calibration buffers with known pH values

  • Nigericin and Valinomycin

Procedure:

  • Prepare a 1-10 mM stock solution of SNARF-1-AM in anhydrous DMSO. Store in aliquots at -20°C.

  • Cell Loading:

    • Incubate cultured cells with 5-10 µM SNARF-1-AM in culture medium or physiological buffer for 30-45 minutes at 37°C.[15]

    • Wash the cells twice with the physiological buffer to remove extracellular dye.[15]

  • Fluorescence Measurement:

    • Using a confocal microscope or other fluorescence imaging system, excite the cells at ~550 nm.[9]

    • Simultaneously collect the fluorescence emission at two wavelength ranges: ~585 nm and ~630 nm.[9]

    • Calculate the ratio of the fluorescence intensities (e.g., 630 nm / 585 nm).

  • In Situ Calibration:

    • Follow the same procedure as for BCECF, using high-potassium calibration buffers containing nigericin and valinomycin to equilibrate pHi with the extracellular pH.

    • At each known pH, measure the dual-emission fluorescence and calculate the ratio.

    • Generate a calibration curve by plotting the fluorescence ratio against pH.

    • Convert experimental ratios to pHi using this curve.

Protocol 3: Intracellular pH Measurement with pHrodo™ Dyes

pHrodo™ dyes are intensity-based probes that exhibit an increase in fluorescence in acidic environments.

Materials:

  • pHrodo™ Red AM or pHrodo™ Green AM

  • Anhydrous DMSO

  • Physiological buffer

  • Intracellular pH Calibration Buffer Kit (commercially available or prepared in-house)

Procedure:

  • Prepare a stock solution of pHrodo™ AM dye in anhydrous DMSO.

  • Cell Loading:

    • Dilute the pHrodo™ AM stock solution in physiological buffer to a final working concentration of approximately 1-10 µM.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Unlike ratiometric dyes, a wash step is not strictly necessary as the extracellular dye is largely non-fluorescent at neutral pH.[16]

  • Fluorescence Measurement:

    • Excite pHrodo™ Red at ~560 nm and measure emission at ~585 nm.[8]

    • Excite pHrodo™ Green at ~509 nm and measure emission at ~533 nm.[8]

    • The fluorescence intensity is inversely proportional to the intracellular pH.

  • In Situ Calibration:

    • Use a commercially available Intracellular pH Calibration Buffer Kit or prepare buffers of known pH containing ionophores.

    • Incubate the dye-loaded cells in each calibration buffer and measure the fluorescence intensity.

    • Plot the fluorescence intensity against the known pH values to create a standard curve.

    • Use this curve to determine the pHi of your experimental samples.[6]

Visualizing the Logic: Decision Tree for Probe Selection

Choosing the right pH sensor depends on the specific experimental requirements. The following diagram illustrates a decision-making process for selecting between the compared probes.

G start Start: Need to measure intracellular pH q_ratiometric Is ratiometric measurement critical? start->q_ratiometric q_ph_range What is the expected pH range? q_ratiometric->q_ph_range Yes use_phrodo Use pHrodo™ Red or Green (Intensity-based) q_ratiometric->use_phrodo No use_bcecf Use BCECF (Dual Excitation) q_ph_range->use_bcecf Near Neutral (pH 6.8-7.4) use_snarf Use SNARF-1 (Dual Emission) q_ph_range->use_snarf Slightly Alkaline (pH > 7.2)

Decision tree for selecting an intracellular pH probe.

References

A Comparative Guide to Quantitative Fluorescence Imaging Using 5(6)-Carboxy-Eosin and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of 5(6)-carboxy-eosin with other commonly used fluorescent dyes, offering insights into their performance based on key photophysical properties and experimental data. We delve into the specifics of fluorescein (B123965) derivatives, rhodamine-based dyes, and the popular Alexa Fluor family to assist researchers in making informed decisions for their imaging needs.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and its alternatives. This data is crucial for selecting the optimal dye based on the specific instrumentation and experimental requirements.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)PhotostabilitypH Sensitivity
This compound ~524~544~95,000~0.2 in water[1]ModerateLess sensitive than fluorescein
5(6)-Carboxyfluorescein (FAM) ~492~517~75,000~0.93[2]LowHighly sensitive (pKa ~6.4)
Carboxy-SNARF-1 ~548 (low pH), ~576 (high pH)~587 (low pH), ~635 (high pH)Not widely reportedNot widely reportedHighRatiometric pH sensor (pKa ~7.5)
Alexa Fluor 488 49551971,0000.92HighInsensitive over a wide range
Alexa Fluor 555 555565150,0000.1HighInsensitive over a wide range

Performance Comparison and Applications

This compound: As a brominated analog of carboxyfluorescein, this compound exhibits distinct photophysical properties. Its notable characteristic is its function as a photosensitizer, generating singlet oxygen with significantly higher efficiency than fluorescein. This makes it valuable in applications such as photodynamic therapy research and photo-induced damage studies. While it is fluorescent, its quantum yield is considerably lower than that of fluorescein.[1] Its primary utility in quantitative imaging is often as a specialized probe where its photosensitizing properties are leveraged, rather than for general-purpose fluorescence intensity measurements.

Fluorescein (and its carboxy derivative, FAM): Fluorescein is one of the most well-known and widely used fluorophores due to its high quantum yield and excitation maximum that aligns well with the 488 nm laser line.[2] However, its fluorescence is highly pH-dependent, and it is notoriously prone to photobleaching, which can be a significant drawback for quantitative and long-term imaging experiments.[3]

Carboxy-SNARF-1: This dye is a prime example of a ratiometric pH indicator. Its emission spectrum shifts with changes in pH, allowing for quantitative pH measurements that are independent of the dye concentration and largely unaffected by photobleaching.[2] This makes it an excellent choice for studying intracellular pH dynamics and cellular processes that involve pH changes.

Alexa Fluor Dyes: The Alexa Fluor family of dyes was specifically engineered to overcome the limitations of traditional fluorophores like fluorescein. They are characterized by their high brightness, exceptional photostability, and pH insensitivity over a broad range.[4] This makes them a superior choice for most quantitative fluorescence imaging applications, including immunofluorescence, single-molecule imaging, and high-resolution microscopy.

Experimental Protocols

Protocol 1: Quantitative Intracellular pH Measurement Using Carboxy-SNARF-1

This protocol outlines the steps for measuring intracellular pH using the ratiometric dye Carboxy-SNARF-1.

Materials:

  • Carboxy-SNARF-1, AM ester

  • Pluronic F-127

  • Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Nigericin (B1684572)

  • High K+ calibration buffer (various pH values)

  • Cells of interest cultured on coverslips

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging

Procedure:

  • Loading of Cells:

    • Prepare a 2-5 µM working solution of Carboxy-SNARF-1, AM in HBSS. To aid in dissolving the AM ester, first, dissolve it in a small amount of DMSO containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash twice with HBSS.

    • Incubate the cells with the Carboxy-SNARF-1, AM working solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove any extracellular dye.

    • Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • Ratiometric Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the cells at a wavelength that excites both the protonated and deprotonated forms of the dye (e.g., 514 nm or 535 nm).

    • Simultaneously or sequentially acquire fluorescence emission images at two different wavelengths, one corresponding to the peak emission of the protonated form (e.g., ~590 nm) and the other to the deprotonated form (e.g., ~640 nm).

  • In Situ Calibration:

    • To relate the fluorescence ratio to pH, an in situ calibration is necessary.

    • Prepare a series of high K+ calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).

    • Add the ionophore nigericin (e.g., 10 µM) to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.

    • Sequentially perfuse the cells with the different pH calibration buffers and acquire ratiometric images for each pH point.

    • Generate a calibration curve by plotting the ratio of the fluorescence intensities (e.g., I640/I590) against the corresponding pH values.

  • Data Analysis:

    • For your experimental samples, calculate the fluorescence ratio for each cell or region of interest.

    • Use the calibration curve to convert the measured fluorescence ratios into intracellular pH values.

Protocol 2: General Protocol for Quantitative Immunofluorescence

This protocol provides a general workflow for indirect immunofluorescence, which can be adapted for use with various fluorophore-conjugated secondary antibodies, including those labeled with Alexa Fluor dyes.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • Fluorophore-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.

Visualizations

Ratiometric_pH_Measurement cluster_Cell Cell cluster_Microscope Fluorescence Microscope cluster_Analysis Data Analysis SNARF_AM Carboxy-SNARF-1 AM Esterases Intracellular Esterases SNARF_AM->Esterases Cleavage SNARF Carboxy-SNARF-1 (trapped inside) Emission_590 Emission at ~590 nm (Protonated form) SNARF->Emission_590 Emission_640 Emission at ~640 nm (Deprotonated form) SNARF->Emission_640 Esterases->SNARF Excitation Excitation Light (e.g., 514 nm) Excitation->SNARF Detector Detector Emission_590->Detector Emission_640->Detector Ratio Calculate Ratio (I_640 / I_590) Detector->Ratio Calibration Calibration Curve (Ratio vs. pH) Ratio->Calibration pH Intracellular pH Calibration->pH

Caption: Workflow for ratiometric intracellular pH measurement.

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Fluorophore-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mounting (Antifade Medium) Secondary_Ab->Mounting Imaging Quantitative Fluorescence Imaging Mounting->Imaging

Caption: General workflow for indirect immunofluorescence.

Ratiometric_Principle cluster_Dye_State Ratiometric Dye States cluster_Measurement Measurement Principle Protonated Protonated Form (HA) Emits at λ1 Equilibrium pH-dependent Equilibrium Protonated->Equilibrium Deprotonated Deprotonated Form (A-) Emits at λ2 Deprotonated->Equilibrium Ratio Ratio = Iλ2 / Iλ1 Equilibrium->Ratio Determines Ratio Excitation Single Excitation Wavelength Emission Dual Emission Detection (Iλ1, Iλ2) Excitation->Emission Emission->Ratio Concentration_Independent Independent of Dye Concentration & Path Length Ratio->Concentration_Independent

Caption: Principle of ratiometric fluorescence measurement.

References

A Comparative Guide to Alternatives for 5(6)-Carboxy-Eosin in Long-Term Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in long-term cell tracking, the choice of fluorescent dye is critical for generating reliable and reproducible data. While 5(6)-carboxy-eosin has been a traditional choice, a new generation of dyes offers significant advantages in terms of signal retention, photostability, and reduced impact on cellular function. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.

Key Performance Indicators of Long-Term Cell Tracking Dyes

The ideal long-term cell tracking dye should exhibit the following characteristics:

  • High Staining Efficiency: Uniform and bright labeling of the entire cell population.

  • Excellent Cellular Retention: Minimal leakage from the cells over extended periods and through multiple cell divisions.

  • Low Cytotoxicity: No adverse effects on cell viability, proliferation, or function.

  • High Photostability: Resistance to photobleaching during repeated imaging.

  • Spectral Diversity: Availability in a range of fluorescent colors for multiplexing experiments.

Comparison of Alternative Dyes

Here, we compare several classes of popular long-term cell tracking dyes: the CellTracker™ and CellTrace™ series of protein-binding dyes, and the PKH and CellVue™ series of lipophilic membrane dyes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of these alternative dyes.

Dye FamilyMechanism of ActionRetention TimeCytotoxicityProliferation TrackingFixability
CellTracker™ Probes Covalently binds to intracellular proteins via thiol-reactive groups.[1]At least 72 hours, through at least 4 cell divisions.[1]Low; cells proliferate well after staining.[2]Yes, by dye dilution.Yes, compatible with aldehyde fixatives.[1]
CellTrace™ Dyes Covalently binds to intracellular proteins via amine-reactive groups.[2][3]Stable for several days; can track up to 8-10 generations.[2]Low, though CFSE can be more toxic at high concentrations.[4]Excellent, with distinct generational peaks.[2]Yes.
PKH Dyes Intercalates into the cell membrane via long lipophilic tails.[5][6]Very long; PKH26 has an in vivo half-life of >100 days.[6]Low, with no significant effect on cell function.[7]Yes, by dye dilution.[5]Not explicitly stated, but membrane dyes can be sensitive to fixation.
CellVue™ Dyes Similar to PKH dyes, intercalates into the cell membrane.[8][9]Stable for extended periods.[8][9]Low, with no effect on cellular proliferation.[8][9]Yes, by dye dilution.[8][9]Not explicitly stated.
Spectral Characteristics
DyeExcitation (nm)Emission (nm)Color
CellTracker™ Green CMFDA 492517Green
CellTracker™ Orange CMTMR 541565Orange
CellTracker™ Red CMTPX 577602Red
CellTracker™ Deep Red 630660Far Red
CellTrace™ CFSE 495519Green
CellTrace™ Violet 405450Violet
CellTrace™ Far Red 630661Far Red
PKH26 551567Red
PKH67 490502Green
CellVue™ Lavender ~405~450Violet
CellVue™ Plum ~650~670Far Red
CellVue™ NIR780 ~750~780Near-Infrared

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible cell labeling. Below are generalized protocols for the discussed dye families. Optimal conditions, particularly dye concentration and incubation time, may need to be determined empirically for specific cell types and applications.[1][10]

General Staining Workflow

The following diagram illustrates a typical workflow for staining cells for long-term tracking.

G cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis cell_harvest Harvest & Wash Cells cell_resuspend Resuspend in Serum-Free Medium cell_harvest->cell_resuspend add_dye Add Dye Working Solution cell_resuspend->add_dye incubate Incubate (e.g., 15-45 min at 37°C) add_dye->incubate wash_cells Wash Cells to Remove Excess Dye incubate->wash_cells resuspend_complete Resuspend in Complete Medium wash_cells->resuspend_complete incubate_recover Incubate for Recovery (e.g., 30 min) resuspend_complete->incubate_recover ready Cells Ready for Experiment (e.g., in vivo transfer, co-culture) incubate_recover->ready

Caption: General experimental workflow for fluorescently labeling live cells.
Protocol for CellTracker™ and CellTrace™ Dyes

These dyes are cell-permeant and react with intracellular components.

  • Prepare Dye Stock Solution: Dissolve the lyophilized dye in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Working Solution: Dilute the stock solution in a serum-free medium or PBS to the desired final working concentration (typically 0.5-25 µM).[1][10] The optimal concentration should be determined experimentally. For long-term studies, higher concentrations (5-25 µM) are generally used.[1][10]

  • Cell Preparation: Harvest cells and wash them to remove any residual serum. Resuspend the cell pellet in the pre-warmed (37°C) dye working solution.

  • Staining: Incubate the cells with the dye working solution for 15-45 minutes at 37°C.[1][10]

  • Washing: Pellet the cells by centrifugation and remove the dye-containing medium. Wash the cells at least once with fresh, pre-warmed complete medium.

  • Recovery: Resuspend the cells in complete medium and incubate for at least 30 minutes to allow the dye to be fully modified and retained.[1] The cells are now ready for downstream applications.

Protocol for PKH and CellVue™ Dyes

These lipophilic dyes require a specific iso-osmotic, salt-free diluent for optimal staining.

  • Cell Preparation: Harvest and wash cells, then resuspend them in the provided diluent.

  • Prepare Dye Solution: Prepare the dye solution by adding the dye stock to the diluent. The final concentration needs to be optimized for each cell type.

  • Staining: Rapidly mix the cell suspension with the dye solution and incubate for a short period (typically 1-5 minutes) at room temperature.

  • Stopping the Reaction: Stop the staining reaction by adding an equal volume of serum or complete medium.

  • Washing: Pellet the cells and wash them multiple times with complete medium to remove unbound dye. The cells are then ready for use.

Mechanism of Dye Retention and Proliferation Tracking

The long-term retention of these dyes is achieved through different mechanisms, which also enables their use for tracking cell proliferation.

G cluster_protein Protein-Binding Dyes (CellTracker™, CellTrace™) cluster_membrane Lipophilic Dyes (PKH, CellVue™) cluster_proliferation Proliferation Tracking dye_enters Dye Enters Cell esterase Intracellular Esterases Cleave Acetate Groups dye_enters->esterase reactive_dye Reactive Dye Covalently Binds to Intracellular Proteins esterase->reactive_dye parent_cell Parent Cell Stained reactive_dye->parent_cell dye_membrane Lipophilic Tails Intercalate into Cell Membrane dye_membrane->parent_cell division1 First Division parent_cell->division1 daughter1 Daughter Cells (50% Fluorescence) division1->daughter1 division2 Second Division daughter1->division2 daughter2 Granddaughter Cells (25% Fluorescence) division2->daughter2

Caption: Mechanisms of dye retention and cell proliferation tracking.

As illustrated, protein-binding dyes become fluorescent and reactive upon entering the cell, forming stable covalent bonds with intracellular proteins.[1][2] Lipophilic dyes, on the other hand, integrate into the lipid bilayer of the cell membrane.[5][6] In both cases, the fluorescent label is distributed approximately equally between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry, where distinct peaks represent successive generations.

Conclusion

The choice of a long-term cell tracking dye should be guided by the specific requirements of the experiment, including the cell type, the duration of tracking, and the need for multiplexing with other fluorescent probes. The CellTracker™ and CellTrace™ families offer robust covalent labeling of intracellular proteins, making them highly retainable and suitable for proliferation analysis. The PKH and CellVue™ series provide extremely long-term membrane labeling, which is particularly advantageous for in vivo studies. By carefully considering the data and protocols presented in this guide, researchers can select the optimal alternative to this compound for their long-term cell tracking experiments, leading to more accurate and insightful results.

References

Comparative Guide to 5(6)-Carboxy-Eosin Labeled Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5(6)-carboxy-eosin labeled antibodies with other common alternatives, focusing on factors that can influence experimental outcomes, such as non-specific binding and overall performance. Experimental data and protocols are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their immunoassay applications.

Performance Comparison of Fluorophores

The choice of fluorophore is critical for the sensitivity and specificity of an antibody-based assay. While direct comparative studies on the immunological cross-reactivity of this compound are limited, we can infer its potential performance based on its chemical properties and by comparing it to structurally similar and alternative dyes.

This compound is a brominated analog of carboxyfluorescein, placing it in the xanthene class of dyes, similar to fluorescein (B123965) (FITC).[1] Its performance characteristics, particularly concerning background and photostability, can be benchmarked against FITC and more modern dyes like the Alexa Fluor™ series.

Key Performance Indicators

Non-specific binding is a significant concern in immunoassays, potentially leading to false-positive signals and reduced signal-to-noise ratios. This can be influenced by the physicochemical properties of the fluorescent dye itself.

  • Ionic Interactions: this compound, like fluorescein, is an ionic fluorochrome. Negatively charged dyes such as FITC have been shown to bind non-specifically to positively charged cellular components, such as eosinophil granule proteins, leading to high background.[2] This suggests that carboxy-eosin may exhibit similar charge-based, non-specific interactions.

  • Alternative Fluorochromes: To mitigate this, non-ionic fluorochromes like BODIPY™ FL can be used, as they do not require the same stringent blocking conditions.[2]

  • Photostability: Modern dyes often exhibit superior photostability compared to traditional fluorophores like FITC. Alexa Fluor™ 488, for instance, is significantly brighter and more photostable than fluorescein, making it a more robust choice for imaging applications.[3][4]

Data Summary: Fluorophore Properties

The following table summarizes the key photophysical properties of this compound and compares them with common alternatives.

FeatureThis compoundFluorescein (FITC)Alexa Fluor™ 488
Excitation Max (nm) ~522~495~495
Emission Max (nm) ~545~519~519
Molecular Weight ( g/mol ) ~692 (for carboxy-eosin)~389 (for fluorescein)~643 (for NHS ester)
Extinction Coefficient ~83,000~75,000~71,000
Quantum Yield ~0.36~0.92~0.92
Photostability ModerateLowHigh[3][4]
pH Sensitivity SensitiveHighly SensitiveLow[5]
Charge Ionic (Anionic)Ionic (Anionic)Ionic (Anionic)
Key Advantage Good for photosensitizationWidely available, economicalHigh brightness & photostability
Potential Drawback Potential for non-specific ionic binding; limited commercial antibody conjugates.[6][7]Prone to photobleaching and pH sensitivity.[3][4]Higher cost

Experimental Protocols

General Protocol for Antibody Labeling with this compound NHS Ester

This protocol provides a general workflow for conjugating this compound N-hydroxysuccinimide (NHS) ester to an antibody. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody (0.5-2 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • This compound, NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any interfering substances like Tris or glycine.[8] Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. While gently stirring, slowly add a calculated amount of the dissolved dye to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody. b. Protect the reaction from light and incubate for 1 hour at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Separate the labeled antibody from unreacted dye and quenching solution components using a size-exclusion chromatography column pre-equilibrated with PBS.[9] The first colored fraction to elute will be the antibody conjugate.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~522 nm (for eosin).

Strategies to Minimize Non-Specific Binding and Cross-Reactivity

Regardless of the fluorophore used, proper experimental technique is paramount to reducing background and ensuring specificity.

  • Antibody Titration: Always perform a titration study to determine the optimal antibody concentration. Using too high a concentration is a common cause of non-specific binding.[10][11][12]

  • Blocking: Use appropriate blocking agents to saturate non-specific binding sites. This can include normal serum from the same species as the secondary antibody or purified proteins like Bovine Serum Albumin (BSA).[11][13][14]

  • Fc Receptor Blocking: For studies involving cells that express Fc receptors (e.g., macrophages, B cells), use an Fc blocking reagent to prevent antibodies from binding non-specifically via their Fc region.[15][16]

  • Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound and weakly bound antibodies.

  • Controls: Always include proper controls, such as an isotype control (an antibody of the same isotype but irrelevant specificity) and a "secondary antibody only" control, to assess the level of background staining.

Visualizations

Experimental Workflow for Immunofluorescence Staining

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_acq Data Acquisition p1 Cell Seeding / Tissue Sectioning p2 Fixation (e.g., 4% PFA) p1->p2 p3 Permeabilization (e.g., Triton X-100) (for intracellular targets) p2->p3 s1 Blocking (e.g., 5% BSA, 1 hr) p3->s1 s2 Primary Antibody Incubation (Carboxy-Eosin Labeled Ab) s1->s2 s3 Washing (3x PBS) s2->s3 a1 Counterstaining (e.g., DAPI) s3->a1 a2 Mounting a1->a2 a3 Fluorescence Microscopy a2->a3 G cluster_nuc Nuclear Events GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds RAS RAS Rec->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) Nuc Nucleus ERK->Nuc Translocates to Resp Cellular Response (Proliferation, Differentiation) TF->Resp Nuc->TF Activates

References

A Comparative Guide to Eosin and Natural Stains in Histology

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the hematoxylin (B73222) and eosin (B541160) (H&E) stain is the undisputed gold standard for visualizing tissue morphology. While hematoxylin, a natural dye, effectively stains cell nuclei blue, eosin provides the crucial pink to red counterstain for cytoplasm and extracellular matrix components. However, growing concerns over the synthetic nature, potential health hazards, and environmental impact of eosin have spurred research into safer, more sustainable, and cost-effective alternatives derived from natural sources.

This guide provides an objective comparison of eosin with several promising natural stains, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison: Eosin vs. Natural Alternatives

The efficacy of a histological stain is determined by several factors, including staining intensity, clarity of cellular details, contrast between different tissue components, and uniformity of staining. While eosin consistently delivers high performance across these metrics, several natural alternatives have demonstrated comparable, and in some cases, advantageous staining properties.

The following table summarizes the performance of various natural stains compared to eosin. The data presented is a synthesis of semi-quantitative scores from multiple studies where pathologists evaluated staining quality.

StainOriginActive Compound(s)Staining ColorStaining Intensity (Mean Score)AdvantagesDisadvantages
Eosin Y Synthetic (Xanthene)TetrabromofluoresceinPink to Red15.85Well-established, consistent, strong & vibrant staining, excellent contrast.Potential health hazards, environmental concerns with disposal.
Turmeric (Curcuma longa) Natural (Plant-based)CurcuminYellow to OrangeNot AvailableNon-toxic, biodegradable, inexpensive, readily available, lacks pH sensitivity.Staining color is significantly different from eosin, may require a mordant to improve intensity.
Hibiscus (Hibiscus sabdariffa) Natural (Plant-based)AnthocyaninsRed to Purple (pH-dependent)7.9Eco-friendly, non-toxic, readily available.Staining can be less intense than eosin, color is pH-sensitive and may fade.
Henna (Lawsonia inermis) Natural (Plant-based)LawsoneBrownish-Red15.05Readily available, inexpensive, non-toxic, biodegradable, good staining of cytoplasm and muscle fibers.Staining color differs from eosin, variability in extract preparation.
Beetroot (Beta vulgaris) Natural (Plant-based)BetalainsRed-Violet8.4Readily available and non-toxic.Low staining intensity.
Rose (Rosa centifolia) Natural (Plant-based)AnthocyaninsPink to RedNot AvailableEconomical, easily available.Limited research on staining efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are the experimental protocols for the standard Hematoxylin and Eosin (H&E) stain and a representative natural alternative, Hematoxylin and Turmeric (H&T).

Standard Hematoxylin and Eosin (H&E) Staining Protocol

This protocol outlines the standard procedure for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol (B145695): 2 changes, 3 minutes each.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

    • Rinse in distilled water.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water for 1 minute.

    • Differentiate in 1% Acid Alcohol (1% HCl in 70% ethanol) for 3-10 seconds.

    • Wash in running tap water for 1 minute.

    • Bluing in 0.2% ammonia (B1221849) water or Scott's tap water substitute for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Rinse in 95% ethanol for 10 dips.

    • Immerse in Eosin Y solution for 1-3 minutes.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a coverslip using a resinous mounting medium.

Hematoxylin and Turmeric (H&T) Staining Protocol

This protocol utilizes a turmeric-based counterstain as an alternative to eosin.

  • Preparation of Turmeric Staining Solution:

    • Dissolve 20 grams of finely powdered dried turmeric rhizomes in 100 ml of 70% alcohol.

    • Allow the mixture to stand for 24 hours.

    • Collect the supernatant for use as the staining solution.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for H&E staining (Step 1).

  • Nuclear Staining:

    • Follow the same procedure as for H&E staining (Step 2).

  • Counterstaining:

    • Immerse slides in the turmeric staining solution for 8-9 minutes.

    • Rinse in water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate in 80% absolute alcohol.

    • Clear in xylene.

    • Mount with a coverslip using a resinous mounting medium.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between these stains, the following diagrams are provided.

G cluster_pre Preparation cluster_staining Staining Process cluster_deparaffinization Deparaffinization & Rehydration cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining cluster_post Final Steps Tissue_Section Paraffin-Embedded Tissue Section Xylene Xylene Tissue_Section->Xylene Ethanol_graded Graded Ethanol Xylene->Ethanol_graded Water Distilled Water Ethanol_graded->Water Hematoxylin Hematoxylin Water->Hematoxylin Differentiation Acid Alcohol Hematoxylin->Differentiation Bluing Bluing Agent Differentiation->Bluing Eosin Eosin Bluing->Eosin Natural_Stain Natural Stain (e.g., Turmeric) Bluing->Natural_Stain Dehydration Dehydration Eosin->Dehydration Natural_Stain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for histological staining, illustrating the key stages from tissue preparation to microscopic examination for both eosin and natural stain alternatives.

G Eosin Eosin Y Synthetic (Xanthene) - Strong, vibrant staining - Well-established protocols - Excellent contrast Comparison vs. Eosin->Comparison Natural_Stains Natural Stains Plant-based - Eco-friendly & Biodegradable - Non-toxic & Safe - Cost-effective Comparison->Natural_Stains

Caption: A logical diagram comparing the key characteristics of Eosin Y with the general advantages of using natural stains in histology.

Conclusion

While Eosin Y remains the benchmark for counterstaining in routine histology due to its consistent and vibrant results, this guide demonstrates that several natural alternatives present compelling advantages in terms of safety, cost, and environmental impact. Lawsonia inermis (Henna) has shown staining performance comparable to eosin, making it a strong candidate for a direct substitute. Turmeric offers the benefits of being non-toxic and readily available, though its yellow-orange staining provides a different aesthetic that may be suitable for specific applications. Other natural dyes like hibiscus and beetroot, while currently showing lower staining intensity, hold promise with further optimization of extraction and staining protocols.

For researchers and professionals in drug development, the choice of a counterstain will depend on the specific requirements of their study. For routine histological examination where a shift in color palette is acceptable, natural stains offer a safe and sustainable alternative. For studies requiring the specific red-pink contrast for pathological interpretation, eosin remains the preferred choice. The continued exploration and standardization of natural staining protocols will undoubtedly expand their application in modern histology.

Assessing Cell Viability: A Comparative Guide to 5(6)-Carboxy-Eosin and Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The choice of assay can significantly impact experimental outcomes, making a thorough understanding of the available tools essential. This guide provides a detailed comparison of two fluorescent dyes: the well-established membrane-exclusion dye, Propidium Iodide (PI), and the less conventional, but structurally related to viability probes, 5(6)-Carboxy-Eosin.

While Propidium Iodide is a widely accepted standard for identifying non-viable cells, the application of this compound for this purpose is not extensively documented. This comparison will, therefore, draw upon the principles of related carboxyfluorescein-based viability assays to infer a potential mechanism and juxtapose it with the known properties of Propidium Iodide.

Principle of Staining

Propidium Iodide (PI) operates on the principle of membrane integrity.[1][2] As a fluorescent intercalating agent, PI is impermeant to the intact cell membranes of live cells.[1][2] However, in dead or dying cells with compromised membranes, PI can penetrate the cell and bind to double-stranded DNA by intercalating between the base pairs.[1][3] This binding event leads to a significant enhancement of its fluorescence, allowing for the clear identification of non-viable cells.[3]

This compound , in its free form, is not typically used as a viability stain. However, its core structure is similar to carboxyfluorescein, which forms the basis of viability assays when used as a diacetate derivative, such as 5(6)-Carboxyfluorescein diacetate (CFDA). The principle of CFDA-based assays relies on enzymatic activity within viable cells. CFDA, a non-fluorescent and cell-permeant molecule, is cleaved by intracellular esterases in living cells, converting it into the fluorescent carboxyfluorescein.[4] This fluorescent product is then retained within cells that have intact membranes, serving as a marker for cell viability. Therefore, for the purpose of this comparison, we will consider the potential application of a hypothetical this compound diacetate derivative.

Quantitative Data Comparison

The following table summarizes the key characteristics of Propidium Iodide and a hypothetical this compound diacetate-based assay, drawing parallels from the known properties of carboxyfluorescein-based viability probes.

FeaturePropidium Iodide (PI)This compound (as a hypothetical diacetate derivative)
Target in Cells Double-stranded DNA and RNA[3][5]Intracellular esterases[4]
Principle of Detection Membrane exclusion (stains dead cells)[1][2]Enzymatic conversion (stains live cells)[4]
Fluorescence in Live Cells Minimal to noneHigh
Fluorescence in Dead Cells HighLow to none (due to leakage and lack of enzymatic activity)
Excitation Maximum (Bound) ~535 nm[3][6]~492 nm (inferred from carboxyfluorescein)[7]
Emission Maximum (Bound) ~617 nm[3][6]~517 nm (inferred from carboxyfluorescein)[7]
Common Application Flow cytometry, fluorescence microscopy[1]Flow cytometry, fluorescence microscopy (inferred)
Fixability Not suitable for fixation prior to staining[5]Staining is lost after fixation
Advantages Bright signal, well-established protocols, clear distinction of dead cells.Can identify metabolically active cells, potentially less toxic than some DNA intercalators.
Limitations Cannot be used on fixed cells, potential for underestimation in adherent bacterial cells due to eNA.[8]Indirect measure of viability, signal can be pH-sensitive, limited documentation for carboxy-eosin itself.[7]

Experimental Protocols

Propidium Iodide Staining for Flow Cytometry

This protocol is a standard method for assessing cell viability using PI.

Materials:

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide stock solution (1 mg/mL in water)

  • FACS tubes

Procedure:

  • Harvest cells and wash them once with PBS.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • If performing antibody staining for other markers, proceed with that protocol first.

  • Just prior to analysis, add 1-2 µL of the PI stock solution to the cell suspension (final concentration typically 1-10 µg/mL).

  • Gently vortex and incubate for 5-15 minutes on ice, protected from light.[5]

  • Do not wash the cells after PI addition.

  • Analyze the cells immediately by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red, FL3).

Hypothetical this compound Diacetate Staining for Live Cell Identification

This protocol is inferred from standard protocols for carboxyfluorescein diacetate (CFDA).

Materials:

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Hypothetical this compound diacetate stock solution (in DMSO)

  • FACS tubes or microplate

Procedure:

  • Harvest cells and wash them once with PBS.

  • Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Add the hypothetical this compound diacetate stock solution to the cell suspension to a final concentration (typically in the low micromolar range, optimization required).

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells once with PBS to remove excess dye.

  • Resuspend the cells in PBS or Flow Cytometry Staining Buffer.

  • Analyze the cells by flow cytometry, detecting fluorescence in the appropriate channel (e.g., FITC, FL1).

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures, the following diagrams illustrate the signaling pathways and experimental workflows.

G Mechanism of Propidium Iodide Staining cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Cell Membrane Nucleus_Live Nucleus with DNA PI_out Propidium Iodide PI_out->LiveCell Impermeable DeadCell Compromised Cell Membrane Nucleus_Dead Nucleus with DNA DeadCell->Nucleus_Dead Intercalates with DNA Fluorescence Fluorescence Nucleus_Dead->Fluorescence Emits Red Fluorescence PI_in Propidium Iodide PI_in->DeadCell Permeable

Caption: Propidium Iodide exclusion by live cells and entry into dead cells.

G Hypothetical Mechanism of this compound Diacetate cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Cell Membrane Esterases Intracellular Esterases CarboxyEosin Fluorescent Carboxy-Eosin Fluorescence Fluorescence CarboxyEosin->Fluorescence Emits Green Fluorescence CED_in Carboxy-Eosin Diacetate CED_in->Esterases Cleavage DeadCell Compromised Cell Membrane CED_out Carboxy-Eosin Diacetate CED_out->LiveCell Permeable CED_out->DeadCell Permeable, but no enzymatic conversion or retention

Caption: Enzymatic conversion of a hypothetical carboxy-eosin diacetate in live cells.

G Experimental Workflow: Cell Viability Assessment cluster_pi Propidium Iodide cluster_ce Hypothetical Carboxy-Eosin Diacetate start Start: Cell Sample harvest Harvest and Wash Cells start->harvest stain Stain with Viability Dye harvest->stain stain_pi Add PI just before acquisition stain_ce Incubate with dye, then wash acquire Acquire Data (Flow Cytometry / Microscopy) analyze Analyze Data: Live vs. Dead Population acquire->analyze end End: Viability Assessment analyze->end stain_pi->acquire stain_ce->acquire

Caption: Generalized workflow for cell viability staining.

Conclusion

Propidium Iodide remains a robust and straightforward choice for identifying non-viable cells based on the loss of membrane integrity. Its bright signal and simple protocol make it a staple in many research laboratories.

While this compound itself is not a documented viability dye, its fluorescent core is part of the carboxyfluorescein family of molecules that, when modified into diacetate derivatives, can effectively identify viable cells through enzymatic activity. This alternative approach provides a measure of metabolic function as an indicator of viability.

The selection of a viability dye should be guided by the specific experimental needs. For clear and rapid discrimination of dead cells, Propidium Iodide is an excellent option. For applications where a measure of metabolic activity in live cells is preferred, a carboxyfluorescein-based method, such as one employing CFDA, would be more appropriate. Researchers should always validate their chosen assay for their specific cell type and experimental conditions.

References

Mastering Bioconjugation: A Comparative Guide to Calculating the Degree of Labeling for 5(6)-Carboxy-eosin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is paramount for reproducible and reliable experimental outcomes. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein, is a critical parameter that influences the brightness of the conjugate and can impact the protein's biological activity. This guide provides a comprehensive comparison of 5(6)-carboxy-eosin with other common fluorescent dyes, complete with detailed experimental protocols and data presentation to aid in the selection and application of the optimal dye for your research needs.

Comparative Analysis of Fluorescent Dyes for Protein Conjugation

The choice of a fluorescent dye for protein conjugation depends on several factors, including its brightness, photostability, pH sensitivity, and the efficiency of the labeling reaction. While this compound is a valuable tool, a comparative understanding of its performance against other widely used dyes is essential for informed decision-making. The following table summarizes key parameters for this compound and several common alternatives.

Fluorescent DyeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀) at 280 nmOptimal DOL Range for AntibodiesKey Characteristics
This compound *~112,000 at ~525 nmNot readily available2 - 8Good brightness; functions as a photosensitizer.
5(6)-Carboxyfluorescein (FAM) 83,000 at 493 nm0.1784 - 8High quantum yield; more stable conjugates than FITC.[1]
Fluorescein Isothiocyanate (FITC) ~75,000 at 492 nm0.34 - 8Widely used; conjugates can be less stable than FAM.
Alexa Fluor® 488 71,000 at 495 nm0.114 - 8High photostability and brightness; pH insensitive.
Cy®3 150,000 at 550 nm0.084 - 10Very bright; suitable for multiplexing.
Cy®5 250,000 at 650 nm0.052 - 6Excellent for red-shifted detection; prone to photobleaching.

Experimental Protocols

Accurate determination of the DOL is crucial for consistency in experiments. Below are detailed protocols for protein conjugation with this compound succinimidyl ester and the subsequent calculation of the DOL.

Protocol 1: Protein Conjugation with this compound Succinimidyl Ester

This protocol is a general guideline for conjugating this compound succinimidyl ester (SE) to a protein, such as an antibody. Optimization may be required for specific proteins and desired DOL.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound, succinimidyl ester (SE)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Storage buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) if desired.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonia, as these will compete with the protein for reaction with the dye.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will determine the final DOL and should be optimized. A starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the protein-dye conjugate from the unreacted dye and other reaction byproducts using a gel filtration column or dialysis. The purified conjugate should be visibly colored.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (λmax).

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the λmax of this compound (~525 nm) (A_max). Dilute the conjugate solution with PBS if the absorbance readings are outside the linear range of the spectrophotometer.

  • Calculate the Molar Concentration of the Dye:

    • [Dye] (M) = A_max / ε_dye

      • where ε_dye is the molar extinction coefficient of this compound (~112,000 M⁻¹cm⁻¹).

  • Calculate the Molar Concentration of the Protein:

    • The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. A correction factor (CF₂₈₀) is needed to account for the dye's absorbance at this wavelength.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

    • [Protein] (M) = Corrected A₂₈₀ / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the protein conjugation and DOL calculation workflows.

experimental_workflow cluster_conjugation Protein Conjugation cluster_dol DOL Calculation prep_protein Prepare Protein in Amine-Free Buffer react Incubate Protein and Dye (1-2 hours, RT, dark) prep_protein->react prep_dye Prepare this compound SE Stock Solution prep_dye->react purify Purify Conjugate (Gel Filtration/Dialysis) react->purify measure_abs Measure Absorbance (A₂₈₀ and A_max) purify->measure_abs Purified Conjugate calc_dye_conc Calculate Dye Concentration measure_abs->calc_dye_conc calc_prot_conc Calculate Protein Concentration measure_abs->calc_prot_conc calc_dol Calculate Degree of Labeling calc_dye_conc->calc_dol calc_prot_conc->calc_dol

Caption: Experimental workflow for protein conjugation and DOL calculation.

dol_calculation_logic input_data Input Data: A₂₈₀, A_max ε_protein, ε_dye, CF₂₈₀ calc_dye [Dye] = A_max / ε_dye input_data->calc_dye calc_prot [Protein] = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein input_data->calc_prot calc_dol DOL = [Dye] / [Protein] calc_dye->calc_dol calc_prot->calc_dol

References

A Comparative Guide to 5(6)-Carboxy-eosin and its Alternatives for Correlative Light-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, correlative light-electron microscopy (CLEM) stands as a powerful technique to bridge the gap between the dynamic, molecule-specific information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of a fluorescent probe is paramount to the success of CLEM experiments. This guide provides an objective comparison of the performance of the small-molecule photosensitizer 5(6)-carboxy-eosin with its genetically encoded alternatives, miniSOG and APEX2, supported by experimental data to inform your selection process.

At a Glance: Performance Comparison

The selection of a suitable probe for CLEM hinges on a balance between efficient generation of a signal for electron microscopy, photostability during fluorescence imaging, and the preservation of the native cellular ultrastructure. Below is a summary of the key performance indicators for this compound, miniSOG, and APEX2.

FeatureThis compoundminiSOG (and variants)APEX2
Type Small Molecule DyeGenetically Encoded ProteinGenetically Encoded Enzyme
Singlet Oxygen Quantum Yield (ΦΔ) ~0.57 (for Eosin Y in ethanol)0.03 (miniSOG), 0.25 (SOPP), 0.39 (miniSOGQ102V)[1]N/A (Peroxidase activity)
Photo-oxidation Efficiency High[2]Moderate to High (mutant-dependent)High
Photostability ModerateModerateN/A (Enzymatic reaction)
Labeling Method Immunolabeling, ConjugationGenetic FusionGenetic Fusion
Penetration Good for permeabilized samples[2]N/A (Expressed in situ)N/A (Expressed in situ)
Light Requirement for EM Contrast YesYesNo
Potential for Ultrastructural Artifacts Risk of diffusion artifactsLocalized reaction, potential for artifactsLocalized reaction, potential for artifacts

Deep Dive into Performance Metrics

Photo-oxidation Efficiency: The Engine of EM Contrast

In many CLEM workflows, the fluorescent probe acts as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen, upon illumination. These ROS then oxidize a substrate, typically 3,3'-diaminobenzidine (B165653) (DAB), which polymerizes into an osmiophilic precipitate, rendering the target visible in the electron microscope. The efficiency of this process is directly related to the singlet oxygen quantum yield (ΦΔ) of the photosensitizer.

Genetically encoded photosensitizers like miniSOG offer the advantage of precise targeting through protein fusion. The original miniSOG has a relatively modest singlet oxygen quantum yield of 0.03[1]. However, engineered variants have significantly improved this. For instance, the miniSOGQ102L mutant, also known as Singlet Oxygen Producing Protein (SOPP), has a ΦΔ of 0.25, and the miniSOGQ102V mutant reaches 0.39[1]. This makes them competitive with small-molecule dyes for generating EM contrast.

APEX2, an engineered ascorbate (B8700270) peroxidase, operates on a different principle. It does not rely on light for its oxidative activity. Instead, in the presence of hydrogen peroxide, it oxidizes DAB. This enzymatic reaction is highly efficient and localized, offering excellent EM contrast without the need for illumination during the staining process, which can be a significant advantage in minimizing phototoxicity and simplifying the workflow[4][7][8].

Photostability: Withstanding the Scrutiny of the Light Microscope

The fluorescence of the probe must be sufficiently stable to allow for the acquisition of high-quality light microscopy images before proceeding to electron microscopy. Photobleaching, the irreversible loss of fluorescence upon light exposure, is a critical consideration.

Small molecule dyes like this compound generally exhibit moderate photostability. The rate of photobleaching is dependent on factors such as the intensity and duration of illumination, and the local chemical environment. The use of antifade reagents is often recommended to mitigate this issue.

Genetically encoded fluorescent proteins, including miniSOG, also have moderate photostability. The specific bleaching characteristics can vary between different fusion proteins and cellular environments.

Preservation of Ultrastructure: A Window into the Native State

A primary goal of CLEM is to visualize cellular structures in their near-native state. The labeling and photo-oxidation processes should ideally not introduce significant artifacts.

The use of small-molecule dyes like this compound for immunolabeling requires cell permeabilization, which can potentially disrupt delicate ultrastructures. Furthermore, the diffusion of singlet oxygen from the photosensitizer to the DAB substrate can lead to a slight displacement of the final EM precipitate from the actual location of the target molecule.

Genetically encoded tags like miniSOG and APEX2 have the advantage of being expressed directly at the site of interest, eliminating the need for harsh permeabilization steps. The resulting DAB precipitate is generally well-localized to the tagged protein. However, the photo-oxidation process itself, regardless of the photosensitizer, can potentially generate ROS that may cause some local damage to the surrounding ultrastructure. Careful optimization of the reaction conditions is crucial to minimize such artifacts.

Experimental Protocols

Detailed and optimized protocols are essential for successful CLEM experiments. Below are representative workflows for immunolabeling with this compound and for using the genetically encoded tag, miniSOG.

Protocol: Immunolabeling and Photo-oxidation with this compound for CLEM

This protocol outlines the key steps for localizing a target protein using a primary antibody, a secondary antibody conjugated to this compound, followed by DAB photo-oxidation for EM analysis.

1. Cell Culture and Fixation:

  • Culture cells on a gridded coverslip or dish suitable for both light and electron microscopy.

  • Fix cells with a mixture of paraformaldehyde and a low concentration of glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to preserve both antigenicity and ultrastructure.

2. Immunofluorescence Staining:

  • Permeabilize the cells with a mild detergent (e.g., saponin (B1150181) or Triton X-100) in a blocking buffer (e.g., PBS with bovine serum albumin).

  • Incubate with the primary antibody specific to the target protein.

  • Wash thoroughly with blocking buffer.

  • Incubate with a secondary antibody conjugated to this compound.

  • Wash thoroughly to remove unbound antibodies.

3. Fluorescence Microscopy:

  • Mount the sample in a suitable buffer for fluorescence imaging.

  • Acquire fluorescence images of the labeled cells, carefully recording the positions of the cells of interest using the grid.

4. DAB Photo-oxidation:

  • Immerse the sample in a freshly prepared, ice-cold solution of DAB in a suitable buffer.

  • Illuminate the region of interest using the excitation wavelength for this compound (around 525 nm) on the fluorescence microscope. Monitor the formation of a brownish precipitate. The illumination time will need to be optimized.

5. Preparation for Electron Microscopy:

  • Post-fix the sample with osmium tetroxide.

  • Dehydrate the sample through a graded series of ethanol.

  • Infiltrate and embed the sample in a suitable resin (e.g., Epon).

  • Section the embedded sample and collect ultrathin sections on EM grids.

6. Electron Microscopy:

  • Image the sections in a transmission electron microscope, relocating the cells of interest using the grid pattern.

Protocol: CLEM with miniSOG

This protocol provides a general workflow for using miniSOG as a genetically encoded tag for CLEM.

1. Transfection and Cell Culture:

  • Transfect cells with a plasmid encoding the protein of interest fused to miniSOG.

  • Culture the cells on a gridded coverslip or dish.

2. Fluorescence Microscopy:

  • Image the live or fixed cells expressing the miniSOG-fusion protein to identify cells of interest and record their positions.

3. Fixation:

  • Fix the cells with a glutaraldehyde-containing fixative.

4. DAB Photo-oxidation:

  • Immerse the sample in a fresh, cold DAB solution.

  • Illuminate the region of interest with blue light (around 470 nm) to catalyze the photo-oxidation of DAB.

5. EM Processing:

  • Proceed with osmium tetroxide post-fixation, dehydration, and resin embedding as described in the previous protocol.

6. Electron Microscopy:

  • Image the sections in the TEM to visualize the ultrastructural localization of the miniSOG-tagged protein.

Visualizing the Workflow

To better understand the sequence of events in a typical CLEM experiment using a photosensitizer like this compound, the following workflow diagram is provided.

CLEM_Workflow cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage Immunolabeling Immunolabeling with This compound Fluorescence_Imaging Fluorescence Imaging Immunolabeling->Fluorescence_Imaging Photo_oxidation DAB Photo-oxidation Fluorescence_Imaging->Photo_oxidation EM_Processing EM Processing (Fixation, Dehydration, Embedding) Photo_oxidation->EM_Processing Sectioning Ultrathin Sectioning EM_Processing->Sectioning EM_Imaging TEM Imaging Sectioning->EM_Imaging Photo_oxidation_Mechanism Photosensitizer This compound (Excited State) Oxygen Oxygen (³O₂) Photosensitizer->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen DAB DAB (Soluble) Singlet_Oxygen->DAB Oxidation Polymer Polymerized DAB (Insoluble, Osmiophilic) DAB->Polymer Light Light (Excitation) Light->Photosensitizer

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling of 5(6)-Carboxy-eosin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experimental outcomes. This document outlines personal protective equipment (PPE), proper handling and storage protocols, and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Engineering Controls

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment: A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash goggles.[1]Protects eyes from splashes and dust.
Hand Protection Nitrile GlovesDisposable, chemical-resistant.Prevents skin contact.
Body Protection Laboratory CoatStandard, full-sleeved.Protects skin and personal clothing.
Respiratory Not generally requiredUse a NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound, a photosensitizer.

Handling:

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[1]

  • As this compound is a photosensitizer, protect it from light.

Storage:

  • Store in a tightly sealed, light-proof container.

  • Recommended long-term storage is at +4°C in a dry environment.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: Dispose of used gloves, weighing papers, and other contaminated disposable materials as hazardous waste.

Do not dispose of this compound down the drain or in the general trash.

Experimental Protocol: Bioconjugation of this compound to a Protein

The following is a detailed methodology for the covalent labeling of a protein with this compound, a common application for this fluorescent dye. This protocol is adapted from a procedure for a similar carboxylated fluorescein (B123965) derivative.[4][5]

Materials:

  • This compound

  • Protein to be labeled (e.g., Bovine Serum Albumin - BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of DCC or EDC to the this compound solution.

    • Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated this compound solution to the protein solution while gently stirring. A typical molar ratio is 10-20 moles of dye per mole of protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.

  • Purification of the Conjugate:

    • Separate the protein-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (approximately 524 nm).

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling this compound safely and for its application in a typical bioconjugation experiment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine required protection Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE before entering Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Ensure ventilation Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Use fume hood if necessary Segregate Waste Segregate Waste Dissolve in Solvent->Segregate Waste After experiment Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Bioconjugation Experimental Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Dissolve Dye Dissolve Dye Add EDC/NHS Add EDC/NHS Dissolve Dye->Add EDC/NHS Incubate Incubate Add EDC/NHS->Incubate Mix Activated Dye\nand Protein Mix Activated Dye and Protein Incubate->Mix Activated Dye\nand Protein Prepare Protein Prepare Protein Prepare Protein->Mix Activated Dye\nand Protein Incubate Mixture Incubate Mixture Mix Activated Dye\nand Protein->Incubate Mixture Size-Exclusion\nChromatography Size-Exclusion Chromatography Incubate Mixture->Size-Exclusion\nChromatography Collect Fractions Collect Fractions Size-Exclusion\nChromatography->Collect Fractions Characterize\n(e.g., UV-Vis) Characterize (e.g., UV-Vis) Collect Fractions->Characterize\n(e.g., UV-Vis)

References

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